Tytin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
63807-68-1 |
|---|---|
Molecular Formula |
Ag59Cu13Sn28 |
Molecular Weight |
10514 g/mol |
InChI |
InChI=1S/59Ag.13Cu.28Sn |
InChI Key |
NXALGSLCQTXAKO-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Synonyms |
tytin |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Spring: A Technical Guide to Titin's Role in Passive Muscle Elasticity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titin, the largest known protein, is a cornerstone of sarcomere structure and function in striated muscle. Spanning from the Z-disk to the M-line, this giant protein acts as a molecular blueprint for the thick filament and, crucially, as a tunable molecular spring that governs the passive elasticity of muscle fibers.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying titin's contribution to passive muscle elasticity, detailing the quantitative biomechanics, key experimental protocols for its study, and the signaling pathways that modulate its function.
The Titin Molecule: A Multi-Domain Spring
Titin's remarkable elastic properties are primarily attributed to its I-band region, which functions as an extensible segment. This region is a composite of several distinct domains, each contributing to the protein's overall force-extension profile:
-
Immunoglobulin (Ig) and Fibronectin type III (Fn3) domains: Tandem arrays of these folded domains act as the primary source of elasticity at low to moderate stretch forces. The unfolding of individual Ig and Fn3 domains provides a stepwise increase in the contour length of the molecule, contributing to its spring-like behavior. This unfolding process is reversible, allowing the domains to refold when tension is removed.
-
The PEVK segment: Rich in proline (P), glutamate (E), valine (V), and lysine (K), this is a highly flexible and less structured region. The PEVK segment is thought to act as a "worm-like chain," extending under low forces and contributing significantly to titin's elasticity, especially in skeletal muscle isoforms.
-
The N2B and N2A elements: These are unique sequences found in cardiac (N2B, N2BA) and skeletal (N2A) muscle titin isoforms, respectively. The cardiac-specific N2B element is a crucial site for post-translational modifications that dynamically regulate titin's stiffness.[1]
The passive stiffness of a muscle fiber is largely determined by the specific titin isoform expressed. Different muscle types express different titin isoforms generated by alternative splicing, leading to variations in the length and composition of the elastic I-band region. For instance, the shorter and stiffer N2B isoform is more prominent in the heart, while longer, more compliant N2BA isoforms are also present.[2] A shift in the N2BA:N2B ratio is a key mechanism for modulating myocardial stiffness in both physiological and pathological conditions.[3][4]
Quantitative Biomechanics of Titin Elasticity
The mechanical properties of titin and its domains have been extensively studied using single-molecule techniques. The force-extension behavior of titin is often modeled using the worm-like chain (WLC) model , which describes the elasticity of a semi-flexible polymer.
Data Presentation: Mechanical Properties of Titin Domains
| Property | Description | Typical Values | Experimental Technique |
| Persistence Length (PEVK) | A measure of the polymer's bending stiffness. A longer persistence length indicates a stiffer polymer. | ~1-2 nm | Single-molecule force spectroscopy |
| Contour Length Increase per Ig domain unfolding | The increase in the total length of the polypeptide chain upon the unfolding of a single Ig domain. | 25 - 29 nm | Atomic Force Microscopy (AFM) |
| Unfolding Force of Ig domains | The force required to unfold an individual Ig domain. This can vary with pulling speed. | 150 - 300 pN | Atomic Force Microscopy (AFM) |
| Effect of PKA Phosphorylation on Passive Tension | Phosphorylation of the N2B element by Protein Kinase A (PKA) leads to a decrease in titin-based passive tension. | ~20-30% reduction in passive tension | Skinned muscle fiber mechanics |
| Effect of Oxidation on Passive Tension | Oxidation of cysteine residues in titin can lead to the formation of disulfide bonds, increasing its stiffness. | Variable, can lead to a significant increase in passive tension | Skinned muscle fiber mechanics |
Experimental Protocols
Single-Molecule Force Spectroscopy of Titin using Atomic Force Microscopy (AFM)
This technique allows for the direct measurement of the forces involved in the unfolding of individual titin domains.
Methodology:
-
Protein Preparation: Recombinant titin fragments containing multiple Ig domains (e.g., an Ig8 fragment) are expressed and purified. These fragments are engineered with terminal cysteine residues for covalent attachment.
-
Substrate and Cantilever Functionalization: A gold-coated glass slide and the AFM cantilever tip are functionalized with a crosslinker, such as a maleimide-terminated polyethylene glycol (PEG) linker.
-
Covalent Attachment: The purified titin fragments are incubated with the functionalized substrate and cantilever to allow for the formation of a covalent bond between a single protein molecule and the tip/substrate.
-
Force-Extension Measurements:
-
The AFM tip is brought into contact with the substrate and then retracted at a constant velocity.
-
If a single titin molecule is successfully tethered, the retraction will stretch the molecule.
-
The deflection of the cantilever, which is proportional to the applied force, is measured as a function of the tip-substrate distance (extension).
-
-
Data Analysis: The resulting force-extension curve will show a characteristic "sawtooth" pattern. Each peak in the sawtooth corresponds to the unfolding of a single Ig domain.[5] The curve leading up to each unfolding event can be fitted with the worm-like chain (WLC) model to determine the persistence length and contour length of the polypeptide.[6]
Measurement of Passive Stiffness in Skinned Muscle Fibers
This method allows for the assessment of titin's contribution to passive tension in a more physiological context.
Methodology:
-
Muscle Fiber Preparation: Small bundles of muscle fibers are dissected and chemically "skinned" using a detergent like Triton X-100. This process removes the cell membranes, allowing for direct experimental control of the intracellular environment.
-
Mounting: A single skinned fiber is mounted between a force transducer and a motor that can control the fiber's length.
-
Passive Stretch Protocol:
-
The fiber is set to its slack length (the length at which passive tension is zero).
-
The fiber is then subjected to a series of stepwise stretches to progressively longer lengths.
-
At each length, the steady-state passive force is recorded.
-
-
Titin-Specific Interventions (Optional):
-
To isolate titin's contribution, the fiber can be treated with a low concentration of trypsin, which selectively degrades titin. The difference in passive tension before and after trypsin treatment represents the titin-based stiffness.[3]
-
To study the effects of post-translational modifications, the fiber can be incubated with active protein kinases (e.g., PKA) or phosphatases, or with oxidizing agents.
-
-
Data Analysis: A passive force-sarcomere length relationship is generated. The slope of this curve represents the passive stiffness of the muscle fiber.
Signaling Pathways Modulating Titin Stiffness
Titin is not merely a passive spring; its mechanical properties are dynamically regulated by various signaling pathways, positioning it as a central hub for mechanotransduction.
Protein Kinase A (PKA) and Protein Kinase G (PKG) Signaling
Both PKA and PKG can phosphorylate specific sites within the cardiac-specific N2B element of titin.[2] This phosphorylation leads to a decrease in the passive tension of the cardiomyocyte, effectively making the heart more compliant during diastole. This is a crucial mechanism for the heart to adapt to changes in hemodynamic load.
Titin-Based Mechanosensing and Hypertrophy
Titin is strategically positioned to sense mechanical stress and strain within the sarcomere and translate these mechanical cues into biochemical signals.[7] Several "hotspots" along the titin filament serve as binding sites for signaling proteins:
-
Z-disk: The N-terminus of titin is anchored in the Z-disk, a region known to be a nexus for mechanosensing.
-
I-band: The N2B and N2A elements bind to proteins like Four-and-a-Half LIM domain proteins (FHL1 and FHL2), which are involved in hypertrophic signaling.[1]
-
M-band: The C-terminal region of titin, including its kinase domain, interacts with proteins like the E3 ubiquitin ligase MuRF1 (Muscle RING Finger 1), which is implicated in muscle atrophy.
Visualizations
Caption: Workflow for single-molecule force spectroscopy of titin using AFM.
Caption: PKA signaling pathway leading to phosphorylation and softening of titin.
Conclusion
Titin's role in passive muscle elasticity is a complex interplay of its modular architecture, isoform variation, and dynamic regulation by post-translational modifications and signaling pathways. Understanding these molecular mechanisms is not only fundamental to muscle physiology but also critical for the development of therapeutic strategies for a range of muscle diseases, including cardiomyopathies and muscular dystrophies, where titin dysfunction is a key pathological feature. The experimental approaches and quantitative data presented in this guide provide a framework for researchers to further investigate this giant protein's multifaceted contributions to muscle health and disease.
References
- 1. Titin’s cardiac-specific N2B Element is Critical to Mechanotransduction during Volume Overload of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titin-based mechanical signalling in normal and failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Passive stiffness changes caused by upregulation of compliant titin isoforms in human dilated cardiomyopathy hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. copresearch.pacific.edu [copresearch.pacific.edu]
- 7. Conformation-regulated mechanosensory control via titin domains in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Titin Gene (TTN): Structure and Alternative Splicing Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human Titin gene (TTN), its complex structure, and the intricate mechanisms of its alternative splicing. Titin, the largest known protein, is a critical component of the sarcomere in striated muscle, and its various isoforms play a crucial role in muscle elasticity and signaling. Understanding the molecular architecture of the TTN gene and the regulation of its splicing is paramount for research into cardiomyopathies, muscular dystrophies, and the development of novel therapeutic strategies.
Titin Gene (TTN) Structure
The human TTN gene, located on the long arm of chromosome 2 (2q31), is a behemoth of the human genome.[1] It is composed of 363 exons, which collectively encode a protein that can be over 38,000 amino acids in length.[1][2] The gene's structure is characterized by distinct regions that correspond to the different domains of the titin protein, spanning from the Z-disc to the M-line of the sarcomere.
The primary domains of the titin protein encoded by the TTN gene include:
-
Z-disc region: The N-terminal region of titin, which is anchored in the Z-disc of the sarcomere.
-
I-band region: This is the elastic region of titin and is subject to extensive alternative splicing. It contains immunoglobulin (Ig)-like domains, fibronectin type III (FN3)-like domains, and the PEVK region, which is rich in proline (P), glutamate (E), valine (V), and lysine (K).
-
A-band region: A largely inextensible region that is thought to act as a molecular ruler for the thick filament.
-
M-line region: The C-terminal region of titin, which is integrated into the M-line of the sarcomere.
The sheer size and modular nature of the TTN gene provide the basis for the incredible diversity of titin protein isoforms.
Titin Protein Isoforms
Alternative splicing of the TTN pre-mRNA results in a wide array of titin isoforms, each with distinct mechanical properties and tissue-specific expression patterns. The majority of this splicing variation occurs within the I-band region, leading to isoforms that differ significantly in size and elasticity. The two most well-characterized cardiac isoforms are N2B and N2BA. Skeletal muscle expresses a range of larger isoforms, often referred to as N2A isoforms.
| Isoform | Molecular Weight (kDa) | Tissue Distribution | Key Exon Composition/Features |
| N2B | ~2,970 | Predominantly adult cardiac muscle | Shorter I-band region, fewer Ig domains, and a shorter PEVK region.[3] |
| N2BA | 3,200 - 3,700 | Fetal cardiac muscle, adult cardiac muscle (lower abundance than N2B) | Longer I-band region containing both N2B and N2A elements.[3] |
| N2A | 3,700 - 4,200 | Skeletal muscle | The largest isoforms with the most extensive I-band region, providing high elasticity. |
| Novex-3 | ~700 | Cardiac and skeletal muscle | A truncated isoform that acts as an alternative C-terminus.[2] |
Mechanisms of TTN Alternative Splicing
The alternative splicing of TTN is a highly regulated process, orchestrated by a complex interplay of cis-acting RNA elements and trans-acting splicing factors. The primary regulator of TTN splicing is the RNA-binding protein RBM20 (RNA Binding Motif Protein 20).
RBM20-Mediated Splicing Repression:
RBM20 primarily acts as a splicing repressor for a large number of exons within the I-band region of the TTN pre-mRNA.[4] It recognizes and binds to specific UCUU motifs within the intronic regions flanking the exons it regulates.[4] This binding inhibits the spliceosome from recognizing and including these exons in the mature mRNA, leading to the production of shorter, stiffer titin isoforms like the cardiac N2B isoform. In the absence or with reduced activity of RBM20, these exons are retained, resulting in larger, more compliant isoforms such as the N2BA isoform.
Signaling Pathways Regulating TTN Splicing
The activity and expression of RBM20, and consequently TTN splicing, are modulated by several key signaling pathways, providing a mechanism for the heart and other muscles to adapt their mechanical properties in response to physiological and pathological stimuli.
The PI3K/AKT/mTOR Pathway:
This pathway is a central regulator of cell growth, proliferation, and metabolism. Hormones like insulin can activate this cascade, leading to the phosphorylation and activation of AKT, which in turn activates mTOR.[5] Activated mTOR signaling has been shown to increase the expression of RBM20, thereby promoting the production of the stiffer N2B titin isoform.[5]
The MAPK/ELK1 Pathway:
Hormones such as Angiotensin II can activate the Mitogen-Activated Protein Kinase (MAPK) pathway. This leads to the phosphorylation and activation of the transcription factor ELK1. Activated ELK1 can then bind to the promoter of the RBM20 gene, enhancing its transcription and leading to increased RBM20 protein levels. This, in turn, influences TTN splicing towards the shorter isoforms.
Experimental Protocols for Studying TTN Structure and Splicing
Investigating the colossal TTN gene and its splicing requires specialized molecular biology techniques. Below are detailed methodologies for key experiments.
Long-Read Sequencing of TTN
Due to the highly repetitive nature of certain regions of the TTN gene, long-read sequencing technologies, such as those from Pacific Biosciences (PacBio) and Oxford Nanopore Technologies (ONT), are invaluable for accurately characterizing its full-length transcripts and genomic structure.
Methodology:
-
High-Molecular-Weight DNA/RNA Extraction:
-
Isolate high-molecular-weight genomic DNA or total RNA from the tissue of interest (e.g., cardiac or skeletal muscle biopsy) using a specialized kit designed for preserving long nucleic acid fragments.
-
Assess the quality and integrity of the extracted DNA/RNA using pulsed-field gel electrophoresis or an automated electrophoresis system (e.g., Agilent TapeStation).
-
-
Library Preparation:
-
For genomic DNA, perform size selection to enrich for long fragments (>10 kb).
-
For RNA, perform reverse transcription using a primer specific to the 3' end of the TTN transcript or a random primer mix to generate full-length cDNA.
-
Ligate sequencing adapters to the ends of the DNA or cDNA fragments according to the specific protocol of the chosen long-read sequencing platform.
-
-
Sequencing:
-
Load the prepared library onto the sequencing instrument (e.g., PacBio Sequel II or ONT PromethION).
-
Perform the sequencing run to generate long reads that can span entire exons and introns of the TTN gene.
-
-
Data Analysis:
-
Perform base calling and quality filtering of the raw sequencing data.
-
Align the long reads to the human reference genome to identify the genomic structure of the TTN gene.
-
For transcript analysis, align the cDNA reads to the genome to identify and quantify different TTN isoforms. Specialized software can be used to identify novel splice junctions and characterize full-length transcripts.
-
RT-PCR Analysis of TTN Isoforms
Reverse transcription-polymerase chain reaction (RT-PCR) is a widely used method to detect and semi-quantify the expression of different TTN splice variants.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from muscle tissue using a standard method (e.g., TRIzol reagent).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
PCR Amplification:
-
Design primer pairs that flank the alternatively spliced region of interest. For example, to distinguish between N2B and N2BA isoforms, primers can be designed in the exons that are differentially included.
-
Forward Primer Example (human TTN exon 49): 5'-AGCAGCCAGATTCTGAGGAG-3'
-
Reverse Primer Example (human TTN exon 51): 5'-TCTTCCTCCTCTGCTTCGTC-3'
-
-
Set up the PCR reaction with the cDNA template, isoform-specific primers, Taq DNA polymerase, dNTPs, and PCR buffer.
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds (optimize for specific primer pair)
-
Extension: 72°C for 1-2 minutes (adjust based on expected product size)
-
-
Final extension: 72°C for 10 minutes
-
-
-
Analysis of PCR Products:
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize the bands under UV light after staining with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe). The size of the amplified fragments will indicate which isoforms are present.
-
For quantitative analysis, real-time PCR (qPCR) can be performed using isoform-specific primers and a fluorescent probe or dye.
-
SDS-Agarose Gel Electrophoresis for Titin Protein Isoform Analysis
Due to the immense size of titin isoforms, standard SDS-PAGE is not sufficient for their separation. A specialized SDS-agarose gel electrophoresis (SDS-AGE) method is required.[6][7][8]
Methodology:
-
Sample Preparation:
-
Gel Preparation and Electrophoresis:
-
Visualization and Analysis:
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.[7]
-
The different titin isoforms will appear as distinct bands, with the larger N2A and N2BA isoforms migrating slower than the smaller N2B isoform.
-
For confirmation, Western blotting can be performed by transferring the proteins to a membrane and probing with titin-specific antibodies.
-
Minigene Splicing Assay
Minigene assays are a powerful in vitro tool to study the effect of specific sequences or mutations on the splicing of a particular exon.
Methodology:
-
Minigene Construct Design and Cloning:
-
Amplify a genomic fragment of the TTN gene containing the exon of interest and its flanking intronic sequences.
-
Clone this fragment into a splicing reporter vector (e.g., pET01).[9][10] This vector typically contains two exons separated by an intron, and the TTN fragment is inserted into this intron.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa cells).
-
Transfect the cells with the minigene construct using a standard transfection reagent.
-
-
RNA Analysis:
-
After 24-48 hours, harvest the cells and extract total RNA.
-
Perform RT-PCR using primers specific to the exons of the reporter vector.
-
Analyze the PCR products on an agarose gel. The size of the products will indicate whether the TTN exon was included or excluded during splicing.
-
Conclusion
The Titin gene represents a fascinating example of genetic complexity and regulatory precision. Its enormous size and the intricate alternative splicing mechanisms that generate a vast repertoire of protein isoforms underscore its critical role in muscle function. A thorough understanding of the TTN gene structure, its splicing regulation by factors like RBM20, and the signaling pathways that modulate this process is essential for advancing our knowledge of muscle biology and disease. The experimental approaches outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of this giant gene and its protein products, paving the way for innovative diagnostic and therapeutic interventions for a range of debilitating muscle disorders.
References
- 1. Titin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Analysis of Titin Protein Isoform and Alternative Splicing in Normal and Mutant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alternative Splicing Regulator RBM20 and Cardiomyopathy [frontiersin.org]
- 5. Insulin regulates titin pre-mRNA splicing through the PI3K-Akt-mTOR kinase axis in a RBM20-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SDS gel electrophoresis and Western blotting [bio-protocol.org]
- 7. SDS gel electrophoresis, western blotting, and titin mobility gels [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Titin-Based Force Generation in Striated Muscle
Audience: Researchers, scientists, and drug development professionals.
Abstract
Titin, the largest known protein, is a cornerstone of striated muscle structure and function.[1][2] Spanning half the sarcomere, from the Z-disc to the M-line, it serves not only as a molecular scaffold but also as a dynamic contributor to both passive and active force generation.[3] Historically viewed as a simple molecular spring responsible for passive elasticity, recent evidence has unveiled a more complex role for titin as a tunable mechanosensor and a direct modulator of active contraction.[4] Its stiffness can be dynamically altered by mechanisms including calcium binding, post-translational modifications like phosphorylation, and interactions with other sarcomeric proteins.[4][5] This guide provides an in-depth examination of the core mechanisms of titin-based force generation, details key experimental protocols used in its study, presents quantitative data on its mechanical properties, and visualizes the complex pathways governing its function. Understanding these mechanisms is critical for developing novel therapeutic strategies for titinopathies—a range of severe muscle diseases caused by mutations in the titin gene.[1][6]
Core Mechanisms of Titin-Based Force Generation
Titin's contribution to muscle force is multifaceted, encompassing both passive resistance to stretch and active modulation of contraction. These functions are dictated by the protein's unique modular architecture, particularly within its I-band region.[2][7]
Passive Force Generation: The Molecular Spring
The primary and most established role of titin is to generate passive force when a muscle is stretched.[3] This function resides within the I-band segment of the molecule, which acts as an extensible spring.[2] This spring is not uniform but consists of several distinct regions that extend sequentially under increasing force:
-
Tandem Immunoglobulin (Ig) Domains: The proximal I-band region is composed of series of Ig-like domains. At low forces, these domains straighten out, providing initial, low-level resistance to stretch.[5]
-
The PEVK Region: Named for its abundance of proline (P), glutamate (E), valine (V), and lysine (K) residues, the PEVK segment is a largely unstructured region that begins to extend after the Ig domains have straightened.[7][8] It is a major contributor to titin's stiffness at higher physiological stretch levels.[2]
-
The N2A Element: Found in skeletal muscle, the N2A element is a unique sequence flanked by Ig domains that contributes to compliance and serves as a binding site for signaling and chaperone proteins.[8][9]
The precise contribution of titin to a muscle's overall passive stiffness varies depending on the muscle type and the specific titin isoform expressed, ranging from a low of 24% in soleus muscle to a more substantial role in cardiac muscle.[2][3]
Active and Actively-Modulated Force
Beyond its passive role, titin is now understood to be an active participant in muscle contraction, a concept that expands upon the classic two-filament (actin-myosin) model.[3][5] Titin's stiffness is not static; it changes dynamically upon muscle activation.
Calcium-Dependent Stiffening: Upon muscle activation, the influx of calcium ions (Ca²⁺) has been shown to directly increase titin's stiffness. This occurs through at least two proposed mechanisms:
-
Binding to PEVK: Calcium binding to the glutamate-rich (E-rich) motifs within the PEVK domain increases its persistence length, making it stiffer.[7][10]
-
Binding to Ig Domains: Evidence suggests that calcium can also bind to specific Ig domains, leading to a mechanical stiffening of these modules.[11]
During active stretch (eccentric contractions), titin-based force can increase to be up to four times greater than the passive force at the same length.[12][13] Direct calcium effects are estimated to account for approximately 15% of this enhanced force.[12][13]
Interaction with Actin: A leading hypothesis for the remaining 85% of force enhancement during active stretch is that portions of titin bind to the actin thin filament.[12][13][14] This binding would effectively shorten titin's free-spring length, dramatically increasing its stiffness and the force it generates.[14] This transforms titin from a passive spring into a load-dependent rectifier, transmitting stress directly to the thick filament.[15]
Phosphorylation-Dependent Regulation: Titin's mechanical properties are also tuned by post-translational modifications, particularly phosphorylation.[8] Titin contains numerous phosphorylation sites within its spring region.[2] Phosphorylation by kinases such as Protein Kinase A (PKA) can alter the stiffness of its spring elements, thereby modulating both passive and active force.[9] For example, PKA-mediated phosphorylation of the N2A unique sequence (N2A-Us) has been studied, although its direct effect on the element's persistence length appears minimal.[9]
Quantitative Data on Titin Properties
The mechanical and physical properties of titin have been quantified through various experimental techniques. The following tables summarize key data points for different isoforms and domains.
Table 1: General Properties of Titin Isoforms
| Property | Value | Source(s) |
|---|---|---|
| Molecular Mass | 3.0 - 4.2 MDa | [2][16] |
| Amino Acid Count | ~27,000 - 35,213 | [17] |
| In-vivo Half-life | ~30 hours | [17] |
| Cardiac Isoforms | ||
| N2B (adult) | ~3.0 MDa | [16] |
| N2BA (adult) | ~3.3 MDa | [16] |
| Fetal Cardiac | 3.5 - 3.6 MDa | [16] |
| Skeletal Isoforms | ||
| Rabbit Muscles | 3.3 - 3.7 MDa | [2] |
| Other Isoforms | ||
| Novex-3 | ~700 kDa | [16] |
| Cronos | ~2000 kDa |[16] |
Table 2: Mechanical Properties from Single-Molecule Force Spectroscopy
| Parameter | Measurement | Conditions / Domain | Source(s) |
|---|---|---|---|
| Ig Domain Unfolding | |||
| Unfolding Force | ~200 pN | Titin I27 domain | [18] |
| Contour Length Increase | 28.1 nm | Per I27 domain unfolding | [18] |
| Effect of R57C Mutation | ~30-40 pN reduction in unfolding force | I94 domain | [19] |
| N2A Unique Sequence (N2A-Us) | |||
| Persistence Length (Lp) | ~0.35 nm | Baseline | [9] |
| Contour Length (Lc) | ~39 nm | Baseline | [9] |
| Force Enhancement | |||
| Titin Force Increase | Up to 4x passive force | During active stretch | [12][13] |
| Calcium Contribution | ~15% of enhanced force | Direct Ca²⁺ binding |[12][13] |
Experimental Protocols
The study of titin's mechanical properties at the nanoscale has been revolutionized by single-molecule force spectroscopy (SMFS), primarily using atomic force microscopy (AFM).
Detailed Protocol: AFM-Based Single-Molecule Force Spectroscopy of Titin
This protocol outlines the key steps to measure the unfolding force of individual titin domains.
Objective: To quantify the mechanical stability of engineered titin protein constructs by repeatedly stretching them and measuring the force required to unfold their domains.
1. Protein Engineering and Expression:
-
Construct Design: Genetically engineer a polyprotein construct. A common model consists of multiple repeats of a specific titin domain (e.g., eight repeats of the I91 or I27 Ig domain).[18][20]
-
Cloning and Handles: Clone the gene into an expression vector (e.g., pQE80L). Flank the gene with sequences for specific binding handles to ensure targeted pulling. A widely used system is the cohesin-dockerin pair, which forms a strong and specific non-covalent bond.[19] The cohesin domain is fused to the protein of interest, and the dockerin domain is used to functionalize the AFM cantilever.
-
Expression and Purification: Overexpress the protein in an E. coli strain (e.g., DH5α) and purify it using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).[9][19]
2. Surface and AFM Cantilever Preparation:
-
Surface Functionalization: Covalently immobilize the cohesin-tagged titin constructs onto a glass slide or silicon-oxide surface using a heterobifunctional silane coupling agent.[21]
-
Cantilever Functionalization: Functionalize silicon nitride AFM cantilevers (spring constant ~40 pN/nm) by attaching the corresponding dockerin handle protein.[19]
3. AFM Measurement:
-
Calibration: Before each experiment, calibrate the spring constant of the AFM cantilever using the thermal fluctuation method in a physiological buffer (e.g., PBS, pH 7.4).[19]
-
Force-Extension Cycles:
-
Bring the dockerin-functionalized cantilever into contact with the surface-bound titin proteins with a minimal contact force (~50 pN).[19]
-
Allow a brief dwell time for a cohesin-dockerin bond to form.
-
Retract the cantilever at a constant velocity (e.g., 400 nm/s).[19] This stretches the captured polyprotein.
-
Record the force (cantilever deflection) versus extension (piezo-scanner position).
-
Repeat this process thousands of times to gather a statistically significant dataset.
-
4. Data Analysis:
-
Force-Extension Curves: The resulting force-extension curves will show a characteristic "sawtooth" pattern. Each peak represents the force required to unfold one of the Ig domains, followed by a sudden drop in force as the polypeptide chain lengthens.[18]
-
Worm-like Chain (WLC) Model: Fit each unfolding event to the WLC model of polymer elasticity to determine the contour length (Lc) increase upon unfolding.[18] For the I27 domain, this is consistently ~28.1 nm.[18]
-
Force Distribution: Plot a histogram of the unfolding forces from all successful traces to determine the most probable unfolding force, which reflects the mechanical stability of the domain under the specific experimental conditions (e.g., pulling speed, temperature).
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving titin is essential for a clear understanding of its function.
Caption: Logical arrangement of titin within the sarcomere.
Caption: Signaling pathways modulating titin-based force.
Caption: Experimental workflow for AFM force spectroscopy.
Conclusion and Future Directions
Titin has unequivocally transitioned from being viewed as a passive structural element to a central player in dynamic force regulation within the sarcomere.[3][4] The mechanisms of Ca²⁺-dependent stiffening, phosphorylation, and potential actin-binding provide a framework for understanding how muscle adapts its mechanical properties in real-time. This dynamic nature is crucial for explaining complex muscle phenomena like residual force enhancement, which are not fully accounted for by the cross-bridge theory alone.[5][14]
For drug development professionals, titin represents a compelling therapeutic target. Pathological changes in titin stiffness, whether from genetic mutations (titinopathies) or altered post-translational modifications, are linked to cardiomyopathies and other muscle diseases.[1][16][22] Developing small molecules that can modulate titin's stiffness—for instance, by mimicking or inhibiting the effects of phosphorylation or by altering its Ca²⁺ sensitivity—could offer novel treatments for heart failure and other muscular disorders.[22][23]
Future research must continue to elucidate the precise molecular interactions that govern titin's force-generating capacity. Key questions remain regarding the specific sites and conformational changes involved in titin-actin binding and how different signaling pathways are integrated at the level of the single titin molecule to fine-tune muscle contractility. Answering these questions will not only deepen our fundamental understanding of muscle physiology but also pave the way for targeted, mechanism-based therapies for a host of debilitating diseases.
References
- 1. youtube.com [youtube.com]
- 2. uni-muenster.de [uni-muenster.de]
- 3. The multiple roles of titin in muscle contraction and force production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. blog.valdosta.edu [blog.valdosta.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Single-Molecule Force Spectroscopy on the N2A Element of Titin: Effects of Phosphorylation and CARP [frontiersin.org]
- 10. Titin isoform-dependent effect of calcium on passive myocardial tension - MDC Repository [edoc.mdc-berlin.de]
- 11. Titin Regulation of Active and Passive Force in Skeletal Muscle [ucalgary.scholaris.ca]
- 12. titin-force-is-enhanced-in-actively-stretched-skeletal-muscle - Ask this paper | Bohrium [bohrium.com]
- 13. scispace.com [scispace.com]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
- 16. Titin mutations and muscle disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. uni-muenster.de [uni-muenster.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High-Speed Force Spectroscopy for Single Protein Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
The Discovery and Initial Characterization of Titin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titin, the largest known protein, is a cornerstone of sarcomere structure and function in striated muscle. Its discovery and initial characterization marked a significant leap in understanding muscle elasticity and the intricate molecular architecture of the myofilament lattice. This technical guide provides an in-depth overview of the seminal discoveries and early experimental approaches used to identify and characterize this giant protein, presenting the core data, detailed methodologies, and logical frameworks of the foundational research.
The Discovery of a Giant: From Connectin to Titin
The existence of a third filament system in muscle, beyond actin and myosin, was first proposed by Reiji Natori in 1954 to explain the elastic properties of muscle fibers. However, it wasn't until the late 1970s that this giant protein was biochemically identified.
In 1977, Koscak Maruyama and his colleagues isolated a high-molecular-weight, elastic protein from vertebrate and invertebrate muscles, which they named "connectin."[1] Two years later, in 1979, Kuan Wang and his team independently identified an extremely large protein doublet on SDS-polyacrylamide gels, which they aptly named "titin" due to its colossal size.[1] Subsequent research confirmed that connectin and titin were the same protein. The early 1990s saw a significant advancement with the cloning of a partial cDNA of titin by Siegfried Labeit in 1990, culminating in the complete cDNA sequence of human cardiac titin by Labeit and Bernhard Kolmerer in 1995.[1]
Timeline of Titin's Discovery
Caption: A timeline highlighting the key milestones in the discovery of the Titin protein.
Initial Characterization: Unveiling a Molecular Ruler
Early studies focused on determining the fundamental properties of this newly discovered protein, including its size, abundance, and localization within the muscle sarcomere.
Data Presentation: Quantitative Properties of Titin
The initial quantitative data from these pioneering studies are summarized below.
| Property | Reported Value(s) | Key Publication(s) |
| Molecular Weight | > 1 x 10^6 Da (Daltons) | Maruyama et al. (1977), Wang et al. (1979) |
| ~3,000 kDa (mature canonical isoform) | Labeit & Kolmerer (1995) | |
| Amino Acid Length | ~27,000 - 35,000 amino acids (isoform dependent) | Labeit & Kolmerer (1995) |
| Abundance | Third most abundant protein in muscle (after myosin and actin) | |
| Approximately 0.5 kg in an adult human | ||
| Gene Exons | 363 exons (largest number in any single gene) |
Experimental Protocols: The Methodologies Behind the Discoveries
The immense size and unique properties of titin required the adaptation and development of specific biochemical and molecular biology techniques.
Protein Purification: Isolating Native Titin
The purification of intact, native titin was a significant challenge due to its susceptibility to proteolysis and its insolubility under standard conditions. The early protocols laid the groundwork for subsequent studies.
Protocol: Purification of Native Titin (Adapted from early methods)
-
Myofibril Preparation:
-
Rabbit back muscle was minced and homogenized in a low ionic strength buffer (e.g., 0.1 M KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM Tris-HCl, pH 7.0) to isolate myofibrils.
-
Myofibrils were washed repeatedly with a similar buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) to remove membrane components.
-
-
Extraction of Titin:
-
Myofibrils were extracted with a high ionic strength buffer at alkaline pH (e.g., 0.5 M KCl, 10 mM Tris-HCl, pH 9.0) to solubilize titin.
-
The extraction was performed on ice for several hours with gentle stirring.
-
-
Fractional Precipitation:
-
The extract was centrifuged at high speed (e.g., 100,000 x g) to pellet insoluble material.
-
The supernatant containing soluble titin was subjected to fractional precipitation by lowering the ionic strength (e.g., dialysis against a low salt buffer) or pH to selectively precipitate titin.
-
-
Chromatography:
-
The partially purified titin was resolubilized in a high salt buffer and further purified by size-exclusion chromatography (e.g., on a Sepharose 2B or 4B column) to separate it from smaller proteins.
-
Caption: A workflow diagram illustrating the key steps in the early purification of native Titin.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Visualizing a Giant
Standard SDS-PAGE protocols were insufficient to resolve a protein of titin's magnitude. Early researchers utilized low-percentage acrylamide gels to allow this massive protein to enter and migrate through the gel matrix.
Protocol: SDS-PAGE for High Molecular Weight Proteins
-
Gel Composition: Low percentage (e.g., 2-4%) polyacrylamide gels were used, often with a high degree of cross-linking to provide mechanical stability. Agarose-strengthened gels were also employed.
-
Sample Preparation: Protein samples were denatured in a buffer containing a high concentration of sodium dodecyl sulfate (SDS) and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) and heated to ensure complete unfolding.
-
Electrophoresis Conditions: Electrophoresis was typically run at a constant low voltage for an extended period to allow for the slow migration and separation of large proteins.
-
Staining: Gels were stained with Coomassie Brilliant Blue to visualize the protein bands.
Electron Microscopy: Visualizing Single Molecules
Electron microscopy was crucial in revealing the filamentous nature and immense length of individual titin molecules. Rotary shadowing was a key technique used in these early studies.
Protocol: Rotary Shadowing Electron Microscopy of Titin
-
Sample Preparation: Purified titin molecules were diluted in a volatile buffer (e.g., ammonium acetate) and mixed with glycerol.
-
Spraying: The protein solution was sprayed onto a freshly cleaved mica surface.
-
Vacuum Deposition: The mica was placed in a vacuum evaporator and shadowed with a thin layer of a heavy metal (e.g., platinum) at a low angle while the stage was rotating. This coated the protein from all sides. A subsequent layer of carbon was often deposited to stabilize the replica.
-
Replica Floating and Mounting: The metal replica was floated off the mica onto a water surface and picked up on an electron microscopy grid.
-
Imaging: The grid was viewed in a transmission electron microscope.
Immunolabeling: Locating Titin within the Sarcomere
Immunofluorescence and immunoelectron microscopy using polyclonal and later monoclonal antibodies against different regions of titin were instrumental in mapping its location within the sarcomere. These studies revealed that titin spans the entire half-sarcomere, from the Z-disc to the M-line.
Protocol: Immunofluorescence Localization of Titin
-
Muscle Fiber Preparation: Thin bundles of muscle fibers or single muscle fibers were dissected and stretched to various lengths.
-
Fixation and Permeabilization: The fibers were fixed with a cross-linking agent (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
Antibody Incubation: The fibers were incubated with a primary antibody specific to titin, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Microscopy: The labeled fibers were observed using a fluorescence microscope to visualize the location of titin within the sarcomere.
Initial Functional Insights and Proposed Model
Based on its localization and elastic properties, an initial model of titin's function emerged. It was proposed to be a "molecular ruler" that specifies the length of the thick filament and a "molecular spring" responsible for the passive elasticity of muscle.
Caption: An early model of Titin's integration within the muscle sarcomere.
Conclusion
The discovery and initial characterization of titin fundamentally changed our understanding of muscle biology. The pioneering work of Maruyama, Wang, Labeit, and their colleagues, using a combination of innovative protein chemistry, electrophoresis, microscopy, and molecular biology, laid the foundation for decades of research into the multifaceted roles of this giant protein in muscle assembly, mechanics, and signaling. The experimental protocols and quantitative data from these early studies remain a testament to the ingenuity and perseverance required to unravel the complexities of the molecular world.
References
A Technical Guide to the Foundational Research of the Titin Gene and its Protein Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Titin gene (TTN) encodes the largest known protein, titin, a key component of the sarcomere in striated muscle.[1] This giant protein, with a molecular weight of up to approximately 4 MDa, functions as a molecular spring, providing passive elasticity to muscle, and serves as a scaffold for a complex network of signaling proteins.[2] Mutations in TTN are a major cause of various myopathies and cardiomyopathies, making it a critical target for research and drug development.[3] This guide provides an in-depth overview of the foundational research on the TTN gene and titin protein, with a focus on quantitative data, detailed experimental protocols, and key signaling pathways.
Quantitative Data
The immense size and complexity of the TTN gene and titin protein are defining features. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: Human Titin Gene (TTN) Characteristics
| Characteristic | Value | Reference(s) |
| Chromosomal Location | 2q31.2 | [1] |
| Number of Exons | 363 | [1] |
| Encoded Amino Acids | Up to 38,138 | [4] |
| Longest Single Exon | 17,106 bp | [1] |
Table 2: Human Titin Protein Characteristics
| Characteristic | Value | Reference(s) |
| Molecular Weight | Up to ~4,200 kDa | [4] |
| Length | > 1 µm | [2] |
| Total Protein Domains | ~244 | [1] |
| Immunoglobulin (Ig)-like Domains | ~112 | [1] |
| Fibronectin type III (FN3)-like Domains | ~132 | [1] |
| In vivo Half-life | ~30 hours | [5] |
Table 3: Major Titin Isoforms in Striated Muscle
| Isoform | Predominant Muscle Type | Approximate Molecular Weight (kDa) | Key Features | Reference(s) |
| N2B | Cardiac | ~2,970 | Shorter, stiffer I-band region | [4] |
| N2BA | Cardiac | ~3,300 | Longer, more compliant I-band region | [4] |
| N2A | Skeletal | 3,300 - 3,700 | Long I-band with specific N2A element | [6] |
| Novex-3 | All striated | ~700 | Truncated isoform with a unique C-terminus | [4] |
Key Experimental Protocols
The study of the TTN gene and titin protein requires specialized molecular and cellular biology techniques. Below are detailed protocols for essential experiments.
Targeted Next-Generation Sequencing (NGS) of the TTN Gene
This protocol outlines the workflow for identifying genetic variants in the TTN gene from a patient's blood sample.
A. DNA Extraction and Quality Control:
-
Extract genomic DNA from peripheral blood using a standard phenol/chloroform purification method.
-
Assess DNA quantity and purity using a spectrophotometer (e.g., NanoDrop) and fluorometric quantification (e.g., Qubit).
B. Library Preparation:
-
Fragment the genomic DNA to an average size of 200-500 bp using mechanical shearing (e.g., sonication) or enzymatic digestion.[7]
-
Perform end-repair and A-tailing of the DNA fragments.
-
Ligate sequencing adapters with unique indices (barcodes) to the DNA fragments. These adapters are crucial for binding to the sequencing flow cell and for sample identification.[7]
-
Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing.
-
Purify the PCR product to remove primers and other reagents.
C. Target Enrichment (for targeted sequencing):
-
Hybridize the prepared library with custom-designed biotinylated probes that are specific to the exons and flanking intronic regions of the TTN gene.
-
Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-target DNA fragments.
-
Amplify the captured, enriched library by PCR.
D. Sequencing:
-
Quantify the final library and pool multiple libraries for sequencing.
-
Perform sequencing on an Illumina platform (or similar) using a sequencing-by-synthesis approach.[7]
E. Data Analysis:
-
Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences.
-
Align the reads to the human reference genome.
-
Call genetic variants (single nucleotide variants and small insertions/deletions) within the TTN gene.
-
Annotate the identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).
References
- 1. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vertical Agarose Electrophoresis and Electroblotting of High-Molecular-Weight Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Titin's cardiac-specific N2B element is critical to mechanotransduction during volume overload of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SDS gel electrophoresis, western blotting, and titin mobility gels [bio-protocol.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
Titin's Crucial Role in Mechanosensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Titin-Mediated Mechanosensing
Titin, a giant protein of the cardiac and skeletal muscle sarcomere, is a key player in muscle elasticity and a sophisticated mechanosensor, translating mechanical cues into biochemical signals. Spanning from the Z-disc to the M-band, Titin's unique modular structure, composed of immunoglobulin (Ig) and fibronectin type III (Fn3) domains, alongside specialized elastic regions, allows it to function as a molecular spring and a signaling hub.[1][2][3] This guide delves into the fundamental principles of Titin's role in mechanosensing, focusing on its distinct functional domains: the Z-disc, the I-band, the M-band, and the C-terminal kinase domain.
The Z-Disc: A Force Transmission and Signaling Hub
The N-terminal of Titin is anchored at the Z-disc, a dense protein structure that defines the lateral boundaries of the sarcomere. Here, Titin's Z1 and Z2 domains form a remarkably stable complex with the protein telethonin (also known as T-cap).[4] This complex acts as a crucial anchor point, experiencing significant mechanical stress during muscle contraction and stretching. The stability of the Titin-telethonin complex is vital for maintaining Z-disc integrity and for transmitting force along the myofilament.
Beyond its structural role, the Z-disc region of Titin is a critical site for mechanosensitive signaling. It interacts with a host of signaling proteins, including muscle LIM protein (MLP), which has been implicated in the calcineurin-NFAT pathway, a key regulator of cardiac hypertrophy. Mechanical stress is thought to modulate the interactions within this complex, initiating downstream signaling cascades that influence gene expression and protein turnover.
The I-Band: The Elastic Spring and Strain Sensor
The I-band region of Titin is renowned for its elastic properties, which are primarily conferred by the tandemly arranged Ig domains, the PEVK domain (rich in proline, glutamate, valine, and lysine), and, in cardiac muscle, the N2B and N2A unique sequences.[1] This region acts as a molecular spring, responsible for the passive stiffness of the muscle.[3]
The I-band's role in mechanosensing is intimately linked to its extensibility. During muscle stretch, the I-band domains undergo conformational changes, exposing cryptic binding sites for signaling molecules. The cardiac-specific N2B element, for instance, interacts with Four-and-a-Half LIM domain protein 2 (FHL2) and components of the MAPK signaling pathway. The N2A element serves as a binding site for muscle ankyrin repeat proteins (MARPs), which can shuttle to the nucleus and influence gene expression. These interactions allow the I-band to function as a strain gauge, translating the degree of muscle stretch into specific signaling outputs that regulate muscle adaptation and growth.
The M-Band: A Regulator of Sarcomeric Integrity and Protein Turnover
At the M-band, the C-terminus of Titin is integrated into the thick filament lattice through interactions with proteins like myomesin. This region is subjected to mechanical stress during active muscle contraction. The M-band region of Titin harbors a binding site for the E3 ubiquitin ligase MURF1 (Muscle-specific RING Finger protein 1).[1] This interaction is crucial for regulating the turnover of sarcomeric proteins, including Titin itself. Mechanical cues can modulate the Titin-MURF1 interaction, thereby influencing the degradation of myofibrillar components and maintaining sarcomeric protein quality control.[4] Dysregulation of this signaling complex has been associated with the development of hypertrophic cardiomyopathy.[1]
The Titin Kinase Domain: A Force-Activated Enzyme
Near its C-terminus, within the M-band region, Titin possesses a catalytic kinase domain (TK).[1] This domain is autoinhibited under resting conditions. Mechanical force, transmitted through the Titin filament during muscle activity, can induce a conformational change in the TK domain, relieving this autoinhibition and activating its kinase function.[5] The activated TK can then phosphorylate downstream targets, linking mechanical stress directly to enzymatic signaling pathways. This force-dependent activation makes the Titin kinase a direct mechanosensor, capable of initiating signaling cascades in response to changes in muscle load. These pathways are thought to be involved in regulating protein turnover and cellular remodeling.[5]
Quantitative Data on Titin-Mediated Mechanosensing
The following tables summarize key quantitative findings from studies investigating Titin's role in mechanosensing.
| Experimental Model | Titin Modification | Key Finding | Reference |
| Unilateral Diaphragm Denervation (UDD) in Wild-Type Mice | - | 48 ± 3% increase in denervated hemidiaphragm mass after 6 days. | [6] |
| UDD in RBM20ΔRRM Mice | Reduced Titin Stiffness | 20 ± 6% attenuated hypertrophy response compared to wild-type. | [6] |
| UDD in TtnΔIAjxn Mice | Increased Titin Stiffness | 18 ± 8% exaggerated hypertrophy response compared to wild-type. | [6] |
| Titin Exon 2 Knockout (E2-KO) Mice | Progressive loss of full-length Titin | ~67% reduction in cardiac Titin protein levels at 35 days of age. | [3] |
| M-band Exon 1/2 Knockout (M1/2-KO) Mice | M-band truncation of Titin | Preserved elastic properties of cardiomyocytes compared to E2-KO. | [3] |
| Signaling Protein | Experimental Condition | Change in Protein Expression | Reference |
| FHL2 | E2-KO Heart | Upregulated | [3] |
| p62 | E2-KO Heart | 2-fold upregulation | [3] |
| Nbr1 | E2-KO Heart | 8-fold upregulation | [3] |
| MARP1 | UDD in Wild-Type Mice | Upregulated | [6] |
| FHL1 | UDD in Wild-Type Mice | Upregulated | [6] |
| MuRF1 | UDD in Wild-Type Mice | Upregulated | [6] |
Key Experimental Protocols
Single-Molecule Force Spectroscopy of Titin
This technique is used to measure the mechanical properties of individual Titin molecules and their domains.
Methodology:
-
Protein Preparation: Recombinant Titin fragments corresponding to specific domains (e.g., Ig domains, PEVK) are expressed and purified.
-
AFM Cantilever Functionalization: The tip of an Atomic Force Microscope (AFM) cantilever is functionalized with a molecule that can specifically bind to the Titin fragment.
-
Protein Immobilization: The purified Titin fragments are immobilized on a solid support, such as a gold-coated coverslip.
-
Force-Extension Measurements:
-
The AFM tip is brought into contact with the immobilized protein, allowing for a bond to form.
-
The tip is then retracted at a constant velocity, stretching the Titin molecule.
-
The deflection of the cantilever, which is proportional to the applied force, is measured as a function of the extension.
-
-
Data Analysis: The resulting force-extension curves exhibit a characteristic sawtooth pattern, with each peak corresponding to the unfolding of a single protein domain. These curves are analyzed using models like the worm-like chain (WLC) model to determine parameters such as unfolding force and contour length.
Unilateral Diaphragm Denervation (UDD) in Mice
This in vivo model is used to study muscle hypertrophy in response to passive stretch.
Methodology:
-
Anesthesia: The mouse is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
A small incision is made in the neck to expose the phrenic nerve.
-
The phrenic nerve on one side is carefully isolated and transected. A section of the nerve is removed to prevent reinnervation.
-
-
Post-Operative Care: The incision is sutured, and the animal is monitored during recovery.
-
Tissue Collection: After a specified period (e.g., 6 days), the mouse is euthanized, and the diaphragm is dissected.
-
Hypertrophy Assessment: The mass of the denervated and contralateral (innervated) hemidiaphragms are measured. Muscle fiber cross-sectional area can be quantified from histological sections.
Quantification of Muscle Hypertrophy
Methodology:
-
Tissue Preparation: Muscle tissue is fixed, embedded in paraffin or frozen in optimal cutting temperature (OCT) compound, and sectioned.
-
Histological Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.
-
Immunofluorescence Staining: To outline individual muscle fibers, sections are stained with an antibody against a basement membrane protein such as laminin.
-
Imaging: Stained sections are imaged using a light or fluorescence microscope.
-
Image Analysis: Image analysis software (e.g., ImageJ) is used to measure the cross-sectional area (CSA) of a large number of individual muscle fibers. The average CSA is then calculated for each muscle.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Titin Z-Disc Mechanosensing Pathway.
Caption: Titin I-Band Strain-Sensing Pathways.
Caption: Titin M-Band Mechanosensing and Protein Turnover Regulation.
References
- 1. Perturbation of the titin/MURF1 signaling complex is associated with hypertrophic cardiomyopathy in a fish model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Protein Quality Control at the Sarcomere: Titin Protection and Turnover and Implications for Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoskeletal protein kinases: titin and its relations in mechanosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Titin‐based mechanosensing modulates muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper for Researchers and Drug Development Professionals
An Introductory Guide to Titinopathies and Their Genetic Basis
Introduction
Titinopathies are a diverse group of genetic disorders caused by mutations in the TTN gene, which encodes the giant muscle protein, titin.[1] Due to the enormous size of the TTN gene, mutations can lead to a wide spectrum of clinical presentations, affecting cardiac muscle, skeletal muscle, or both.[1][2] The advent of next-generation sequencing (NGS) has dramatically improved the diagnosis of titinopathies, revealing that TTN mutations are a major cause of inherited cardiomyopathies and various skeletal myopathies.[3][4]
This guide provides a comprehensive technical overview of the genetic and molecular basis of titinopathies, the clinical spectrum of associated diseases, current diagnostic approaches, and key experimental methodologies used in research. It is intended for researchers, scientists, and professionals involved in drug development who require an in-depth understanding of this complex and rapidly evolving field.
The Titin (TTN) Gene and Protein
The titin protein, also known as connectin, is a cornerstone of the sarcomere in striated muscle, acting as a molecular spring that governs passive elasticity and participating in force transmission and signaling.[5][6][7]
Gene Structure
The human TTN gene, located on chromosome 2, is the largest known gene, containing 364 exons (363 of which are coding).[4][5][8] Its immense size is a primary reason for the high frequency of variants and the complexity in interpreting their pathogenicity.[1][9]
| Parameter | Value | Reference |
| Gene Name | TTN | [4] |
| Chromosomal Location | 2q31.2 | [6] |
| Number of Exons | 364 (363 coding) | [4] |
| Protein Name | Titin (Connectin) | [5][7] |
| Protein Size | ~3.0 - 4.2 MDa | [4][10] |
| Amino Acid Length | ~27,000 - 35,000 | [5][7] |
Table 1: The Human Titin (TTN) Gene and Protein Characteristics. This table summarizes the core features of the human TTN gene and its protein product.
Protein Architecture
A single titin molecule spans half a sarcomere, with its N-terminus anchored at the Z-disk and its C-terminus at the M-line.[4][7][11] The protein is organized into four main regions, each with distinct structural and functional properties.[11]
-
Z-disk: The N-terminal region anchors titin and interacts with other Z-disk proteins like telethonin and alpha-actinin, playing a role in mechanosensing.[4][6]
-
I-band: This region functions as the molecular spring responsible for the passive elasticity of muscle.[4][5][8] It is composed of tandem immunoglobulin (Ig) domains, the PEVK segment (rich in proline, glutamate, valine, and lysine), and cardiac-specific unique sequences like the N2B element.[4][8] The extensibility of the I-band is modulated by alternative splicing.[8]
-
A-band: This stiff region of titin is thought to act as a protein ruler, aligning the thick (myosin) filaments.[6][7] It consists of a highly regular pattern of immunoglobulin (Ig) and fibronectin type-III (Fn3) domains.[6][10]
-
M-line: The C-terminal region anchors titin to the M-line and contains a kinase domain, suggesting a role in signaling pathways.[10]
Caption: Titin spans from the Z-disk to the M-line, with distinct functional regions.
Titin Isoforms and Alternative Splicing
Alternative splicing of the TTN transcript produces a wide variety of titin isoforms, which is a key mechanism for tuning the mechanical properties of different muscle types.[8][12] The I-band region is the primary site of this variability.[5][13]
The splicing factor RNA-binding motif protein 20 (RBM20) is a major regulator of titin splicing.[13] It generally promotes the expression of shorter, stiffer isoforms by suppressing the inclusion of more elastic I-band exons.[13]
| Isoform | Typical Size | Key Features | Primary Location | Relative Stiffness |
| N2B | ~3.0 MDa | Shorter, contains N2B unique sequence. | Adult Cardiac Muscle | Stiffer |
| N2BA | 3.2 - 3.8 MDa | Longer, contains N2A and N2B elements, more Ig and PEVK domains. | Adult Cardiac & Skeletal Muscle | More Compliant |
| Fetal Cardiac (FCT) | ~3.7 MDa | Very long and compliant I-band segment. | Fetal Cardiac Muscle | Most Compliant |
| Novex-3 | ~700 kDa | Spans from the Z-disk into the I-band, alternative C-terminus. | Cardiac Muscle | N/A |
Table 2: Major Titin Isoforms and their Properties. This table details the main titin isoforms generated by alternative splicing.[8][10][13]
Genetic Basis of Titinopathies
Mutations in TTN can be inherited in an autosomal dominant or autosomal recessive manner.[1] The location and type of mutation often correlate with the clinical phenotype and severity of the disease.[3]
Types of Mutations
-
Truncating Variants (TTNtv): These are the most common cause of titin-related dilated cardiomyopathy (DCM) and include nonsense, frameshift, and essential splice-site mutations.[4][12] TTNtv mutations that lead to a premature stop codon are thought to cause disease primarily through haploinsufficiency.[14]
-
Missense Variants: These single amino acid substitutions are a rarer cause of cardiomyopathies and certain skeletal myopathies like Hereditary Myopathy with Early Respiratory Failure (HMERF).[4][15] Interpreting the pathogenicity of missense variants is a significant challenge due to their high frequency in the general population.[16]
-
Splice Site Variants: Mutations affecting splice sites can lead to exon skipping or the inclusion of intronic sequences, disrupting the protein structure and function.
Inheritance Patterns and Genotype-Phenotype Correlations
-
Autosomal Dominant: A single pathogenic variant is sufficient to cause disease.[1] This is the typical inheritance pattern for TTN-related DCM, HMERF, and Tibial Muscular Dystrophy (TMD).[15][17]
-
Autosomal Recessive: Requires two pathogenic variants (one on each allele) to manifest the disease.[1] Recessive titinopathies often present as severe, early-onset congenital myopathies.[3]
The location of the mutation within the TTN gene is a critical determinant of the resulting disease. For example, TTNtv mutations in the A-band are strongly associated with DCM.[4] In contrast, mutations in the final exons (362-364) are linked to distal myopathies, while specific missense mutations in exon 344 cause HMERF.[3][15]
Molecular Pathomechanisms
The mechanisms by which TTN mutations lead to disease are not fully elucidated but are thought to involve a loss of functional protein or the creation of a toxic, truncated protein.
-
Haploinsufficiency (Loss-of-Function): This is the leading hypothesis for TTNtv-associated DCM.[14] The premature stop codon in the mutated transcript often triggers nonsense-mediated decay (NMD), an mRNA surveillance mechanism. This prevents the production of a truncated protein, resulting in a ~50% reduction in full-length titin. This dosage effect is believed to impair sarcomere function and integrity over time.
-
Poison Peptide (Dominant-Negative): In this model, a truncated and stable titin protein is produced. This abnormal protein could be incorporated into the sarcomere, disrupting its structure and function in a dominant-negative fashion.[14] While less commonly implicated for DCM, this mechanism may be relevant for diseases caused by mutations near the C-terminus that escape NMD.
Caption: TTNtv mutations can lead to disease via haploinsufficiency or a poison peptide effect.
Clinical Spectrum of Titinopathies
The clinical manifestations of titinopathies are highly variable, ranging from lethal congenital conditions to mild, late-onset muscle weakness.[1]
| Disorder | Inheritance | Primary Phenotype | Typical Mutation Type / Location |
| Dilated Cardiomyopathy (DCM) | Dominant | Cardiac | Truncating variants (TTNtv), often in the A-band.[4] |
| Hereditary Myopathy with Early Respiratory Failure (HMERF) | Dominant | Skeletal Muscle (proximal & respiratory) | Missense variants in exon 344.[15] |
| Tibial Muscular Dystrophy (TMD) | Dominant | Skeletal Muscle (distal, anterior lower leg) | Variants in the last exon (364).[15][18] |
| Limb-Girdle Muscular Dystrophy R10 (LGMDR10) | Recessive | Skeletal Muscle (proximal) | Biallelic mutations, often compound heterozygous. |
| Congenital Titinopathies | Recessive | Skeletal Muscle (severe, early-onset) | Biallelic truncating or splice-site variants across the gene.[2][3] |
| Arrhythmogenic Cardiomyopathy (ACM) | Dominant | Cardiac | Rare missense or truncating variants.[4] |
Table 3: Spectrum of Titinopathies: Genetic Basis and Clinical Features. This table provides a summary of major titin-related disorders.
TTN truncating variants are the most frequent genetic cause of DCM, accounting for up to 25% of familial cases and a significant portion of sporadic cases.[4][12][14]
| Cohort | Prevalence of TTNtv | Reference |
| Familial Dilated Cardiomyopathy (DCM) | ~20-25% | [4] |
| Sporadic / Idiopathic DCM | ~15-20% | [12][19] |
| General Population (Controls) | ~1-2% |
Table 4: Quantitative Data on TTNtv Prevalence in Dilated Cardiomyopathy.
Diagnostic Workflow and Experimental Protocols
A definitive diagnosis of titinopathy requires a combination of clinical evaluation, specialized testing, and genetic analysis.[9]
Caption: A multi-step process for diagnosing titinopathies, from clinical suspicion to genetics.
Protocol: Next-Generation Sequencing (NGS) for TTN Variant Detection
Objective: To identify pathogenic variants in the TTN gene from a patient's genomic DNA.
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from peripheral blood or saliva using a standardized commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). Quantify DNA and assess purity via spectrophotometry (A260/280 ratio).
-
Library Preparation:
-
Fragment genomic DNA to a target size (e.g., 200-300 bp) using enzymatic or mechanical methods.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters with unique barcodes for multiplexing.
-
-
Target Enrichment (for panels):
-
Use a custom-designed probe set that specifically targets all 363 coding exons and flanking intronic regions of the TTN gene.
-
Hybridize the DNA library with the biotinylated probes, followed by capture using streptavidin-coated magnetic beads.
-
Wash to remove non-target DNA and amplify the captured library via PCR.
-
-
Sequencing: Sequence the enriched library on an Illumina platform (e.g., NovaSeq) to generate paired-end reads (e.g., 2x150 bp) with deep coverage (>100x).
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to the human reference genome (e.g., GRCh38/hg38) using an aligner like BWA-MEM.
-
Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK HaplotypeCaller.
-
Annotation: Annotate variants with information from databases such as dbSNP, ClinVar, and gnomAD using tools like ANNOVAR or VEP.
-
Filtering: Filter variants based on quality scores, population frequency (Minor Allele Frequency < 0.01%), and predicted effect (e.g., nonsense, frameshift, missense).
-
Interpretation: Classify variants according to ACMG/AMP guidelines, considering clinical phenotype, segregation data, and functional evidence.
-
Protocol: SDS-Agarose Gel Electrophoresis for Titin Isoform Analysis
Objective: To separate and visualize high-molecular-weight titin isoforms from muscle biopsy samples.
Methodology:
-
Sample Preparation:
-
Rapidly freeze a small piece of muscle tissue (~20-30 mg) in liquid nitrogen.
-
Homogenize the tissue in a sample buffer containing SDS, urea, and protease inhibitors.
-
Centrifuge to pellet debris and collect the supernatant containing solubilized proteins.
-
Determine total protein concentration using a BCA assay.
-
-
Gel Preparation: Prepare a 1% vertical agarose gel in a Tris-acetate-SDS running buffer. This low percentage is critical for resolving mega-dalton proteins.
-
Electrophoresis:
-
Load 20-40 µg of total protein per lane. Include molecular weight markers that cover the 1-4 MDa range.
-
Run the gel at a low constant voltage (e.g., 15-20V) for an extended period (12-16 hours) at 4°C to prevent overheating and maintain protein integrity.
-
-
Staining and Visualization:
-
Carefully remove the fragile gel and fix it in a methanol/acetic acid solution.
-
Stain the gel with Coomassie Brilliant Blue R-250 or a more sensitive silver stain.
-
Destain until protein bands are clearly visible against a clear background.
-
Image the gel using a gel documentation system. The large N2BA and smaller N2B isoforms should be distinguishable. A T2 fragment (~2.4 MDa) may also be visible.[13]
-
Therapeutic Strategies and Future Directions
Currently, there are no specific treatments for titinopathies; management is supportive and focuses on addressing cardiac and skeletal muscle symptoms.[17] However, several therapeutic strategies are under investigation.
-
Exon Skipping: This approach uses antisense oligonucleotides (ASOs) to mask a specific exon containing a mutation during pre-mRNA splicing.[1] This can restore the reading frame for some frameshift mutations, producing a slightly shorter but potentially functional protein. Given TTN's large number of exons, this is a complex but promising strategy.[1][4]
-
Gene Therapy: Delivering a full-length TTN cDNA is not feasible with current viral vectors (like AAV) due to its enormous size. Research is focused on delivering truncated "mini-titin" constructs that contain essential functional domains.
-
Small Molecules: Investigational drugs like Danicamtiv, which target myosin, are being explored in clinical trials for TTN-related DCM to improve heart muscle contractility.[19]
-
Modulating Splicing: Targeting factors like RBM20 could shift the isoform ratio towards more compliant forms, which might be beneficial in certain cardiac conditions.
The continued characterization of animal models, such as zebrafish and mice, is crucial for understanding disease mechanisms and testing novel therapies.[20] Further research into the complex genotype-phenotype correlations and the functional consequences of missense variants will be essential for developing targeted and effective treatments for the diverse range of titinopathies.
References
- 1. Understanding Titinopathies - Quest | Muscular Dystrophy Association [mdaquest.org]
- 2. researchgate.net [researchgate.net]
- 3. Genotype–phenotype correlations in recessive titinopathies - ProQuest [proquest.com]
- 4. Titin mutations and muscle disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Titin - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. ahajournals.org [ahajournals.org]
- 9. youtube.com [youtube.com]
- 10. uni-muenster.de [uni-muenster.de]
- 11. researchgate.net [researchgate.net]
- 12. The Sarcomeric Spring Protein Titin: Biophysical Properties, Molecular Mechanisms, and Genetic Mutations Associated with Heart Failure and Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | The Giant Protein Titin’s Role in Cardiomyopathy: Genetic, Transcriptional, and Post-translational Modifications of TTN and Their Contribution to Cardiac Disease [frontiersin.org]
- 15. Interpreting Genetic Variants in Titin in Patients With Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive framework for the interpretation of TTN missense variants | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 17. rarediseases.org [rarediseases.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. (Open Access) Use of animal models to understand titin physiology and pathology (2022) | Matteo Marcello | 9 Citations [scispace.com]
Methodological & Application
Application Notes and Protocols for Titin Protein Isolation and Purification from Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the isolation and purification of the giant muscle protein, titin. Due to its exceptionally large size (ranging from ~3 to 4.2 MDa) and susceptibility to proteolytic degradation, the purification of intact titin presents significant challenges. The following sections detail established methodologies, quantitative data on protein yield and purity, and experimental protocols to guide researchers in obtaining high-quality titin for downstream applications in research and drug development.
I. Introduction to Titin Isolation
Titin, also known as connectin, is a crucial structural and signaling protein in striated muscle.[1][2] It spans half the length of the sarcomere, from the Z-disc to the M-line, and is responsible for the passive elasticity of muscle.[2] The isolation of full-length, native titin is essential for studying its mechanical properties, interactions with other muscle proteins, and its role in muscle diseases, known as titinopathies.
The primary challenges in titin isolation are its large size, which makes it prone to mechanical shearing, and its susceptibility to degradation by endogenous proteases, particularly calcium-dependent proteases.[3] Therefore, protocols must be carefully designed to minimize these factors. Common strategies include working at low temperatures, using protease inhibitors, and employing specific buffer conditions to maintain protein integrity.
II. Summary of Quantitative Data
The yield and purity of isolated titin can vary significantly depending on the muscle source (skeletal vs. cardiac), the specific isoform being targeted, and the purification method employed. The following table summarizes representative quantitative data from published methodologies.
| Muscle Source | Purification Method | Reported Yield | Reported Purity | Key Considerations | Reference |
| Bovine Cardiac Muscle | Hydroxylapatite Chromatography | Not explicitly quantified | High purity, suitable for structural studies | Yields native, full-sized T1 form. | [4] |
| Rabbit Cardiac Muscle | Ca²⁺-depleting solution incubation followed by homogenization and purification | ~30-50% intact N2BA- and N2B-titin isoforms | Not explicitly quantified, but improved integrity | Pre-incubation step is critical to inhibit Ca²⁺-dependent proteases. | [3] |
| Bovine Skeletal Muscle | High salt extraction, dialysis, ammonium sulfate fractionation, ion exchange, and gel filtration | Not explicitly quantified for titin | Focus was on C-protein, but titin is a major component of the initial extract. | A multi-step process that can be adapted for titin purification. | [5][6] |
| Porcine and Bovine Longissimus Muscles | Modified method of Pan et al. (1994) | Not explicitly quantified | Sufficiently pure for thermal properties analysis | Modifications included the use of deionized water and rigor buffer with Triton X-100. | [7] |
Note: Quantitative yield and purity data for titin are often not reported in standardized units due to the difficulty in quantifying such a large protein. Purity is typically assessed by SDS-PAGE or SDS-agarose gel electrophoresis, where the presence of intact titin bands and the absence of major contaminants are the primary indicators of success.[1][8]
III. Experimental Protocols
This section provides detailed protocols for the isolation and purification of titin from muscle tissue.
Protocol 1: Isolation of Native Titin from Cardiac Muscle
This protocol is adapted from methods designed to preserve the native structure of titin by minimizing proteolytic degradation.[3]
A. Materials and Reagents:
-
Fresh cardiac muscle tissue (e.g., bovine or rabbit ventricle)
-
Ca²⁺-depleting solution: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM EDTA, 1 mM MgCl₂, 1 mM DTT, and a cocktail of protease inhibitors (e.g., leupeptin, pepstatin, PMSF).
-
Homogenization Buffer: 0.3 M KCl, 150 mM potassium phosphate, 20 mM EDTA, 5 mM MgCl₂, 1 mM ATP.[5]
-
High Salt Buffer: 0.6 M KCl, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 50 mM Tris-HCl (pH 7.9).
-
Dialysis Buffer: 100 mM KCl, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 10 mM Tris-HCl (pH 7.2).
-
Hydroxylapatite chromatography column and buffers.
B. Procedure:
-
Tissue Preparation and Protease Inhibition:
-
Excise fresh cardiac muscle and immediately place it in ice-cold Ca²⁺-depleting solution.
-
Cut the muscle into small pieces (approximately 1-2 cm³).
-
Incubate the muscle pieces in the Ca²⁺-depleting solution at 4°C for 2-3 weeks. This step is crucial for reducing the activity of Ca²⁺-dependent proteases.[3]
-
-
Myofibril Preparation:
-
After incubation, mince the muscle tissue and homogenize it in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at a low speed (e.g., 2,000 x g) for 15 minutes at 4°C to pellet the myofibrils.
-
Wash the myofibril pellet multiple times with the Homogenization Buffer to remove soluble proteins.
-
-
Titin Extraction:
-
Resuspend the final myofibril pellet in High Salt Buffer and stir gently for at least 2 hours at 4°C to extract titin and other myofibrillar proteins.
-
Centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the remaining myofibrillar debris.
-
Collect the supernatant containing the extracted titin.
-
-
Purification by Hydroxylapatite Chromatography:
-
Dialyze the supernatant against a low salt buffer to precipitate myosin. Remove the precipitate by centrifugation.
-
Further purify the titin-containing supernatant using hydroxylapatite chromatography.[4]
-
Elute the bound proteins with a phosphate gradient to separate titin from other remaining proteins.
-
C. Purity Assessment:
-
Analyze the fractions by SDS-agarose gel electrophoresis (1% agarose) to identify those containing intact titin.[1]
-
Pool the purest fractions and concentrate as needed.
Protocol 2: Purification of Titin from Skeletal Muscle
This protocol is a more general method that can be adapted for skeletal muscle and involves several standard protein purification steps.[5][6]
A. Materials and Reagents:
-
Fresh or frozen skeletal muscle tissue (e.g., bovine longissimus dorsi)
-
High Salt Extraction Buffer: 0.3 M KCl, 150 mM potassium phosphate, 20 mM EDTA, 5 mM MgCl₂, 1 mM ATP.[5]
-
Low Salt Dialysis Buffer: 50 mM KCl, 1 mM EDTA, 1 mM DTT, 10 mM Tris-HCl (pH 7.2).
-
Ammonium sulfate
-
DEAE-Cellulose Ion Exchange Chromatography Buffers:
-
Binding Buffer: Low salt buffer
-
Elution Buffer: High salt buffer (e.g., 0.6 M KCl)
-
-
Gel Filtration Chromatography Buffer: 0.6 M KCl, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 50 mM Tris-HCl (pH 7.9).
B. Procedure:
-
Extraction:
-
Homogenize minced skeletal muscle in High Salt Extraction Buffer.
-
Centrifuge to pellet insoluble material and collect the supernatant.
-
-
Myosin and Titin Precipitation:
-
Dialyze the supernatant against a large volume of Low Salt Dialysis Buffer overnight at 4°C. This will cause myosin and a portion of the titin to precipitate.[5]
-
Collect the precipitate by centrifugation.
-
-
Ammonium Sulfate Fractionation:
-
Resuspend the pellet in a high salt buffer and perform ammonium sulfate fractionation. A common range for precipitating titin is between 40-60% saturation.[5]
-
Collect the precipitate by centrifugation and resuspend it in a suitable buffer for the next step.
-
-
Ion Exchange Chromatography:
-
Desalt the resuspended pellet and apply it to a DEAE-cellulose ion exchange column.[9]
-
Elute with a salt gradient to separate titin from other proteins.
-
-
Gel Filtration Chromatography:
-
As a final purification step, subject the titin-containing fractions to gel filtration chromatography (e.g., using Superose 6 or a similar resin) to separate proteins based on size.[10] This step is effective in isolating the very large titin molecules.
-
C. Purity Assessment:
-
Monitor the purity of fractions from each step using SDS-PAGE (for general protein profile) and SDS-agarose gel electrophoresis (for intact titin).
IV. Visualizations
Signaling Pathway
Titin is not only a structural protein but also a key player in mechanosensing and hypertrophic signaling in muscle.[11] It acts as a signaling hub, integrating mechanical stimuli and translating them into biochemical signals that can lead to changes in gene expression, promoting muscle growth (hypertrophy) or breakdown (atrophy). One critical signaling molecule that interacts with titin is the muscle-specific RING finger protein 1 (MuRF1), a ubiquitin ligase involved in protein degradation.[12]
Caption: Titin's role in mechanosensing and muscle atrophy signaling.
Experimental Workflow
The general workflow for titin isolation and purification involves a series of extraction and chromatography steps designed to separate this giant protein from the numerous other components of muscle tissue.
Caption: General experimental workflow for titin purification.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Method for isolation of intact titin (connectin) molecules from mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of titin T1 from bovine cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian skeletal muscle C-protein: purification from bovine muscle, binding to titin and the characterization of a full-length human cDNA | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 6. Mammalian skeletal muscle C-protein: purification from bovine muscle, binding to titin and the characterization of a full-length human cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Purity and Yield | Springer Nature Experiments [experiments.springernature.com]
- 9. Purification and properties of native titin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. youtube.com [youtube.com]
Application Notes: Immunofluorescence Staining of Titin in Muscle Cryosections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titin (also known as Connectin) is a giant filamentous protein crucial for the structural integrity and passive elasticity of striated muscle sarcomeres. Extending from the Z-disc to the M-line, it acts as a molecular spring and a scaffold for various signaling proteins. Visualizing Titin's precise localization via immunofluorescence (IF) in muscle tissue is vital for studying myopathies, muscle development, and the effects of therapeutic interventions. This document provides a detailed protocol for the immunofluorescent staining of Titin in muscle cryosections, designed to yield high-quality, reproducible results.
Principle of the Method
This protocol employs indirect immunofluorescence, a sensitive method for localizing antigens. The process involves labeling the target protein (Titin) with a specific primary antibody. Subsequently, a secondary antibody, conjugated to a fluorophore and directed against the host species of the primary antibody, is used for detection. This amplification step enhances the fluorescent signal, which can then be visualized using a fluorescence microscope. Proper tissue preparation, including rapid freezing and cryosectioning, is critical to preserve both tissue morphology and antigenicity.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the immunofluorescence staining protocol for Titin in muscle cryosections.
References
Application Notes and Protocols for Generating Titin Knockout and Knock-in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and analysis of Titin (Ttn) knockout and knock-in mouse models. These models are invaluable tools for investigating the role of Titin in muscle physiology, disease pathogenesis, and for the preclinical evaluation of novel therapeutic strategies.
Introduction to Titin and its Significance
Titin, encoded by the Ttn gene, is a giant protein of striated muscle that spans from the Z-disc to the M-band of the sarcomere. It is crucial for sarcomere assembly, passive muscle stiffness, and mechanotransduction. Mutations in the Ttn gene are associated with a wide range of myopathies and cardiomyopathies, making it a key target for research and drug development. The generation of genetically engineered mouse models with specific modifications in the Ttn gene is essential for elucidating its function and for modeling human diseases.
Strategies for Generating Titin Mouse Models
The enormous size of the Titin gene presents unique challenges for genetic engineering. However, advances in genome editing technologies, particularly CRISPR-Cas9, and the established Cre-loxP system have enabled the precise generation of Titin knockout and knock-in mouse models.
Constitutive Titin Knockout (KO)
A constitutive knockout results in the complete absence of a functional Titin protein. This is typically achieved by introducing a frameshift mutation or a large deletion in the early exons of the Ttn gene using CRISPR-Cas9.
Conditional Titin Knockout (cKO)
Given that a complete lack of Titin can be embryonic lethal, a conditional knockout approach allows for the deletion of the Ttn gene in a tissue-specific or temporally controlled manner. This is most commonly achieved using the Cre-loxP system.
Titin Knock-in (KI)
Knock-in models involve the insertion of a specific sequence into the Ttn locus. This can be used to introduce specific mutations found in human patients or to tag the endogenous Titin protein with a reporter, such as eGFP, for visualization and tracking.[1]
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Constitutive Titin Knockout
This protocol outlines the generation of a constitutive Titin knockout mouse model by introducing insertions or deletions (indels) in an early exon of the Ttn gene.
Materials:
-
Cas9 nuclease (protein or mRNA)
-
Single guide RNAs (sgRNAs) targeting an early exon of mouse Ttn
-
Mouse zygotes (C57BL/6 strain recommended)
-
M2 and KSOM-AA media
-
Microinjection or electroporation system
-
Genotyping reagents (PCR primers, DNA polymerase)
Procedure:
-
sgRNA Design and Synthesis:
-
Design two sgRNAs targeting an early exon of the mouse Ttn gene to ensure a functional knockout. Online tools such as CHOPCHOP can be used for sgRNA design.
-
Synthesize the sgRNAs in vitro.
-
-
Preparation of Injection/Electroporation Mix:
-
For microinjection, prepare a solution containing Cas9 protein (e.g., 20 ng/µL) and sgRNAs (e.g., 10 ng/µL each).
-
For electroporation, the concentrations may need to be optimized based on the specific device.
-
-
Zygote Collection and Microinjection/Electroporation:
-
Harvest zygotes from superovulated female mice.
-
Perform pronuclear microinjection or electroporation of the CRISPR-Cas9 components into the zygotes.
-
-
Embryo Transfer:
-
Transfer the manipulated zygotes into the oviducts of pseudopregnant female mice.
-
-
Genotyping and Breeding:
-
Genotype the resulting pups by PCR amplification of the targeted region followed by Sanger sequencing to identify founders with indel mutations.
-
Breed founder mice with wild-type mice to establish germline transmission of the mutation and generate F1 heterozygous mice.
-
Protocol 2: Cre-loxP Mediated Conditional Titin Knockout
This protocol describes the generation of a muscle-specific Titin knockout mouse by crossing a floxed Ttn mouse line with a muscle-specific Cre-driver line (e.g., MCK-Cre).
Materials:
-
Mice with a floxed Ttn allele (Ttnfl/fl)
-
Mice expressing Cre recombinase under a muscle-specific promoter (e.g., MCK-Cre)
-
Genotyping reagents
Procedure:
-
Breeding Strategy:
-
Cross homozygous Ttnfl/fl mice with MCK-Cre transgenic mice.
-
The resulting F1 generation will be heterozygous for the floxed allele and carry the Cre transgene (Ttnfl/+; MCK-Cre+).
-
Intercross the F1 generation to obtain homozygous floxed mice with the Cre transgene (Ttnfl/fl; MCK-Cre+), which will be the experimental cKO mice. Littermates with other genotypes will serve as controls.
-
-
Genotyping:
-
Genotype all offspring to identify the desired genetic combination. PCR primers should be designed to distinguish between the wild-type, floxed, and deleted Ttn alleles, as well as the presence of the Cre transgene.
-
Protocol 3: CRISPR-Cas9 Mediated Titin eGFP Knock-in
This protocol details the generation of a Titin-eGFP knock-in mouse model by inserting the eGFP coding sequence into the Ttn locus. A titin-eGFP knock-in mouse model has been successfully generated by integrating eGFP into the M-band exon 6 of titin.[1]
Materials:
-
Cas9 nuclease
-
sgRNA targeting the desired insertion site in the Ttn gene
-
A donor DNA template containing the eGFP sequence flanked by homology arms corresponding to the sequences upstream and downstream of the sgRNA target site.
-
Mouse zygotes
-
Microinjection or electroporation system
-
Genotyping reagents
Procedure:
-
sgRNA and Donor Template Design:
-
Design an sgRNA that targets the desired insertion site within the Ttn gene.
-
Construct a donor plasmid containing the eGFP sequence flanked by 5' and 3' homology arms (each ~1-2 kb) that are homologous to the genomic region surrounding the target site.
-
-
Preparation of Injection/Electroporation Mix:
-
Prepare a solution containing Cas9 protein, sgRNA, and the donor DNA template.
-
-
Zygote Microinjection/Electroporation and Embryo Transfer:
-
Follow the procedures described in Protocol 1.
-
-
Genotyping and Breeding:
-
Screen for founder mice carrying the knock-in allele using PCR with primers that span the insertion site.
-
Confirm the correct insertion and sequence of the eGFP tag by Sanger sequencing.
-
Establish the knock-in line by breeding founder mice with wild-type mice.
-
Data Presentation
Quantitative Data Summary of Titin Mutant Mouse Models
| Mouse Model | Genotype | Phenotype Summary | Lifespan | Muscle Function | Reference |
| mdm Mouse | Spontaneous deletion in N2A region | Progressive muscular dystrophy, kyphosis, rigid gait. | Die at ~2 months of age due to respiratory failure. | Significantly impaired contractile function. | [2] |
| N2B-KO | Deletion of the N2B specific exon | Smaller heart, normal systolic function, impaired diastolic function. | Survive to adulthood and are fertile. | Increased passive tension in cardiomyocytes. | [2] |
| PEVK-KO | Deletion of 7 PEVK exons | Diastolic dysfunction, cardiac hypertrophy. | Adult mice develop diastolic dysfunction. | Increased passive tension. | |
| TtnΔ112–158 | Deletion of 47 PEVK exons | Compensatory longitudinal hypertrophy, decreased passive stiffness. | Not specified. | Decreased passive stiffness due to increased sarcomere number. | [2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Titin-mediated signaling pathways in mechanotransduction and cardiac hypertrophy.
Caption: Experimental workflow for generating a Titin knockout mouse model using CRISPR-Cas9.
Caption: Breeding scheme for generating a muscle-specific Titin conditional knockout mouse.
References
Application Notes and Protocols for Measuring Single-Molecule Titin Elasticity with Atomic Force Microscopy (AFM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titin, a giant protein of the muscle sarcomere, is crucial for passive muscle elasticity and acts as a mechanosensor. Its modular structure, composed of immunoglobulin-like (Ig) and fibronectin-type III (FnIII) domains, as well as unique sequences like the PEVK region, allows it to function as a molecular spring. Atomic Force Microscopy (AFM)-based Single-Molecule Force Spectroscopy (SMFS) has emerged as a powerful technique to probe the mechanical properties of individual titin molecules. By physically pulling on a single titin protein with a sharp AFM tip, researchers can induce the sequential unfolding of its domains, providing fundamental insights into protein stability, folding pathways, and the molecular basis of muscle mechanics.[1][2] These measurements are invaluable for understanding the impact of mutations, post-translational modifications, and potential drug candidates on muscle function at the most fundamental level.
This document provides a detailed protocol for measuring the elasticity of single titin molecules using AFM, covering sample preparation, instrument calibration, data acquisition, and analysis.
Experimental Workflow and Methodologies
The overall process involves immobilizing titin molecules on a substrate, calibrating the AFM cantilever, performing force-spectroscopy measurements to stretch the molecules, and analyzing the resulting force-extension curves.
Caption: High-level workflow for single-molecule Titin force spectroscopy.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Titin Immobilization
This protocol describes the immobilization of titin molecules with cysteine residues onto a gold-coated substrate, a common method ensuring covalent attachment for robust pulling experiments.[3]
Materials:
-
Gold-coated glass coverslips
-
Recombinant titin fragment (e.g., (I27)8 polyprotein) with a C-terminal cysteine tag
-
Phosphate-buffered saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4
-
Ethanol (absolute)
-
Nitrogen gas stream
-
Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION
Procedure:
-
Substrate Cleaning:
-
Clean gold-coated coverslips by immersing them in Piranha solution for 15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Protein Solution Preparation:
-
Prepare a stock solution of the titin construct in PBS.
-
Dilute the protein to a final concentration of 20-100 µg/mL in PBS. The optimal concentration may require some optimization.
-
-
Immobilization:
-
Pipette a 50-100 µL drop of the diluted titin solution onto the clean gold substrate.
-
Incubate for 30-60 minutes at room temperature in a humid chamber to prevent evaporation. This allows the C-terminal cysteine to form a covalent bond with the gold surface.[3]
-
Gently rinse the substrate with PBS to remove non-adsorbed protein molecules.
-
The substrate is now ready for AFM experiments. Keep the surface hydrated with PBS at all times.
-
Protocol 2: AFM Cantilever Calibration (Thermal Tune Method)
Accurate force measurements depend critically on the precise determination of the cantilever's spring constant (k). The thermal tune method is a non-contact method ideal for the soft cantilevers used in SMFS.[4][5][6]
Materials:
-
AFM with force spectroscopy capabilities
-
Soft silicon nitride cantilevers (e.g., nominal spring constant of 0.01-0.1 N/m).[6]
-
PBS buffer
Procedure:
-
Cantilever Selection: Choose a cantilever with a low spring constant to achieve high force resolution in the piconewton range relevant for protein unfolding (typically 10-300 pN).[7]
-
Instrument Setup:
-
Mount the cantilever in the AFM's fluid cell holder.
-
Place a drop of PBS on the holder to wet the cantilever.
-
Mount the holder in the AFM head and place it over the prepared titin substrate, ensuring the cantilever is fully immersed in PBS.
-
Align the laser onto the back of the cantilever and center the reflected spot on the photodetector.
-
-
Thermal Noise Spectrum Acquisition:
-
Spring Constant Calculation:
-
Fit the resonance peak with a simple harmonic oscillator model provided by the AFM software.[6]
-
The software uses the equipartition theorem, which relates the mean-square deflection of the cantilever to its thermal energy (½kBT), to calculate the spring constant (k) from the area under the fitted peak.[5]
-
-
Sensitivity (Deflection Inverse Optical Lever Sensitivity - InvOLS) Calibration:
-
After the thermal tune, press the cantilever against a hard, non-deformable part of the substrate (e.g., the glass itself).
-
Record the photodetector voltage as a function of the vertical piezo displacement.
-
The slope of this force curve in the contact region provides the InvOLS in nm/V.
-
The force (F) can now be calculated using Hooke's Law: F = k × (Deflection in nm), where Deflection (nm) = Photodetector Signal (V) × InvOLS (nm/V).
-
Protocol 3: Single-Molecule Pulling Experiment
Procedure:
-
Engage and Approach:
-
Approach the titin-coated surface with the calibrated cantilever.
-
Press the tip onto the surface with a defined force (e.g., 0.5-2 nN) for a short duration (1-5 seconds) to encourage non-specific adsorption of a titin molecule to the tip.[8]
-
-
Retraction and Data Collection:
-
Retract the cantilever from the surface at a constant velocity. A typical pulling speed is between 400 and 1000 nm/s.[1][8]
-
The AFM software records the cantilever deflection (force) as a function of the piezo extension (z-position).
-
If a molecule is successfully tethered between the tip and the substrate, the force curve will exhibit a characteristic sawtooth pattern as individual domains unfold.[8]
-
-
Data Acquisition Loop:
-
Repeat the approach-retraction cycle thousands of times at different locations on the substrate to collect a statistically significant number of single-molecule unfolding events. Only a small fraction of curves (typically 1 in 500-1000) will show the desired single-molecule signature.[1]
-
Data Presentation and Analysis
Successful pulling experiments yield force-extension curves characterized by a series of peaks, often described as a "sawtooth" pattern. Each peak represents the force-induced unfolding of a single titin domain.[1]
Caption: Data analysis pathway for AFM force-extension curves.
The force-extension behavior of the unfolded polypeptide chain is well-described by the Worm-Like Chain (WLC) model .[8][9] The WLC equation is fitted to the individual rising phases of the sawtooth pattern:
F(x) = (kBT / Lp) * [ 1/(4(1 - x/Lc)2) - 1/4 + x/Lc ]
Where:
-
F(x) is the force at a given extension x.
-
kBT is the thermal energy (Boltzmann constant times absolute temperature).
-
Lp is the persistence length, a measure of the polymer's bending stiffness.
-
Lc is the contour length, the total length of the polypeptide chain.
By fitting the WLC model to each successive unfolding peak, one can determine the increase in contour length (ΔLc) upon the unfolding of a single domain.[8]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from single-molecule AFM studies of titin's I27 domain. These values can serve as a benchmark for experimental results.
| Parameter | Symbol | Typical Value | Source(s) |
| Unfolding Force | Fu | 150 - 300 pN | [8] |
| (at ~1 µm/s pulling speed) | |||
| Contour Length Increment | ΔLc | 28 - 29 nm | [8][10] |
| (per Ig domain unfolding) | |||
| Persistence Length | Lp | 0.4 - 1.0 nm | [1][8] |
| (of unfolded polypeptide) | |||
| Step Size (Force-Clamp) | Δx | ~22 nm (at 180 pN) | [11] |
| (per I27 domain unfolding) |
Note: The unfolding force is dependent on the pulling speed (loading rate). Higher pulling speeds result in higher measured unfolding forces.[8]
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers aiming to investigate the nanomechanical properties of titin using single-molecule AFM. This technique offers unparalleled insight into the mechanical stability and dynamics of proteins. For drug development professionals, this platform can be adapted to screen for compounds that modulate protein mechanics, potentially identifying novel therapeutics for muscular and cardiovascular diseases where titin function is compromised. Careful execution of these protocols, from sample preparation to rigorous data analysis, is essential for obtaining high-quality, reproducible results.
References
- 1. Tracking Unfolding and Refolding Reactions of Single Proteins using Atomic Force Microscopy Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Molecule Protein Unfolding and Refolding Using Atomic Force Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanical unfolding studies of protein molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cantilever calibration methods [atomfair.com]
- 5. Thermal tune method - Cellular analysis by atomic force microscopy [ebrary.net]
- 6. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. copresearch.pacific.edu [copresearch.pacific.edu]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Stepwise unfolding of titin under force-clamp atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Testing of TTN Mutations in Patient Cohorts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Titin gene (TTN) are a major cause of various inherited cardiac and skeletal muscle disorders, including dilated cardiomyopathy (DCM), hypertrophic cardiomyopathy (HCM), and certain types of muscular dystrophies.[1] The enormous size of the TTN gene, which comprises 363 coding exons, presents a significant challenge for genetic analysis.[2] Next-Generation Sequencing (NGS) has emerged as a powerful and cost-effective tool for comprehensive screening of TTN mutations in large patient cohorts.[3] These application notes provide a detailed overview and protocols for performing genetic testing for TTN mutations, from sample collection to data analysis and interpretation.
I. Experimental Workflow for TTN Genetic Testing
The overall workflow for TTN genetic testing in patient cohorts involves several key stages, as depicted in the following diagram.
II. Detailed Experimental Protocols
A. Protocol 1: Genomic DNA Extraction from Whole Blood
High-quality genomic DNA is a prerequisite for successful NGS. This protocol describes a common method for DNA extraction from whole blood samples using a commercial kit.
Materials:
-
Whole blood collected in EDTA tubes
-
QIAamp DNA Blood Mini Kit (Qiagen) or similar
-
Microcentrifuge
-
1.5 ml microcentrifuge tubes
-
Ethanol (96-100%)
-
Water bath or heat block at 56°C
-
Vortex mixer
Procedure:
-
Sample Preparation: Equilibrate the blood sample to room temperature.
-
Lysis:
-
Pipette 20 µl of QIAGEN Protease into a 1.5 ml microcentrifuge tube.
-
Add 200 µl of the whole blood sample to the tube.
-
Add 200 µl of Buffer AL and mix immediately by vortexing for 15 seconds.
-
Incubate at 56°C for 10 minutes.[4]
-
-
Precipitation:
-
Briefly centrifuge the tube to remove drops from the inside of the lid.
-
Add 200 µl of ethanol (96-100%) and mix again by vortexing.[4]
-
-
Binding:
-
Carefully apply the mixture to a QIAamp Mini spin column placed in a 2 ml collection tube.
-
Centrifuge at 6,000 x g for 1 minute. Discard the flow-through.
-
-
Washing:
-
Place the spin column in a clean 2 ml collection tube.
-
Add 500 µl of Buffer AW1 and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.
-
Place the spin column in a clean 2 ml collection tube.
-
Add 500 µl of Buffer AW2 and centrifuge at full speed (20,000 x g) for 3 minutes.[4]
-
-
Elution:
-
Place the spin column in a clean 1.5 ml microcentrifuge tube.
-
Add 50-200 µl of Buffer AE or sterile, nuclease-free water directly to the center of the membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge at 6,000 x g for 1 minute to elute the DNA.
-
-
Quality Control:
-
Assess the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Store the extracted DNA at -20°C for long-term use.
-
B. Protocol 2: NGS Library Preparation using a Targeted Gene Panel
For TTN mutation analysis, a targeted gene panel approach is often employed to focus sequencing on the exons and clinically relevant regions of the gene.
Materials:
-
Genomic DNA (10-100 ng)
-
Targeted gene panel for TTN (e.g., Illumina TruSight Cardio, or custom panel)
-
NGS library preparation kit (e.g., Illumina DNA Prep with Enrichment)
-
Magnetic beads for purification (e.g., AMPure XP)
-
PCR thermal cycler
-
Qubit fluorometer or equivalent for quantification
-
Bioanalyzer or TapeStation for library size assessment
Procedure:
-
DNA Fragmentation:
-
Fragment the genomic DNA to the desired size range (typically 150-200 bp) using enzymatic fragmentation or mechanical shearing.[5]
-
-
End Repair and A-tailing:
-
Repair the ends of the fragmented DNA to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the blunt fragments to prepare them for adapter ligation.
-
-
Adapter Ligation:
-
Ligate sequencing adapters with unique indexes to the A-tailed DNA fragments. These adapters are necessary for binding to the sequencing flow cell and for sample multiplexing.
-
-
Library Amplification (Optional):
-
If the starting amount of DNA is low, perform a limited number of PCR cycles to amplify the library. Use a high-fidelity polymerase to minimize amplification bias.[1]
-
-
Target Enrichment (Hybridization Capture):
-
Hybridize the prepared library with biotinylated probes specific to the TTN gene and other target regions.[6]
-
Use streptavidin-coated magnetic beads to capture the probe-hybridized library fragments.
-
Wash the beads to remove non-target DNA.
-
-
Final Library Amplification:
-
Amplify the enriched library to obtain sufficient quantity for sequencing.
-
-
Library Quality Control:
-
Quantify the final library concentration using a fluorometric method (e.g., Qubit).
-
Assess the library size distribution and check for adapter dimers using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
-
Normalize and pool the libraries for sequencing.
-
C. Protocol 3: Sanger Sequencing for Variant Validation
Sanger sequencing is the gold standard for validating putative pathogenic variants identified by NGS.
Materials:
-
Genomic DNA from the patient
-
PCR primers flanking the variant of interest
-
Taq polymerase and dNTPs
-
PCR thermal cycler
-
ExoSAP-IT or similar for PCR product cleanup
-
BigDye Terminator v3.1 Cycle Sequencing Kit
-
Capillary electrophoresis-based genetic analyzer (e.g., Applied Biosystems 3730)
Procedure:
-
PCR Amplification:
-
Design primers to amplify a 300-800 bp region surrounding the variant of interest.
-
Perform PCR using the patient's genomic DNA as a template.
-
-
PCR Product Purification:
-
Verify the PCR product on an agarose gel to ensure a single, specific band.
-
Purify the PCR product to remove unincorporated primers and dNTPs using an enzymatic method (e.g., ExoSAP-IT) or a column-based kit.
-
-
Cycle Sequencing:
-
Set up cycle sequencing reactions using the purified PCR product, one of the PCR primers (forward or reverse), and the BigDye Terminator Ready Reaction Mix.
-
Perform cycle sequencing in a thermal cycler.
-
-
Sequencing Product Cleanup:
-
Purify the cycle sequencing products to remove unincorporated dye terminators.
-
-
Capillary Electrophoresis:
-
Resuspend the purified sequencing products in Hi-Di Formamide.
-
Denature the samples at 95°C for 5 minutes and then place them on ice.
-
Load the samples onto the genetic analyzer and perform capillary electrophoresis.
-
-
Data Analysis:
-
Analyze the sequencing chromatograms using appropriate software (e.g., Applied Biosystems Sequencing Analysis Software, FinchTV) to confirm the presence or absence of the variant.
-
III. Bioinformatics and Data Analysis
The analysis of NGS data for TTN mutations is a complex process that requires a robust bioinformatics pipeline.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scilit.com [scilit.com]
- 3. acgs.uk.com [acgs.uk.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular insights into titin’s A-band - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standards and Guidelines for the Interpretation of Sequence Variants: A Joint Consensus Recommendation of the American College of Medical Genetics and Genomics and the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Studying Titin Post-Translational Modifications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Titin, the largest known protein, is a crucial component of the sarcomere in striated muscle, playing a vital role in muscle elasticity, mechanosensing, and signaling. Post-translational modifications (PTMs) of titin are critical regulatory mechanisms that modulate its function, particularly its stiffness, and are implicated in various cardiac and skeletal muscle diseases. Studying these PTMs presents unique challenges due to titin's immense size and complex domain structure. This document provides detailed application notes and protocols for the investigation of titin PTMs, including phosphorylation, ubiquitination, and acetylation.
Analysis of Titin Phosphorylation
Phosphorylation is a key PTM that dynamically regulates titin's stiffness and interaction with other proteins. The primary kinases involved in titin phosphorylation include Protein Kinase A (PKA), Protein Kinase C (PKC), Protein Kinase G (PKG), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).
Phos-tag™ SDS-PAGE for Phosphorylation-dependent Mobility Shift
Phos-tag™ SDS-PAGE is a powerful technique for separating phosphorylated and non-phosphorylated proteins based on a mobility shift. For a large protein like titin, a specialized protocol is required.[1][2][3]
Protocol: Phos-tag™ SDS-PAGE for Titin
This protocol is adapted for the analysis of high molecular weight proteins.[1]
Materials:
-
Separating Gel Solution (3% Acrylamide, 0.5% Agarose):
-
30% Acrylamide/Bis-acrylamide solution (37.5:1)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) SDS
-
Phos-tag™ AAL-107 (5 mM stock solution)
-
10% (w/v) Ammonium persulfate (APS)
-
TEMED
-
Low-melting point agarose
-
-
Stacking Gel Solution (4% Acrylamide):
-
30% Acrylamide/Bis-acrylamide solution (37.5:1)
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) SDS
-
10% (w/v) APS
-
TEMED
-
-
Running Buffer (Laemmli):
-
25 mM Tris base
-
192 mM Glycine
-
0.1% (w/v) SDS
-
-
Sample Buffer (2x):
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) SDS
-
20% (v/v) Glycerol
-
10% (v/v) 2-Mercaptoethanol
-
0.02% (w/v) Bromophenol blue
-
Procedure:
-
Prepare the Separating Gel:
-
For a 10 mL gel, mix 1.0 mL of 30% acrylamide/bis-acrylamide solution, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), and 100 µL of 10% SDS.
-
Add 40 µL of 5 mM Phos-tag™ AAL-107 (final concentration 20 µM) and 200 µL of 10 mM MnCl2.
-
Add distilled water to a final volume of 9.4 mL.
-
Melt 50 mg of low-melting point agarose in 0.5 mL of water by heating and add it to the acrylamide solution.
-
Add 50 µL of 10% APS and 5 µL of TEMED to initiate polymerization.
-
Immediately pour the gel, leaving space for the stacking gel.
-
-
Prepare the Stacking Gel:
-
For a 5 mL gel, mix 0.67 mL of 30% acrylamide/bis-acrylamide solution, 1.25 mL of 0.5 M Tris-HCl (pH 6.8), and 50 µL of 10% SDS.
-
Add distilled water to a final volume of 5 mL.
-
Add 25 µL of 10% APS and 5 µL of TEMED.
-
Pour the stacking gel on top of the polymerized separating gel and insert the comb.
-
-
Sample Preparation and Electrophoresis:
-
Prepare myocardial tissue lysates in a buffer containing phosphatase inhibitors.
-
Mix the protein sample with an equal volume of 2x sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto the gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom. Due to titin's size, this may take several hours.[1][4]
-
-
Protein Transfer and Immunodetection:
-
Transfer the proteins to a PVDF membrane. For large proteins like titin, an overnight wet transfer at 4°C is recommended.
-
Proceed with standard Western blotting procedures using antibodies specific for titin or phospho-specific titin antibodies.
-
Mass Spectrometry for Phosphorylation Site Mapping
Mass spectrometry (MS) is the gold standard for identifying and quantifying specific phosphorylation sites. Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is crucial.
Protocol: In-gel Digestion and TiO₂ Phosphopeptide Enrichment of Titin
Materials:
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (NH₄HCO₃)
-
Reduction Solution: 10 mM Dithiothreitol (DTT) in 100 mM NH₄HCO₃
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM NH₄HCO₃
-
Digestion Buffer: 50 mM NH₄HCO₃, pH 8.0
-
Trypsin Solution: Sequencing-grade modified trypsin
-
Peptide Extraction Solution: 50% ACN, 5% Formic Acid (FA)
-
TiO₂ Enrichment Kit: (e.g., Thermo Scientific™ High-Select™ TiO₂ Phosphopeptide Enrichment Kit)[5]
-
Loading/Wash Buffer: Typically contains a high concentration of an organic acid like lactic acid or glycolic acid in ACN/TFA.[6]
-
Elution Buffer: Typically an alkaline solution (e.g., ammonium hydroxide).
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Run myocardial lysate on a standard SDS-PAGE gel (a low percentage acrylamide gel, e.g., 4-6%, is recommended for better entry of titin).
-
Stain the gel with Coomassie Brilliant Blue.
-
Excise the titin band.
-
-
In-gel Digestion:
-
Destain the gel pieces with the destaining solution until clear.
-
Dehydrate the gel pieces with 100% ACN.
-
Reduce the proteins with the reduction solution at 56°C for 1 hour.
-
Cool to room temperature and alkylate with the alkylation solution in the dark for 45 minutes.
-
Wash the gel pieces with 100 mM NH₄HCO₃ and dehydrate with ACN.
-
Rehydrate the gel pieces in trypsin solution on ice for 30-60 minutes.
-
Add digestion buffer to cover the gel pieces and incubate overnight at 37°C.[7][8][9]
-
-
Peptide Extraction:
-
Extract peptides by adding the peptide extraction solution and sonicating for 15 minutes.
-
Collect the supernatant. Repeat the extraction step.
-
Pool the supernatants and dry the peptides in a vacuum centrifuge.
-
-
TiO₂ Phosphopeptide Enrichment:
-
Follow the manufacturer's protocol for the TiO₂ enrichment kit.[5][10] This typically involves:
-
Reconstituting the dried peptides in the loading buffer.
-
Applying the sample to the TiO₂ spin tip/column.
-
Washing the column to remove non-phosphorylated peptides.
-
Eluting the phosphopeptides with the elution buffer.
-
-
-
LC-MS/MS Analysis:
-
Dry the enriched phosphopeptides and reconstitute in a suitable buffer for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer.
-
Use database search algorithms (e.g., MaxQuant, Proteome Discoverer) to identify phosphopeptides and localize phosphorylation sites.
-
Quantitative Data on Titin Phosphorylation Sites
The following table summarizes key phosphorylation sites in titin, the responsible kinases, and their functional effects.
| Titin Domain | Phosphorylation Site | Kinase(s) | Functional Effect on Titin Stiffness | Reference |
| N2Bus | Multiple Ser/Thr sites | PKA, PKG | Decrease | [11] |
| PEVK | S11878, S12022 | PKCα | Increase | [1] |
| PEVK | Multiple Ser/Thr sites | CaMKII | Increase | [4] |
| Z-disk, A-band, M-band | Multiple sites | PKD1 | Decrease | [4][5] |
Analysis of Titin Ubiquitination
Ubiquitination of titin, primarily by the E3 ligase MuRF1, is a critical step in muscle protein turnover and atrophy.[3][6][10]
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a protein is a substrate for a specific E3 ligase.[7][12]
Protocol: In Vitro Ubiquitination of Titin by MuRF1
Materials:
-
Reaction Buffer (10x): 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT
-
ATP Solution: 100 mM
-
Recombinant Proteins:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5 family)
-
Recombinant MuRF1 (E3 ligase)
-
Recombinant Titin fragment (substrate, e.g., a fragment containing the MuRF1 binding site)
-
Ubiquitin
-
-
SDS-PAGE Sample Buffer (2x)
Procedure:
-
Set up the Reaction:
-
In a microcentrifuge tube, assemble the following components on ice (for a 25 µL reaction):
-
2.5 µL 10x Reaction Buffer
-
0.5 µL 100 mM ATP
-
1 µL Ubiquitin (10 mg/mL)
-
Recombinant Titin fragment (e.g., 1-2 µg)
-
E1 enzyme (e.g., 100 nM final concentration)
-
E2 enzyme (e.g., 500 nM final concentration)
-
Recombinant MuRF1 (e.g., 200-500 nM final concentration)
-
Nuclease-free water to 25 µL
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the Titin fragment or ubiquitin to detect higher molecular weight ubiquitinated species.
-
Signaling Pathways Regulating Titin PTMs
The following diagrams illustrate the key signaling pathways that regulate titin PTMs.
PKA and PKG Signaling in Titin Phosphorylation
PKC Signaling in Titin Phosphorylation
MuRF1-mediated Titin Ubiquitination
Western Blotting for Titin PTMs
Western blotting is a fundamental technique to assess the overall level of a specific PTM on titin or to validate the results from Phos-tag™ SDS-PAGE.
Protocol: Western Blotting for Titin
Materials:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE Gels: Low percentage (4-8%) Tris-acetate or Tris-glycine gels are suitable for resolving large proteins. Gradient gels (e.g., 3-8%) can also be effective.
-
Transfer Buffer: Standard Tris-glycine buffer with 10-20% methanol.
-
Membrane: PVDF membrane (0.45 µm pore size) is recommended for its higher binding capacity.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies: Titin-specific antibodies, phospho-specific titin antibodies, or pan-ubiquitin antibodies.
-
Secondary Antibodies: HRP-conjugated secondary antibodies.
Procedure:
-
Sample Preparation:
-
Homogenize cardiac or skeletal muscle tissue in ice-cold lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis:
-
Load 30-50 µg of protein per lane.
-
Run the gel at a low voltage (e.g., 80-100 V) to ensure proper separation and prevent overheating.[13]
-
-
Protein Transfer:
-
Perform a wet transfer to a PVDF membrane overnight at 4°C at a low constant voltage (e.g., 20-30 V). This is critical for the efficient transfer of high molecular weight proteins like titin.[13]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1-2 hours at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
These protocols and application notes provide a comprehensive framework for the investigation of titin PTMs. The immense size of titin necessitates careful optimization of standard molecular biology techniques. By employing these specialized methods, researchers can gain valuable insights into the role of titin PTMs in muscle physiology and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. Separation and detection of large phosphoproteins using Phos-tag SDS-PAGE | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] Separation and detection of large phosphoproteins using Phos-tag SDS-PAGE | Semantic Scholar [semanticscholar.org]
- 3. Mobility shift detection of phosphorylation on large proteins using a Phos-tag SDS-PAGE gel strengthened with agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Next-Generation Sequencing in Titinopathy Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titinopathies are a group of muscle disorders caused by mutations in the TTN gene, which encodes the giant protein titin. Titin is a crucial component of the sarcomere in both skeletal and cardiac muscle, playing a vital role in muscle structure, function, and signaling. The clinical presentation of Titinopathies is highly variable, ranging from congenital myopathies and limb-girdle muscular dystrophies to dilated cardiomyopathy. The immense size of the TTN gene, with its 363 coding exons, made comprehensive genetic analysis challenging until the advent of next-generation sequencing (NGS).
NGS has revolutionized the diagnosis of Titinopathies by enabling the simultaneous sequencing of the entire TTN gene or a large panel of neuromuscular disease-associated genes in a cost-effective and time-efficient manner. This has significantly improved the diagnostic yield for patients with previously unresolved myopathies. However, the interpretation of TTN variants remains a significant challenge due to the high frequency of rare variants in the general population and the complex nature of titin's function.
These application notes provide a comprehensive overview and detailed protocols for the use of NGS in the diagnosis of Titinopathies, from patient selection and sample preparation to data analysis and variant interpretation.
Data Presentation
Table 1: Diagnostic Yield of NGS in Muscular Dystrophies and Myopathies
| Cohort Description | Number of Patients | NGS Method | Diagnostic Yield | Key Genes Identified | Reference |
| Limb-girdle muscular dystrophy (LGMD) suspects | 74 | Targeted panel (31 genes) | 33.8% | CAPN3, DYSF, SGCG, SGCA, SGCB, SGCD, TCAP, TRIM32, FKRP, TTN, POMT1, ANO5, FKTN | [1] |
| Muscular dystrophies and hereditary myopathies | 24 | Targeted panel (39 genes) | 54.2% (Definitive or possible diagnosis) | CAPN3, DYSF, LAMA2, RYR1, POMGNT1, COL6A3 | [2] |
| Neuromuscular disorders (highly variable phenotype) | 52 | Targeted panel (89 genes) | 55.8% | CLCN1, CAPN3, SCN4A, SGCA | [3] |
Table 2: Performance Metrics of a Targeted NGS Panel for Neuromuscular Disorders
| Parameter | Value | Reference |
| Average sequencing coverage depth | 116.2X | [3] |
| Average uniformity of coverage (>0.2 * mean) | 97.1% | [3] |
| Average percentage of target sequence with >20X coverage | 97.5% | [3] |
Table 3: Prevalence of Titin Truncating Variants (TTNtv) in the General Population (Exome Aggregation Consortium - ExAC)
| Variant Type | Prevalence in A-band | Prevalence (all transcripts) | Reference |
| All TTNtv | 0.19% | 0.36% | [4][5][6] |
| Frameshift | 0.057% | - | [4][5][6] |
| Nonsense | 0.090% | - | [4][5][6] |
| Essential Splice Site | 0.047% | - | [4][5][6] |
Experimental Protocols
Protocol 1: Patient Selection and Deep Phenotyping
A thorough clinical evaluation is crucial for interpreting NGS results for Titinopathies.
-
Clinical Examination: Detailed assessment of muscle weakness distribution (proximal, distal, axial), age of onset, disease progression, and presence of contractures or respiratory insufficiency.
-
Family History: A comprehensive three-generation pedigree to determine the mode of inheritance (autosomal dominant or recessive).
-
Serum Creatine Kinase (CK) Levels: Typically normal or mildly elevated in Titinopathies.
-
Electromyography (EMG): Usually shows myopathic features.
-
Muscle Imaging: Magnetic Resonance Imaging (MRI) or ultrasound of skeletal muscles can reveal characteristic patterns of muscle involvement, providing valuable diagnostic clues.
-
Cardiac Evaluation: Electrocardiogram (ECG) and echocardiogram to assess for cardiac involvement, which is common in some Titinopathies.
Protocol 2: Sample Preparation and DNA Extraction
-
Sample Collection: Collect peripheral blood in EDTA tubes. Alternatively, saliva or extracted DNA from a certified laboratory can be used.
-
DNA Extraction: Extract genomic DNA from whole blood using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen) following the manufacturer's instructions.
-
DNA Quantification and Quality Control:
-
Quantify the DNA concentration using a fluorometric method (e.g., Qubit dsDNA BR Assay Kit, Thermo Fisher Scientific).
-
Assess DNA purity by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop, Thermo Fisher Scientific). Ratios of ~1.8 and >2.0, respectively, are considered pure.
-
Evaluate DNA integrity by agarose gel electrophoresis. High-quality genomic DNA should appear as a single high-molecular-weight band.
-
Protocol 3: NGS Library Preparation and Sequencing
The following protocol is a general guideline for a targeted gene panel approach.
-
DNA Fragmentation:
-
Fragment 50-200 ng of genomic DNA to a target size of 200-400 bp using enzymatic digestion (e.g., NEBNext Ultra II FS DNA Library Prep Kit) or mechanical shearing (e.g., Covaris sonication).
-
-
End Repair and A-tailing:
-
Repair the ends of the fragmented DNA to create blunt ends.
-
Add a single adenine (A) nucleotide to the 3' ends of the blunt fragments to prepare them for adapter ligation.
-
-
Adapter Ligation:
-
Ligate NGS adapters with unique barcodes (indexes) to both ends of the A-tailed DNA fragments. These adapters contain sequences necessary for binding to the sequencer flow cell and for PCR amplification.
-
-
Target Enrichment (Hybridization Capture):
-
Pool multiple indexed libraries.
-
Hybridize the pooled libraries with biotinylated probes specific to the target regions (exons of the TTN gene and other neuromuscular genes).
-
Capture the probe-bound DNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-target DNA.
-
-
PCR Amplification:
-
Amplify the captured library fragments using a high-fidelity DNA polymerase to generate a sufficient quantity of library for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using a fluorometric method (e.g., Qubit).
-
Assess the library size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). The library should show a peak at the expected size range (e.g., 300-500 bp).
-
-
Sequencing:
-
Pool the final libraries in equimolar concentrations.
-
Perform paired-end sequencing on an Illumina platform (e.g., MiSeq, NextSeq, or NovaSeq) according to the manufacturer's protocols. A read length of 2x150 bp is commonly used.
-
Protocol 4: Bioinformatics Analysis
-
Quality Control of Raw Sequencing Reads:
-
Use FastQC to assess the quality of the raw sequencing data (FASTQ files). Check for per-base quality scores, GC content, and adapter contamination.
-
-
Read Trimming and Filtering:
-
Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
-
Alignment to Reference Genome:
-
Align the cleaned reads to the human reference genome (e.g., GRCh37/hg19 or GRCh38/hg38) using an aligner such as BWA-MEM.
-
-
Post-Alignment Processing:
-
Sort and index the resulting BAM files using SAMtools.
-
Mark duplicate reads arising from PCR amplification using Picard Tools or GATK MarkDuplicates to prevent them from influencing variant calling.
-
-
Variant Calling:
-
Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK HaplotypeCaller. This will generate a Variant Call Format (VCF) file.
-
-
Variant Annotation:
-
Annotate the variants in the VCF file with information from various databases using tools like ANNOVAR or SnpEff. Important annotations include:
-
Gene and transcript information (RefSeq, Ensembl).
-
Variant type (missense, nonsense, frameshift, splice site, etc.).
-
Population allele frequencies (gnomAD, 1000 Genomes Project).
-
In silico prediction scores of pathogenicity (SIFT, PolyPhen-2, CADD).
-
Clinical databases (ClinVar, OMIM).
-
-
Protocol 5: Variant Interpretation and Classification
The interpretation of TTN variants should follow the American College of Medical Genetics and Genomics (ACMG) and the Association for Molecular Pathology (AMP) guidelines, with gene-specific modifications.
-
Filtering of Variants:
-
Filter out common variants with a minor allele frequency (MAF) > 0.01 in population databases like gnomAD.
-
Prioritize variants that are predicted to have a significant functional impact, such as truncating variants (nonsense, frameshift, and canonical splice site variants) and rare missense variants predicted to be damaging.
-
-
Classification of Variants:
-
Pathogenic (P) / Likely Pathogenic (LP):
-
Truncating variants in the A-band of titin are often considered pathogenic or likely pathogenic, especially in the context of dilated cardiomyopathy.
-
Previously reported pathogenic variants in individuals with a similar phenotype.
-
Strong segregation of the variant with the disease in the family.
-
Functional studies demonstrating a deleterious effect of the variant.
-
-
Benign (B) / Likely Benign (LB):
-
Common variants present at a high frequency in the general population.
-
Variants with no predicted functional impact.
-
-
Variant of Uncertain Significance (VUS):
-
Rare missense variants with conflicting in silico predictions.
-
Variants with insufficient evidence for a pathogenic or benign classification.
-
Further investigation, including segregation analysis and functional studies, is often required for VUS.
-
-
Protocol 6: Confirmatory and Functional Studies
-
Sanger Sequencing:
-
Confirm all potentially pathogenic or likely pathogenic variants identified by NGS using Sanger sequencing.
-
-
mRNA Analysis:
-
Extract total RNA from a muscle biopsy.
-
Perform reverse transcription PCR (RT-PCR) using primers flanking the exon containing the variant.
-
Analyze the RT-PCR products by gel electrophoresis and Sanger sequencing to determine if a splice site variant leads to exon skipping or the inclusion of intronic sequence.
-
-
Protein Analysis (Western Blot):
-
Extract total protein from a muscle biopsy.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies specific to different domains of titin (e.g., N-terminus, C-terminus) to assess the presence and size of the titin protein. Truncating mutations may lead to a reduced amount of full-length titin or the presence of a truncated protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NGS diagnostic workflow for Titinopathy.
Caption: Titin protein structure and function within the sarcomere.
References
- 1. researchgate.net [researchgate.net]
- 2. neurology.org [neurology.org]
- 3. Next generation sequencing panel as an effective approach to genetic testing in patients with a highly variable phenotype of neuromuscular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of Titin Truncating Variants in General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence of Titin Truncating Variants in General Population - Blueprint Genetics [blueprintgenetics.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Titin Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Titin degradation during protein extraction from muscle tissue.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues leading to Titin degradation in your experiments.
Question: My Western blot for Titin shows multiple lower molecular weight bands, or the full-length Titin band is very faint. What is causing this degradation?
Answer: This is a classic sign of proteolytic degradation. Titin is the largest known protein, making it highly susceptible to cleavage by endogenous proteases released during cell lysis.[1][2] The primary culprits are typically calpains and matrix metalloproteinases (MMPs).[1][3]
Here is a step-by-step troubleshooting workflow to minimize Titin degradation:
Caption: Troubleshooting workflow for Titin degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical proteases to inhibit when extracting Titin?
A1: The most critical proteases to inhibit are calpains and matrix metalloproteinases (MMPs).[1][3] Calpains are calcium-activated cysteine proteases, while MMPs are zinc-dependent endopeptidases.[1][3][4] Both have been shown to cleave Titin, particularly in the Z-disc region.[1][2]
Q2: My standard protease inhibitor cocktail isn't preventing Titin degradation. What should I do?
A2: Standard cocktails may not contain high enough concentrations of inhibitors for calpains and MMPs. Consider supplementing your existing cocktail with specific inhibitors. For instance, you can add calpain inhibitors like Calpeptin or ALLN, and a broad-spectrum MMP inhibitor like GM6001. It is also recommended to use an EDTA-free cocktail if you plan to add specific metalloprotease inhibitors that are not chelators.
Q3: What is the optimal temperature for Titin extraction?
A3: It is crucial to maintain a low temperature, ideally between 0-4°C, throughout the entire extraction procedure. This includes pre-chilling all buffers, tubes, and equipment. Working on ice is highly recommended to reduce the activity of endogenous proteases.
Q4: How quickly should I process the muscle tissue after collection?
A4: Process the tissue as quickly as possible. If immediate processing is not feasible, snap-freeze the tissue in liquid nitrogen and store it at -80°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to protein degradation.
Q5: Can the choice of lysis buffer affect Titin stability?
A5: Yes, the composition of your lysis buffer is critical. A common starting point is a RIPA buffer, but its formulation may need to be optimized.[6][7] For Titin, a high-salt extraction buffer is often used to solubilize this large myofibrillar protein. Ensure the buffer has adequate buffering capacity to maintain a stable pH.
Quantitative Data Summary
The following tables provide recommended concentrations for protease inhibitors and a sample buffer composition for Titin extraction.
Table 1: Recommended Protease Inhibitor Concentrations
| Inhibitor Class | Inhibitor | Typical Working Concentration |
| Serine Proteases | AEBSF | 1 mM |
| Cysteine Proteases | E-64 | 15 µM |
| Aminopeptidases | Bestatin | 50 µM |
| Serine & Cysteine Proteases | Leupeptin | 20 µM |
| Aspartic Proteases | Pepstatin A | 10 µM |
| Calpains | Calpeptin / ALLN | 10-100 µM |
| MMPs | GM6001 | 10-25 µM |
Note: These are starting concentrations and may require optimization for your specific sample type.[8]
Table 2: Sample Titin Extraction Buffer Composition
| Reagent | Concentration | Purpose |
| Tris-HCl (pH 7.8) | 20 mM | Buffering agent |
| NaCl | 137 mM | Salt for protein solubility |
| KCl | 2.7 mM | Salt for protein solubility |
| MgCl₂ | 1 mM | Cofactor for some enzymes |
| Triton X-100 | 1% | Non-ionic detergent |
| Glycerol | 10% (w/v) | Stabilizer |
| EDTA | 1 mM | Metalloprotease inhibitor |
| Dithiothreitol (DTT) | 1 mM | Reducing agent |
| Protease Inhibitor Cocktail | 1X | Broad-spectrum protease inhibition |
This is a sample buffer and may need to be adjusted based on the specific muscle tissue and downstream applications.[7]
Experimental Protocol: Titin-Enriched Myofibrillar Protein Extraction
This protocol is designed to minimize Titin degradation during extraction from skeletal muscle tissue.
Materials:
-
Fresh or snap-frozen skeletal muscle tissue
-
Titin Extraction Buffer (see Table 2)
-
Protease Inhibitor Cocktail (commercial or custom-made)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Preparation: Pre-chill all buffers, the homogenizer, and the centrifuge to 4°C. Add the protease inhibitor cocktail to the Titin Extraction Buffer immediately before use.
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of muscle tissue.
-
Place the tissue in a pre-chilled Dounce homogenizer with 10 volumes of ice-cold Titin Extraction Buffer.
-
Homogenize the tissue on ice with 40-50 slow passes of the pestle.
-
-
Solubilization:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator at 4°C for 1 hour to allow for complete solubilization.
-
-
Clarification:
-
Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized proteins, and transfer it to a new pre-chilled tube. This is your Titin-enriched protein extract.
-
-
Quantification and Storage:
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
For immediate use, keep the extract on ice. For long-term storage, aliquot and store at -80°C.
-
Caption: Workflow for Titin-enriched protein extraction.
Signaling Pathway of Titin Degradation
The following diagram illustrates the key proteolytic pathways leading to Titin degradation.
Caption: Key pathways of Titin degradation.
References
- 1. Titin is a Target of MMP-2: Implications in Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Role of calpain in skeletal-muscle protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neb.com [neb.com]
- 6. diagenode.com [diagenode.com]
- 7. researchgate.net [researchgate.net]
- 8. immunologicalsciences.com [immunologicalsciences.com]
Technical Support Center: Optimizing Western Blot Transfer for High Molecular Weight Titin
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers successfully transfer and detect the high molecular weight (HMW) protein Titin (~3-4 MDa).
Frequently Asked Questions (FAQs)
Q1: Why is transferring Titin so challenging?
A: Titin's extremely large size hinders its efficient movement out of the polyacrylamide gel matrix and subsequent binding to the transfer membrane. Standard Western blot protocols are often insufficient, leading to poor or no signal. Key challenges include inefficient elution from the gel, protein precipitation within the gel, and slow migration during transfer.[1][2]
Q2: What is the best transfer method for Titin and other HMW proteins?
A: Wet (tank) transfer is overwhelmingly recommended for HMW proteins.[2] It provides a more stable, cooled environment for the extended transfer times required. While semi-dry systems are faster, they are generally less efficient for very large proteins like Titin.[2]
Q3: Which type of gel is best for resolving Titin?
A: Low-percentage polyacrylamide gels (e.g., 6% or less) or specialized Tris-acetate gels are ideal.[3][4][5] These gels have a larger pore size, which allows for better separation and more efficient elution of HMW proteins compared to standard Tris-glycine gels.[2][3][4][5] Some protocols even utilize agarose-strengthened polyacrylamide or pure agarose gels for Titin separation.[6][7][8]
Q4: Should I use a PVDF or Nitrocellulose membrane?
A: PVDF membranes are generally preferred for HMW proteins due to their higher protein binding capacity and greater mechanical strength, which is important during long transfer protocols.[9][10][11] Ensure the PVDF membrane is activated with methanol before use.[2][10] A 0.45 µm pore size is suitable for most applications, including proteins over 20 kDa.[12]
Q5: How do SDS and methanol in the transfer buffer affect Titin transfer?
A: They have opposing effects. SDS (0.01-0.1%) is often added to the transfer buffer to help large proteins like Titin elute from the gel and maintain solubility.[2][3][4] However, SDS can inhibit protein binding to the membrane.[3][13] Methanol promotes protein binding by stripping SDS from the protein but can also cause HMW proteins to precipitate and get trapped in the gel.[2][3][9] Therefore, for HMW proteins, it is common to reduce or omit methanol (≤10%) while adding a small amount of SDS.[2][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Titin band visible on the membrane | 1. Inefficient Transfer: Titin remains in the gel. | • Confirm Transfer Failure: Stain the gel with Coomassie Blue post-transfer. If a strong band for Titin is present, the transfer was inefficient.[14] • Optimize Transfer Buffer: Add 0.02-0.05% SDS to the transfer buffer to improve elution.[3][4] • Extend Transfer Time: Use an overnight wet transfer at a low, constant voltage (e.g., 20-30 V) in a cold room or with an ice pack.[15][16] • Use a Low % Gel: Run samples on a 3-8% Tris-acetate or a low percentage (≤6%) Tris-glycine gel.[3][5] |
| 2. Insufficient Protein Load or Degradation: Not enough intact Titin in the sample. | • Check Protein Concentration: Ensure sufficient total protein is loaded. Use a positive control if available.[14] • Prevent Degradation: Always use fresh protease inhibitors in your lysis buffer and keep samples cold.[17][18] Avoid repeated freeze-thaw cycles.[17][19] | |
| 3. Poor Antibody Binding: Primary or secondary antibody issue. | • Check Antibody: Validate that the primary antibody recognizes the denatured protein.[14] • Optimize Antibody Concentration: Titrate the primary antibody to find the optimal concentration.[19][20] | |
| Faint or weak Titin band | 1. Sub-optimal Transfer Conditions: Partial transfer of Titin. | • Increase Transfer Time/Voltage: Cautiously increase transfer time or voltage. Monitor for overheating.[21] • Modify Transfer Buffer: Decrease methanol concentration to 10% or less.[2] • Check Gel/Membrane Contact: Ensure no air bubbles are trapped between the gel and the membrane by carefully using a roller.[14][16] |
| 2. Low Antibody Concentration: Insufficient antibody to generate a strong signal. | • Increase Antibody Concentration: Increase the primary or secondary antibody concentration.[20][22] • Increase Incubation Time: Incubate with the primary antibody overnight at 4°C.[23] | |
| 3. Insufficient Sample: Low abundance of Titin in the lysate. | • Increase Protein Load: Load a higher amount of total protein onto the gel.[19][22] • Enrich Sample: If possible, enrich the sample for your protein of interest using techniques like immunoprecipitation.[14] | |
| Smears or blurry bands | 1. Overheating During Transfer: High voltage/current can cause band distortion. | • Reduce Voltage/Current: Perform the transfer at a lower voltage for a longer period.[1] • Ensure Cooling: Use an ice pack in the transfer tank and perform the transfer in a cold room (4°C).[1][16] |
| 2. Gel Issues: Incorrect gel polymerization or running conditions. | • Allow Proper Polymerization: Let low-percentage gels polymerize for at least 12 hours before use.[6] • Run Gel Slowly: Run the gel at a lower voltage to ensure sharp bands.[20] | |
| 3. Sample Degradation: Proteases in the sample can break down Titin. | • Use Fresh Protease Inhibitors: Add a protease inhibitor cocktail to your sample buffer just before use.[17][19] |
Quantitative Data Summary
Table 1: Effect of Transfer Buffer Composition on HMW Protein Transfer
| Methanol (%) | SDS (%) | Transfer Efficiency | Notes |
| 20% | 0% | Low | Standard buffer; methanol may cause HMW protein precipitation.[2][10] |
| 10% | 0.02% | Moderate | Reduced methanol prevents precipitation; SDS aids elution.[3][4] |
| 0% (PVDF only) | 0.05% | High | Omitting methanol can significantly improve the transfer of very large proteins.[2] |
| 20% | 0.05% | Variable | High methanol may counteract the positive effect of SDS.[13] |
Table 2: Recommended Gel Percentages for HMW Proteins
| Acrylamide Percentage | Optimal Molecular Weight Range (kDa) | Notes |
| 3-8% Tris-Acetate | >150 | Recommended for superior resolution and transfer efficiency of HMW proteins.[3][4][21] |
| 6% | >200 | Good for very large proteins like Titin, but gels are fragile.[2][5] |
| 4-12% Gradient | 20-250 | Versatile, but may not provide optimal resolution for proteins >200 kDa.[4] |
| 1% Agarose | >1000 | Used specifically for extremely large proteins like Titin isoforms.[6][7] |
Diagrams and Workflows
Caption: Optimized workflow for high molecular weight Western blotting.
Caption: Troubleshooting logic for a missing or faint Titin band.
Detailed Protocol: Overnight Wet Transfer for Titin
This protocol is optimized for transferring Titin from a low-percentage polyacrylamide gel to a PVDF membrane.
I. Reagents and Materials
-
Low-Percentage Gel: Precast (e.g., 3-8% Tris-Acetate) or hand-cast (e.g., 6% Tris-Glycine) polyacrylamide gel.
-
PVDF Membrane: 0.45 µm pore size.
-
Methanol, 100%
-
HMW Transfer Buffer: 25 mM Tris, 192 mM Glycine, 0.02% - 0.05% SDS, 10% Methanol.
-
For 1 Liter: 3.03 g Tris base, 14.4 g Glycine, 100 mL Methanol, 2-5 mL of 10% SDS stock. Adjust to 1 L with ddH₂O.
-
Crucially, chill this buffer to 4°C before use.
-
-
Filter papers and sponges sized to the gel.
-
Wet transfer apparatus (tank blotter).
-
Ice pack for the transfer tank.
II. Procedure
-
Gel Electrophoresis:
-
Prepare protein lysates in a sample buffer containing protease inhibitors.[17]
-
Run the electrophoresis on a low-percentage gel until the dye front reaches the bottom. Run the gel at a low, constant voltage to prevent overheating and ensure sharp bands.
-
-
Membrane Preparation:
-
Cut the PVDF membrane and filter papers to the exact dimensions of the gel.
-
Activate the PVDF membrane by immersing it in 100% methanol for 1-2 minutes until it becomes translucent.[1][16]
-
Rinse the activated membrane in deionized water and then equilibrate it in cold HMW Transfer Buffer for at least 10 minutes.
-
-
Assembling the Transfer Sandwich:
-
Perform this step in a tray filled with cold HMW Transfer Buffer to prevent air bubbles.
-
Open the transfer cassette and place the first sponge on the cathode (black) side.
-
Place two sheets of pre-soaked filter paper on the sponge.
-
Carefully place the gel on top of the filter paper.
-
Place the equilibrated PVDF membrane directly onto the gel. Use a clean roller to gently squeeze out any air bubbles between the gel and membrane.[14][16] This step is critical for even transfer.
-
Place the final two sheets of pre-soaked filter paper on top of the membrane.
-
Place the second sponge on top of the filter paper stack.
-
Close the cassette securely.
-
-
Electrotransfer:
-
Place the assembled cassette into the wet transfer tank, ensuring the black side of the cassette faces the cathode (black electrode) and the clear side faces the anode (red electrode).
-
Fill the tank with cold HMW Transfer Buffer.
-
Place an ice pack inside the tank and a small stir bar to maintain a consistent, low temperature.
-
Place the entire apparatus in a 4°C cold room.
-
Perform the transfer at a low constant voltage (e.g., 20-30 Volts) overnight (12-16 hours).
-
-
Post-Transfer:
-
After the transfer is complete, disassemble the sandwich.
-
To confirm transfer efficiency, you can stain the gel with Coomassie Blue to check for any remaining protein.[14]
-
Rinse the membrane briefly in your wash buffer (e.g., TBS-T) and proceed immediately to the blocking step. Do not let the membrane dry out.[19]
-
References
- 1. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 2. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 3. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. nusep.us [nusep.us]
- 6. Nuances of electrophoresis study of titin/connectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Transfer Buffer Containing Methanol Can Be Reused Multiple Times in Protein Electrotransfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Large protein transfer problem - SDS-PAGE and Western Blotting [protocol-online.org]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
- 17. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 18. youtube.com [youtube.com]
- 19. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. m.youtube.com [m.youtube.com]
improving the resolution of Titin imaging in super-resolution microscopy
Welcome to the technical support center for improving the resolution of Titin imaging in super-resolution microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving super-resolution for a large protein like Titin?
Imaging Titin, a giant protein integral to sarcomere structure, presents unique challenges due to its size and dense environment within the muscle fiber. Key difficulties include ensuring adequate antibody penetration and labeling density across the entire protein, minimizing localization errors arising from the linkage of fluorophores to the target, and preserving the intricate ultrastructure of the sarcomere during sample preparation.[1][2]
Q2: Which super-resolution microscopy technique is best suited for imaging Titin?
The choice of technique depends on the specific research question.
-
STORM (Stochastic Optical Reconstruction Microscopy) and dSTORM (direct STORM) are powerful for achieving high localization precision (around 20 nm) and are well-suited for resolving the fine details of Titin's domains.[3]
-
STED (Stimulated Emission Depletion) Microscopy offers the advantage of faster imaging, which can be beneficial for observing dynamic processes, though it may provide slightly lower resolution than STORM.[4][5][6]
-
SIM (Structured Illumination Microscopy) provides a twofold improvement in resolution over conventional microscopy and is generally less phototoxic, making it a good starting point for examining Titin organization.[7][8]
Q3: How critical is antibody selection for Titin super-resolution imaging?
Antibody selection is paramount. Given Titin's large size with numerous domains, it is crucial to use antibodies that target specific, well-characterized epitopes. For super-resolution, nanobodies can be particularly advantageous as their smaller size allows for denser labeling and reduces the distance between the fluorophore and the target protein, improving localization accuracy.[9] It is also essential to validate antibodies for specificity and performance in super-resolution applications.
Q4: What is a realistic achievable resolution for Titin imaging?
With techniques like STORM, a lateral resolution of approximately 20 nm can be achieved.[3] However, the biologically meaningful resolution is also dependent on the labeling density.[1] Insufficient labeling can lead to a speckled appearance of continuous structures.
Troubleshooting Guides
Problem 1: Low Signal or No Staining
| Possible Cause | Troubleshooting Step | Reference |
| Poor antibody performance | Validate the primary antibody's specificity for the Titin epitope of interest. | [10][11] |
| Inadequate sample permeabilization | Increase the duration or concentration of the permeabilization agent (e.g., Triton X-100) to ensure antibody access to intracellular targets. | [12] |
| Suboptimal antibody concentration | Perform a titration to determine the optimal concentration for both primary and secondary antibodies. | [10][13] |
| Photobleaching of fluorophores | Use photostable dyes and a suitable imaging buffer with an oxygen scavenging system (e.g., GLOX/2-mercaptoethanol). | [10][12] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Step | Reference |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., normal goat serum, bovine serum albumin). | [12][14] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibodies. | [10] |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations. | [12][14] |
| Sample autofluorescence | Treat the sample with an autofluorescence quenching agent. | [14] |
Problem 3: Poor Resolution or Image Artifacts
| Possible Cause | Troubleshooting Step | Reference |
| Low labeling density | Use smaller labeling probes like nanobodies or Fab fragments to increase the number of fluorophores per target.[9] Consider using a higher concentration of the primary antibody. | [1] |
| Sample drift during acquisition | Use a focus-lock system and allow the sample to stabilize on the microscope stage before imaging. Fiducial markers can be used to correct for drift post-acquisition. | [1] |
| Suboptimal imaging buffer | Ensure the imaging buffer is freshly prepared and optimized for the chosen fluorophore to promote photoswitching and minimize blinking. | [12] |
| Incorrect reconstruction parameters | Optimize the single-molecule localization algorithm's parameters to accurately identify and fit single-molecule events. | [7] |
Quantitative Data Summary
| Parameter | STORM/dSTORM | STED | SIM | Reference |
| Achievable Lateral Resolution | ~20 nm | 30-80 nm | ~100-120 nm | [3][8][15] |
| Achievable Axial Resolution | ~50-60 nm | ~100-200 nm | ~300 nm | [15][16] |
| Typical Acquisition Time | 10-30 minutes per image | Seconds to minutes per image | Seconds per image | [6][13] |
Experimental Protocols
Optimized STORM Protocol for Titin in Skeletal Muscle Cryosections
This protocol is adapted from an optimized approach for studying nanoscale sarcomere structure.[9]
-
Sample Preparation:
-
Obtain longitudinal cryosections of skeletal muscle.
-
Perform fixation with 4% paraformaldehyde in PBS for 15 minutes.
-
-
Immunostaining:
-
Wash sections three times in TBS + 0.1% Tween-20 (TBS-T).
-
Block for at least 90 minutes with 10% normal goat serum in PBS containing 0.05% Triton X-100.[12]
-
Incubate with the primary antibody against the desired Titin domain overnight at 4°C.
-
Wash three times with TBS-T.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647) for 1-2 hours at room temperature.[13]
-
Wash three times with TBS-T.
-
(Optional for multi-color imaging) To block residual binding sites, incubate with unconjugated Fab fragments for one hour before proceeding with the next primary antibody.[9]
-
Post-fix with 4% PFA for 10 minutes to stabilize the labeling.[13]
-
-
Imaging:
-
Prepare a STORM imaging buffer containing an oxygen scavenging system (e.g., GLOX) and a thiol (e.g., 2-mercaptoethanol or MEA).[12]
-
Mount the sample on the microscope.
-
Use a high laser power (e.g., ~2.5 kW·cm⁻²) to induce photoswitching of the fluorophores.[14]
-
Acquire 10,000 to 30,000 frames for image reconstruction.[14]
-
Visualizations
Caption: Workflow for STORM imaging of Titin.
References
- 1. Navigating challenges in the application of superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct stochastic optical reconstruction microscopy with standard fluorescent probes | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. Imaging Protocol for Super-Resolution Microscopy in Fixed T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 7. youtube.com [youtube.com]
- 8. ZEISS Microscopy Online Campus | Introduction to Superresolution Microscopy [zeiss-campus.magnet.fsu.edu]
- 9. An optimized approach to study nanoscale sarcomere structure utilizing super-resolution microscopy with nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 11. [PDF] The identification of high-performing antibodies for Profilin-1 for use in Western blot, immunoprecipitation and immunofluorescence | Semantic Scholar [semanticscholar.org]
- 12. mvi-inc.com [mvi-inc.com]
- 13. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Stochastic Optical Reconstruction Microscopy for Imaging Chromatin Structure in Pathological Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolution in super-resolution microscopy – facts, artifacts, technological advancements and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
strategies for minimizing off-target effects in TTN gene editing
Welcome to the technical support center for TTN gene editing. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when designing guide RNAs (gRNAs) for the TTN gene?
A1: The primary challenges in designing gRNAs for the TTN gene stem from its immense size and the presence of repetitive sequences. TTN is the largest known human gene, spanning over 280 kilobases with 363 exons. This complexity increases the likelihood of finding homologous sequences elsewhere in the genome, which can lead to off-target effects. Therefore, careful in silico analysis is crucial to select gRNAs with minimal predicted off-target sites. It is also important to consider the specific TTN isoform being targeted, as alternative splicing is a key feature of this gene's expression.
Q2: Which CRISPR-Cas9 delivery method is recommended for editing the TTN gene to minimize off-target effects?
A2: For minimizing off-target effects during TTN gene editing, the delivery of Cas9 and gRNA as a pre-complexed ribonucleoprotein (RNP) is highly recommended.[1] Unlike plasmid-based systems that lead to prolonged expression of the Cas9 nuclease, RNPs are active for a shorter duration in the cell, which is sufficient for on-target editing but limits the time available for off-target cleavage.[2] This "fast on, fast off" approach significantly reduces the frequency of unintended edits.[2] RNP delivery via electroporation has been shown to be effective for editing iPSCs and other cell types relevant to TTN research.
Q3: What are high-fidelity Cas9 variants, and should they be used for TTN gene editing?
A3: High-fidelity Cas9 variants are engineered versions of the standard Streptococcus pyogenes Cas9 (SpCas9) that have been modified to reduce off-target cleavage while maintaining high on-target activity.[3][4] These variants, such as SpCas9-HF1, eSpCas9(1.1), and HypaCas9, have amino acid substitutions that decrease the enzyme's tolerance for mismatches between the gRNA and the DNA target. Given the repetitive nature of the TTN gene and the potential for numerous closely related sequences throughout the genome, using a high-fidelity Cas9 variant is a critical strategy for enhancing the specificity of your TTN editing experiments.
Q4: How can I experimentally validate the off-target effects of my TTN gene editing experiment?
A4: Experimental validation of off-target effects is essential for any CRISPR-based therapeutic development. Unbiased, genome-wide methods are the gold standard for identifying all potential off-target sites. GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a widely used method that can detect off-target sites with high sensitivity in living cells.[5][6] This technique involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) tag at the sites of double-strand breaks (DSBs), which are then identified by next-generation sequencing. Other methods like Digenome-seq (in vitro digestion of genomic DNA with Cas9 RNP followed by whole-genome sequencing) can also be employed to assess off-target cleavage.[7]
Troubleshooting Guides
Problem 1: Low on-target editing efficiency for my chosen TTN gRNA.
| Possible Cause | Troubleshooting Step |
| Suboptimal gRNA design | • Redesign gRNAs using multiple in silico tools to ensure high on-target scores and minimal off-target predictions.[8][9] • Test 2-3 different gRNAs for your target region to identify the most efficient one.[10] |
| Inefficient RNP delivery | • Optimize electroporation parameters for your specific cell type (e.g., iPSCs, cardiomyocytes). • Ensure high-quality, nuclease-free components (Cas9 protein, gRNA). • Titrate the concentration of the RNP complex to find the optimal dose for your cells. |
| Cellular state | • Ensure cells are healthy and in the logarithmic growth phase at the time of electroporation. • For homology-directed repair (HDR), consider synchronizing cells in the S or G2 phase of the cell cycle. |
Problem 2: High off-target cleavage detected by GUIDE-seq.
| Possible Cause | Troubleshooting Step |
| Standard SpCas9 used | • Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9) to reduce off-target activity.[3][4] |
| Prolonged Cas9 expression | • If using plasmids, switch to RNP delivery to limit the duration of Cas9 activity.[1][2] |
| gRNA has off-target sites | • Re-analyze your gRNA design with more stringent criteria. • Choose a different gRNA that targets a more unique sequence within the TTN gene. |
| High concentration of RNP | • Perform a dose-response experiment to determine the lowest effective concentration of your RNP complex. |
Data Presentation
Table 1: Comparison of Cas9 Variants for TTN Gene Editing
| Cas9 Variant | Key Features | Reported On-Target Efficiency | Reported Off-Target Reduction | Recommended for TTN? |
| Wild-type SpCas9 | Standard nuclease | High | Baseline | Use with caution; thorough off-target analysis is critical. |
| SpCas9-HF1 | Engineered for high fidelity | Comparable to wild-type for >85% of gRNAs[4] | Undetectable off-targets for many gRNAs[4] | Highly Recommended |
| eSpCas9(1.1) | Engineered for high fidelity | Comparable to wild-type | Significant reduction in off-targets | Highly Recommended |
| HypaCas9 | Hyper-accurate Cas9 variant | High | Substantial reduction in off-targets | Highly Recommended |
Experimental Protocols & Methodologies
GUIDE-seq Protocol for Off-Target Analysis of TTN Gene Editing
This protocol provides a detailed methodology for performing GUIDE-seq to identify genome-wide off-target effects of CRISPR/Cas9 editing of the TTN gene in human induced pluripotent stem cells (iPSCs).
1. Preparation of Components:
-
gRNA: Synthesize or in vitro transcribe the gRNA targeting the desired locus in the TTN gene.
-
Cas9 RNP: Complex high-fidelity Cas9 protein with the gRNA at a 1:1 molar ratio.
-
dsODN tag: Synthesize and anneal the double-stranded oligodeoxynucleotide tag with phosphorothioate modifications to prevent degradation.
2. Cell Culture and Transfection:
-
Culture human iPSCs to ~70-80% confluency.
-
Prepare a single-cell suspension of iPSCs.
-
Co-transfect the iPSCs with the Cas9 RNP and the dsODN tag using electroporation. Include a negative control (cells with dsODN but no RNP).
3. Genomic DNA Extraction and Library Preparation:
-
After 48-72 hours, harvest the cells and extract genomic DNA.
-
Fragment the genomic DNA using sonication.
-
Perform end-repair and A-tailing of the fragmented DNA.
-
Ligate adapters for next-generation sequencing.
-
Amplify the library using primers specific to the integrated dsODN tag and the sequencing adapters.
4. Sequencing and Data Analysis:
-
Perform paired-end sequencing of the prepared library on an Illumina platform.
-
Use a bioinformatics pipeline to align the sequencing reads to the human reference genome.
-
Identify genomic locations with a high number of reads containing the dsODN tag. These represent the on-target and off-target cleavage sites.
-
Filter out non-specific integration sites by comparing with the negative control sample.
Visualizations
Caption: Workflow for GUIDE-seq analysis of TTN gene editing.
Caption: Key considerations for minimizing off-target effects in TTN gene editing.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. [PDF] High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets | Semantic Scholar [semanticscholar.org]
- 5. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. searchlibrary.sheridancollege.ca [searchlibrary.sheridancollege.ca]
- 7. mdpi.com [mdpi.com]
- 8. genscript.com [genscript.com]
- 9. CRISPR gRNA Design Tool | ATUM - ATUM [atum.bio]
- 10. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
Technical Support Center: Navigating the Challenges of Titinopathy Animal Models
Welcome to the technical support center for researchers developing and utilizing animal models of Titinopathies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental hurdles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Issue 1: Unexpected or Mild Phenotype in a CRISPR/Cas9-Generated Mouse Model
Question: I have generated a mouse model with a specific Ttn mutation using CRISPR/Cas9, but the phenotype is much milder than expected or not present at all. What could be the reason, and how can I troubleshoot this?
Answer:
Several factors can contribute to a milder-than-expected phenotype in Ttn mutant mice. Here’s a step-by-step troubleshooting guide:
-
Verify the Mutation:
-
Sequencing: Ensure the intended mutation was correctly introduced without off-target effects. Sequence the entire targeted region, not just the immediate vicinity of the gRNA binding site.
-
Protein Expression: Confirm that the mutation leads to the expected change at the protein level (e.g., truncation, missense mutation incorporation). Western blotting can be challenging for a protein as large as titin, so specialized gel electrophoresis techniques may be required.[1]
-
-
Assess Titin Isoform Expression:
-
Alternative Splicing: The Ttn gene undergoes extensive alternative splicing, producing different isoforms in various muscle types (e.g., N2A in skeletal muscle, N2B and N2BA in cardiac muscle).[2] The targeted exon may not be present in the critical isoform for the tissue you are studying. Analyze isoform expression using RT-PCR or RNA-seq.
-
Compensatory Mechanisms: The organism might upregulate other isoforms or compensatory proteins. For example, an unexpected increase in passive tension in a Ttn mutant mouse was attributed to the co-expression of a smaller titin isoform.[2]
-
-
Consider the Genetic Background of the Mice:
-
The phenotype of a specific Ttn mutation can vary depending on the mouse strain. Ensure you are using a consistent and well-characterized genetic background.
-
-
Refine Phenotyping Strategies:
-
Age-Dependent Phenotypes: Some Titinopathy-related phenotypes, particularly cardiac dysfunction, may only manifest in older animals.[2] Conduct longitudinal studies to assess the phenotype at different ages.
-
Provocative Testing: A cardiac phenotype might only become apparent under stress. Consider using exercise protocols or pharmacological stressors (e.g., isoproterenol) to unmask a latent cardiac phenotype.
-
Issue 2: High Embryonic or Neonatal Lethality in a Titinopathy Mouse Model
Question: My new titinopathy mouse model is showing high rates of embryonic or neonatal lethality, making it difficult to establish a colony. What are the likely causes and solutions?
Answer:
High lethality often indicates a severe disruption of titin function, which is crucial for sarcomere assembly and muscle development.
-
Homozygous vs. Heterozygous Lethality:
-
Determine if the lethality is occurring in homozygous or heterozygous animals. Many Ttn mutations are lethal in the homozygous state.[2] Maintaining the colony with heterozygous breeders and studying the heterozygous phenotype might be necessary.
-
-
Investigate the Cause of Death:
-
Cardiac Malformation: Severe cardiac developmental defects are a common cause of embryonic lethality. Analyze embryos at different developmental stages to identify structural heart abnormalities.
-
Respiratory Failure: Respiratory muscle weakness can lead to neonatal death. Assess diaphragm structure and function in neonates.
-
-
Consider a Conditional Knockout Approach:
-
If the mutation is globally lethal, a conditional knockout (e.g., Cre-Lox system) allows for tissue-specific (e.g., skeletal muscle or cardiac muscle) or time-specific gene inactivation, bypassing the developmental lethality.
-
Issue 3: Difficulty in Assessing Cardiac Function in Zebrafish Models
Question: I am using a zebrafish model for a TTN-related dilated cardiomyopathy (DCM), but I am struggling to get consistent and reliable cardiac function measurements. What are the best practices?
Answer:
Assessing cardiac function in adult zebrafish can be challenging due to their small heart size and the need for anesthesia.
-
Optimize Anesthesia:
-
Utilize High-Frequency Echocardiography:
-
Account for Biological Variables:
-
Sex: Female zebrafish are larger and can have more measurement variability.[3][4] It is important to include both sexes and analyze the data accordingly.
-
Age: Age-related changes in cardiac size and function occur.[3][4] Use age-matched controls for all experiments.
-
Strain: Different zebrafish strains can have variations in cardiac physiology. Use a consistent background strain.
-
Frequently Asked Questions (FAQs)
Q1: Why do some titinopathy animal models fail to recapitulate the human disease phenotype?
A1: Several factors contribute to the discrepancy between human and animal model phenotypes in Titinopathies:
-
Genetic Differences: Rodent models, for instance, have not always been successful in modeling TTNtv-related DCM, potentially due to differences in titin isoform composition compared to humans.[5][6]
-
Presence of Two Titin Genes in Zebrafish: Zebrafish have two titin genes, ttna and ttnb, which can have compensatory effects, potentially masking or altering the phenotype of a single gene mutation.[2]
-
Complexity of the TTN Gene: With 363 coding exons in humans, the sheer size and complexity of the TTN gene make it challenging to model specific mutations accurately.[1] The location of the mutation (e.g., N-terminal vs. C-terminal) can also lead to vastly different phenotypes.
Q2: What are the key differences between mouse and zebrafish models for studying Titinopathies?
A2:
| Feature | Mouse Models | Zebrafish Models |
| Genetics | Single Ttn gene, more closely related to human genetics. | Two titin genes (ttna and ttnb), which can lead to compensatory effects.[2] |
| Development | In utero development, making early embryonic studies more complex. | External fertilization and transparent embryos allow for easy visualization of early development.[6] |
| Cardiac Phenotype | Some models have limited utility for studying TTNtv-related DCM.[6] | Have been successfully used to model adult-onset DCM caused by heterozygous titin truncation.[5] |
| Throughput | Lower throughput for genetic screens and drug testing. | High throughput capabilities for genetic and pharmacological screens. |
| Cost | Higher cost of maintenance and experimentation. | Lower cost and faster generation time. |
Q3: How can I quantify titin protein expression in my animal model?
A3: Quantifying titin is challenging due to its large size. A specialized SDS-agarose vertical gel electrophoresis (SAVGE) system is often required to resolve the full-length protein and its isoforms.[1] This can be followed by Coomassie staining or Western blotting with antibodies specific to different titin domains.
Q4: What are the common histopathological findings in the muscles of titinopathy animal models?
A4: Common findings include:[7][8]
-
Increased variation in fiber size
-
Centralized nuclei
-
Presence of core-like structures
-
In some models, rimmed vacuoles and cytoplasmic bodies.[8]
Data Presentation
Table 1: Summary of Phenotypes in Selected Titinopathy Mouse Models
| Model Name | Mutation | Key Phenotypes | Reference |
| mdm | Deletion in I-band region | Progressive muscle weakness, myositis, aberrant splicing. | [2] |
| FINmaj (heterozygous) | FINmaj mutation | Late-onset, mild progressive myopathy with dystrophic changes from 9 months. No significant functional impairment. | [2] |
| FINmaj (homozygous) | FINmaj mutation | More severe phenotype with earlier onset (dystrophic features from 1 month). Dilated cardiomyopathy with fibrosis and left ventricular dysfunction. | [2] |
| TtnΔ112–158 | Deletion of 47 PEVK exons | Increased passive stiffness at the sarcomere level, compensatory longitudinal hypertrophy. | [2] |
Experimental Protocols
Protocol 1: High-Frequency Echocardiography in Adult Zebrafish
This protocol is adapted from established methods for in vivo cardiac function assessment.[3][4]
-
Anesthesia: Anesthetize adult zebrafish in a solution of 0.75 mmol/l tricaine (MS-222).
-
Positioning: Place the anesthetized fish in a custom-made mold, ventral side up, submerged in water containing the anesthetic.
-
Imaging: Use a high-frequency ultrasound system with a transducer appropriate for small animal imaging.
-
Data Acquisition:
-
B-mode: Acquire long-axis and short-axis views of the ventricle to measure chamber dimensions at end-diastole and end-systole.
-
Pulsed-Wave Doppler: Measure blood flow velocities across the atrioventricular valve to assess diastolic function.
-
Tissue Doppler Imaging: Measure the velocity of myocardial tissue movement to assess systolic and diastolic function.
-
-
Analysis: Calculate parameters such as ejection fraction, fractional shortening, stroke volume, and cardiac output.
Protocol 2: Histopathological Analysis of Muscle Tissue
-
Tissue Collection: Euthanize the animal and dissect the desired muscle (e.g., tibialis anterior, gastrocnemius, heart).
-
Fixation and Embedding:
-
For light microscopy, fix the muscle in 10% neutral buffered formalin and embed in paraffin.
-
For electron microscopy, fix in glutaraldehyde, post-fix in osmium tetroxide, and embed in resin.
-
-
Sectioning: Cut thin sections (5-10 µm for light microscopy, 70-90 nm for electron microscopy).
-
Staining:
-
H&E (Hematoxylin and Eosin): For general morphology.
-
Trichrome Stain: To assess fibrosis.
-
NADH-TR (Nicotinamide adenine dinucleotide-tetrazolium reductase): To visualize core structures.
-
-
Immunohistochemistry: Use antibodies against specific proteins (e.g., dystrophin, myotilin) to investigate their localization.
-
Imaging: Analyze the stained sections using a light or electron microscope.
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing Titinopathy animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of animal models to understand titin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized echocardiographic assessment of cardiac function in normal adult zebrafish and heart disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized echocardiographic assessment of cardiac function in normal adult zebrafish and heart disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Congenital Titinopathy: Comprehensive characterization and pathogenic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinicopathological features of titinopathy from a Chinese neuromuscular center - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Novel TTN Gene Variants
For researchers, scientists, and drug development professionals, establishing the pathogenicity of novel variants in the titin gene (TTN) is a critical yet challenging endeavor. Due to the immense size of the gene and the high prevalence of variants in the general population, a multi-faceted approach is essential for accurate classification. This guide compares key methodologies, providing experimental data and detailed protocols to aid in this complex process.
The interpretation of TTN variants requires a rigorous framework that integrates computational predictions, population data, and functional evidence. The American College of Medical Genetics and Genomics (ACMG) provides guidelines for variant classification, which have been refined by the Clinical Genome Resource (ClinGen) consortium to address the specific complexities of TTN. A key consideration is the location of the variant, as truncating variants in the A-band region of the titin protein are more frequently associated with dilated cardiomyopathy (DCM) compared to those in the I-band.[1][2][3]
In-Silico and Computational Approaches
Computational tools are indispensable first-line methods for predicting the potential impact of a novel TTN variant. These approaches leverage evolutionary conservation, protein structure, and machine-learning algorithms to assess the likelihood of pathogenicity.
Comparison of In-Silico Prediction Tools
| Tool | Principle | Output | Key Considerations |
| AlphaMissense | A deep learning model that predicts the pathogenicity of missense variants by leveraging protein structure and sequence alignments. | A score from 0 to 1, with higher scores indicating a higher likelihood of being pathogenic.[2][4][5] | Has shown high accuracy for predicting deleterious missense variants in TTN.[2][4][5] |
| CADD (Combined Annotation Dependent Depletion) | Integrates multiple annotations into a single score to estimate the deleteriousness of single nucleotide variants and indels. | A PHRED-scaled score, where a score ≥20 is often used as a threshold for potential pathogenicity.[6] | Widely used and versatile, but may not be as specific as newer, gene-focused tools. |
| REVEL (Rare Exome Variant Ensemble Learner) | An ensemble method that combines scores from multiple individual prediction tools. | A score between 0 and 1, with higher scores indicating a greater likelihood of pathogenicity. | Can provide a more robust prediction by integrating diverse computational evidence. |
| SpliceAI | A deep learning tool to identify splice variants by predicting splice junctions from a given DNA sequence. | A score from 0 to 1 for acceptor gain, acceptor loss, donor gain, and donor loss. | Essential for evaluating variants near exon-intron boundaries that may disrupt splicing.[7] |
Experimental Validation Strategies
Functional studies are crucial for moving beyond prediction and establishing a causal link between a TTN variant and a pathogenic phenotype. The choice of experimental approach will depend on the variant type (truncating vs. missense) and the available resources.
Workflow for Validating Novel TTN Variants
Caption: A generalized workflow for validating novel TTN variants.
Experimental Approaches for TTN Variant Validation
| Experimental Approach | Variant Type | Key Readouts | Advantages | Limitations |
| Protein Expression and Solubility Assays | Missense | Protein expression levels, solubility, and propensity for aggregation.[2][4][5] | Relatively high-throughput and can directly assess protein stability.[8] | May not fully recapitulate the in-vivo cellular environment. |
| Induced Pluripotent Stem Cell (iPSC)-derived Cardiomyocytes | Truncating & Missense | Sarcomere structure and function, calcium handling, contractility.[9][10] | Provides a human-relevant cellular model for functional studies. | Technically demanding, and iPSC-CMs may not fully mature to an adult phenotype. |
| CRISPR/Cas9 Genome Editing | Truncating & Missense | Allows for the creation of isogenic cell lines to study the specific effects of a variant.[9][10] | Precise genetic modification enables direct comparison to a wild-type control. | Off-target effects need to be carefully controlled and evaluated. |
| RNA Sequencing (RNA-Seq) | Splicing | Analysis of transcript isoforms and detection of aberrant splicing events. | Can definitively identify splicing defects caused by a variant. | Requires high-quality RNA from relevant patient tissues or cell models. |
Detailed Experimental Protocols
Protein Expression and Solubility Assay for Missense Variants
Objective: To assess the impact of a missense variant on the expression and solubility of a specific titin domain.
Methodology:
-
Cloning: The wild-type and mutant sequences of the TTN domain of interest are cloned into a mammalian expression vector with a suitable tag (e.g., GFP or FLAG).
-
Transfection: The expression constructs are transfected into a suitable cell line (e.g., HEK293T or C2C12 myoblasts).
-
Cell Lysis: After 24-48 hours of expression, cells are lysed in a non-denaturing buffer containing protease inhibitors.
-
Fractionation: The cell lysate is centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Western Blotting: Both fractions are analyzed by SDS-PAGE and Western blotting using an antibody against the tag or the titin domain.
-
Densitometry: The relative amounts of protein in the soluble and insoluble fractions are quantified to determine the effect of the variant on protein solubility.
Functional Analysis of Truncating Variants in iPSC-derived Cardiomyocytes
Objective: To determine the functional consequences of a TTN truncating variant on cardiomyocyte biology.
Methodology:
-
iPSC Generation and Differentiation: iPSCs are generated from patient fibroblasts or peripheral blood mononuclear cells and differentiated into cardiomyocytes using established protocols.
-
Gene Correction (Optional): CRISPR/Cas9 can be used to correct the TTN variant in the patient-derived iPSCs to generate an isogenic control line.
-
Immunofluorescence and Microscopy: Differentiated cardiomyocytes are fixed and stained for sarcomeric proteins (e.g., α-actinin, troponin T) to assess sarcomere organization and integrity.
-
Calcium Imaging: Cardiomyocytes are loaded with a calcium-sensitive dye (e.g., Fura-2 or Fluo-4) to measure calcium transient amplitude and kinetics.
-
Contractility Assays: The contractility of individual cardiomyocytes or engineered heart tissues can be measured using techniques such as video-based motion tracking or atomic force microscopy.
Signaling Pathways and Pathogenic Mechanisms
The pathogenic mechanisms of TTN variants are thought to involve either haploinsufficiency, where there is a reduced amount of functional titin protein, or a dominant-negative effect, where the mutant protein interferes with the function of the wild-type protein.[9] Truncating variants, particularly in the A-band, are often associated with the production of a truncated protein that can be incorporated into the sarcomere and disrupt its function.[9]
Proposed Pathogenic Mechanism of A-band Truncating TTN Variants
Caption: Pathogenic cascade of A-band truncating TTN variants.
Conclusion
The validation of novel TTN gene variants is a complex but critical process for accurate genetic diagnosis and the development of targeted therapies. By combining robust in-silico predictions with carefully designed functional assays, researchers can confidently classify the pathogenicity of these variants. This guide provides a framework and detailed methodologies to support these efforts, ultimately contributing to a better understanding of titinopathies and improved patient outcomes.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. Variant Interpretation for Dilated Cardiomyopathy (DCM): Refinement of the ACMG/ClinGen Guidelines for the DCM Precision Medicine Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Significance of Variants in the TTN Gene in a Large Cohort of Patients With Sporadic Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Case Report: A novel variant of the TTN gene and two other rare variants in a Chinese patient with dilated cardiomyopathy [frontiersin.org]
- 8. Making sense of missense variants in TTN-related congenital myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - TTN truncation variants produce sarcomere-integrating proteins of uncertain functional significance [jci.org]
- 10. ahajournals.org [ahajournals.org]
A Comparative Analysis of Titin Isoforms in Cardiac Versus Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Titin, the largest known protein, is a critical component of the sarcomere in striated muscle, playing a central role in muscle elasticity, signal transduction, and sarcomere assembly. Encoded by a single gene (TTN), alternative splicing gives rise to a remarkable diversity of Titin isoforms, which largely dictates the distinct mechanical properties of cardiac and skeletal muscle. This guide provides a comprehensive comparison of Titin isoforms in these two muscle types, supported by experimental data and detailed methodologies.
Quantitative Comparison of Titin Isoforms
The primary distinction between Titin isoforms in cardiac and skeletal muscle lies in the composition of the I-band region, which functions as a molecular spring. This region contains tandem immunoglobulin (Ig) domains, a PEVK segment (rich in proline, glutamate, valine, and lysine), and unique sequences known as N2A and N2B.
| Feature | Cardiac Muscle | Skeletal Muscle | Reference(s) |
| Major Isoforms | N2B, N2BA | N2A | [1][2] |
| Molecular Weight (approx.) | N2B: ~2.97 - 3.0 MDaN2BA: ~3.3 - 3.7 MDa | N2A: ~3.7 MDa | [1][2] |
| Key Structural Elements | Contains the N2B element. N2BA isoforms contain both N2A and N2B elements. | Contains the N2A element. | [3] |
| I-band Spring Length | Shorter (N2B) to longer (N2BA) | Generally longer | [1] |
| Passive Stiffness | Higher (dominated by the stiffer N2B isoform) | Variable, generally more compliant than cardiac muscle with the N2B isoform. | [4] |
| N2BA:N2B Expression Ratio (Human Ventricle) | ~30-50% N2BA, 50-70% N2B | Not applicable | [3] |
Functional Differences and Physiological Significance
The differential expression of Titin isoforms underpins the distinct physiological requirements of cardiac and skeletal muscle.
-
Cardiac Muscle: The co-expression of the stiffer N2B and more compliant N2BA isoforms allows for a fine-tuning of diastolic stiffness.[3] This is crucial for proper ventricular filling and ejection. The ratio of N2BA to N2B can be altered in disease states, such as dilated cardiomyopathy, impacting cardiac function.[1]
-
Skeletal Muscle: Skeletal muscles express a variety of larger N2A isoforms, contributing to their diverse functional roles, from posture maintenance to rapid movements. The longer, more compliant N2A isoforms are thought to be important for the larger range of motion and extensibility required of skeletal muscles.
Experimental Protocols for Titin Isoform Analysis
Titin Isoform Separation by SDS-Agarose Gel Electrophoresis (SDS-PAGE)
This technique is essential for separating the very large Titin isoforms based on their molecular weight.
a. Sample Preparation:
-
Flash-freeze muscle tissue in liquid nitrogen and grind to a fine powder.
-
Resuspend the tissue powder in a urea-based sample buffer (e.g., 8 M urea, 2 M thiourea, 3% SDS, 75 mM DTT, 0.05 M Tris-HCl, pH 6.8) containing protease inhibitors.[5]
-
Incubate the mixture at 60°C for 10 minutes to ensure complete solubilization.[6]
-
Centrifuge to pellet any insoluble debris and collect the supernatant containing the solubilized proteins.[5]
b. Gel Electrophoresis:
-
Prepare a 1% SDS-agarose vertical gel.[7]
-
Load the prepared protein samples into the wells. It is recommended to run molecular weight standards, such as human soleus N2A Titin (~3.7 MDa) and cardiac N2B Titin (~3.0 MDa), in an adjacent lane for accurate size estimation.[2]
-
Run the gel at a constant current (e.g., 15 mA per gel) for approximately 3-4 hours.[5][7]
c. Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.[2][5]
-
Scan the gel and perform densitometric analysis using software like ImageJ to quantify the relative abundance of each isoform.[5]
Western Blotting for Titin Isoform Identification
Western blotting allows for the specific detection of Titin isoforms using antibodies targeting specific domains.
-
Following SDS-PAGE, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a solution containing 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific to a Titin domain (e.g., an anti-N2A or anti-N2B antibody) overnight at 4°C.[9]
-
Wash the membrane multiple times with TBST to remove unbound primary antibody.[8]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Single-Molecule Force Spectroscopy
This technique directly measures the mechanical properties of individual Titin molecules.
-
Express and purify recombinant Titin fragments corresponding to specific domains (e.g., Ig domains).
-
Use an atomic force microscope (AFM) to pick up a single Titin molecule between the AFM tip and a substrate.
-
Pull the molecule at a constant velocity and measure the force required to unfold the individual domains. This generates a characteristic sawtooth pattern in the force-extension curve.[10]
-
Analyze the unfolding forces and contour length changes to determine the mechanical stability of the domains.[11][12]
Signaling Pathways and Regulation
The expression of Titin isoforms is tightly regulated by complex signaling pathways, with the RNA-binding protein RBM20 playing a central role as a master splicing regulator.
RBM20-Mediated Splicing of Titin
Caption: RBM20-mediated alternative splicing of Titin pre-mRNA in the nucleus.
RBM20 acts as a splicing repressor, promoting the exclusion of exons in the I-band region of the Titin pre-mRNA, leading to the expression of the shorter, stiffer N2B isoform.[13] Reduced RBM20 activity results in the inclusion of these exons and the production of the longer, more compliant N2BA isoforms.[14]
Signaling Pathways Regulating RBM20
External stimuli can modulate RBM20 expression and activity through various signaling cascades. For instance, Angiotensin II has been shown to activate the MAPK/ELK1 signaling pathway, leading to increased RBM20 transcription.[15]
Caption: MAPK/ELK1 signaling pathway regulating RBM20 expression.
Experimental Workflow Diagram
Caption: Workflow for Titin isoform analysis from muscle tissue.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comprehensive Analysis of Titin Protein Isoform and Alternative Splicing in Normal and Mutant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titin: roles in cardiac function and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SDS gel electrophoresis, western blotting, and titin mobility gels [bio-protocol.org]
- 6. Titin Analysis [bio-protocol.org]
- 7. Titin Isoform and Phosphorylation Analysis [bio-protocol.org]
- 8. fortislife.com [fortislife.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Speed Force Spectroscopy for Single Protein Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single Molecule Force Spectroscopy on Titin Implicates Immunoglobulin Domain Stability as a Cardiac Disease Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rbm20 regulates titin alternative splicing as a splicing repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RBM20, a gene for hereditary cardiomyopathy, regulates titin splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanical Properties of Titin's Spring Elements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of the distinct spring elements within the giant muscle protein, Titin. By presenting supporting experimental data in a clear, comparative format, alongside detailed methodologies and visual representations of associated signaling pathways, this document serves as a valuable resource for understanding the complex biomechanics of this crucial protein.
Comparative Mechanical Properties of Titin Spring Elements
The elasticity of Titin arises from several distinct molecular spring elements, primarily the Immunoglobulin (Ig) domains, the PEVK segment, and the N2A and N2B elements.[1] Each contributes uniquely to the overall mechanical behavior of the protein. The following table summarizes their key mechanical properties based on single-molecule force spectroscopy studies.
| Property | Immunoglobulin (Ig) Domains | PEVK Segment | N2A Unique Sequence (N2A-Us) | N2B Element |
| Description | Tandemly arranged, folded domains that contribute to stiffness.[2] | A largely unstructured, flexible region rich in proline, glutamate, valine, and lysine.[3] | A unique sequence within the N2A element that acts as an entropic spring and a signaling hub.[1][4] | A cardiac-specific spring element.[5] |
| Persistence Length (Lp) | ~9-21 nm[6][7] | ~0.3-0.6 nm (increases with ionic strength)[3] | ~0.35 nm[1][8] | Data not consistently reported in this format. Contributes to overall cardiac stiffness. |
| Contour Length (Lc) | Variable, depends on the number of domains. | Variable, isoform-dependent. | ~39 nm[1][8] | Provides ~200 nm of extensibility in cardiac titin.[5] |
| Unfolding Force | ~150-300 pN[9] | Does not unfold in a domain-like manner; extends as an entropic spring. | Does not exhibit domain unfolding; extends as an entropic spring. | N/A |
| Elasticity Type | Primarily enthalpic (unfolding of domains at high force).[2] | Primarily entropic, with enthalpic contributions at high extension.[7] | Entropic.[1] | Contributes to entropic elasticity of the cardiac sarcomere. |
| Calcium (Ca²⁺) Sensitivity | Unfolding force increases in the presence of Ca²⁺. | Stiffness increases (persistence length decreases) with Ca²⁺ binding to E-rich motifs.[10] | Ca²⁺-dependent binding to actin increases overall titin stiffness.[11][12] | Phosphorylation by CaMKIIδ, which is Ca²⁺/calmodulin-dependent, can modulate its stiffness.[9] |
Note on Young's Modulus: Young's modulus is a measure of the stiffness of a bulk material and is not typically used to characterize the elasticity of individual, polymer-like protein domains such as the Titin spring elements. Instead, persistence length (Lp) is the standard metric used in the field. Persistence length describes the bending stiffness of a polymer chain, with a higher value indicating a stiffer, less flexible chain.
Experimental Protocols
The primary technique for elucidating the mechanical properties of individual Titin spring elements is single-molecule force spectroscopy using an Atomic Force Microscope (AFM) .
Experimental Protocol: Single-Molecule Force Spectroscopy of Titin Elements
1. Protein Construct Preparation:
-
Expression and Purification: Recombinant protein constructs containing multiple tandem repeats of the Titin spring element of interest (e.g., a polyprotein of Ig domains) are expressed in a suitable host system (e.g., E. coli). The protein is then purified using standard chromatography techniques.
-
Engineering for Attachment: The protein constructs are typically engineered with terminal cysteine residues or other specific tags to facilitate covalent attachment to the AFM cantilever tip and a substrate.
2. AFM Cantilever and Substrate Preparation:
-
Cantilever Functionalization: AFM cantilevers (typically silicon nitride) are cleaned and functionalized. A common method involves vapor deposition of a silane coupling agent, followed by reaction with a heterobifunctional crosslinker to allow for covalent attachment of the protein.[13]
-
Substrate Preparation: A gold-coated glass slide is often used as the substrate. The slide is cleaned and can be functionalized similarly to the cantilever to ensure specific protein attachment.
3. Single-Molecule Pulling Experiment:
-
Protein Deposition: A dilute solution of the purified protein construct is deposited onto the functionalized substrate and allowed to adsorb for a specific time (e.g., 10-20 minutes).[14]
-
AFM Setup: The functionalized cantilever is mounted in the AFM, and the system is calibrated to determine the cantilever's spring constant.
-
Force-Extension Curve Acquisition:
-
The AFM tip is brought into contact with the substrate, allowing a protein molecule to non-specifically or specifically bind to the tip.
-
The cantilever is then retracted from the surface at a constant velocity.[14]
-
If a single protein molecule is successfully tethered between the tip and the substrate, the applied force will increase as the molecule is stretched.
-
The deflection of the cantilever, which is proportional to the applied force, is measured as a function of the tip-sample separation distance, generating a force-extension curve.
-
For folded domains like the Ig domains, the force-extension curve will show a characteristic sawtooth pattern, with each peak corresponding to the unfolding of a single domain.[15] For unstructured elements like the PEVK segment, the curve will resemble the behavior of an entropic spring.
-
4. Data Analysis:
-
Force-Extension Curve Fitting: The force-extension curves are analyzed using polymer elasticity models, most commonly the Worm-Like Chain (WLC) model .
-
Parameter Extraction: Fitting the WLC model to the data allows for the determination of the persistence length (Lp) and the contour length (Lc) of the protein segment being stretched.
-
Unfolding Force Measurement: For folded domains, the height of the peaks in the sawtooth pattern represents the unfolding force of individual domains.
Signaling Pathways and Mechanosensing
Titin is not merely a passive spring but also plays a critical role in mechanosensing and cellular signaling. The mechanical state of Titin influences various signaling pathways that regulate muscle gene expression and protein turnover.
This diagram illustrates how mechanical stretch of the sarcomere strains the Titin molecule. This strain, in conjunction with calcium influx during muscle activation, modulates the mechanical properties of the PEVK and Ig domain elements. The N2A element, upon calcium-dependent binding to actin, increases Titin's stiffness and also acts as a signaling hub, activating downstream pathways such as the calcineurin/NFAT pathway, which leads to altered gene expression and muscle hypertrophy.[11][16][17] This highlights Titin's dual role as both a mechanical spring and a sophisticated mechanosensor.
References
- 1. Frontiers | Single-Molecule Force Spectroscopy on the N2A Element of Titin: Effects of Phosphorylation and CARP [frontiersin.org]
- 2. Molecular origin of the hierarchical elasticity of titin: simulation, experiment, and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Titin PEVK segment: charge-driven elasticity of the open and flexible polyampholyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single-Molecule Force Spectroscopy on the N2A Element of Titin: Effects of Phosphorylation and CARP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary and Tertiary Structure Elasticity of Titin Z1Z2 and a Titin Chain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Single-Molecule Force Spectroscopy on the N2A Element of Titin: Effects of Phosphorylation and CARP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Calcium-dependent titin-thin filament interactions in muscle: observations and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Unfolding titin immunoglobulin domains [ks.uiuc.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Titin: A Comprehensive Validation Guide for Muscle Damage Biomarker Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Titin with other established biomarkers for muscle damage, supported by experimental data and detailed methodologies.
Executive Summary
Titin, a giant sarcomeric protein, has emerged as a promising biomarker for muscle damage, offering potential advantages over traditional markers like creatine kinase (CK). Titin fragments, detectable in both urine and serum, can provide a non-invasive and specific measure of muscle injury across a spectrum of conditions, including exercise-induced muscle damage, muscular dystrophies, and inflammatory myopathies. This guide delves into the quantitative performance of Titin compared to other key biomarkers, details the experimental protocols for their measurement, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of Muscle Damage Biomarkers
The following tables summarize the quantitative performance of Titin in comparison to Creatine Kinase (CK), Myoglobin, Lactate Dehydrogenase (LDH), Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and Troponins.
Table 1: Performance Characteristics of Muscle Damage Biomarkers
| Biomarker | Sample Type | Primary Location | Advantages | Disadvantages |
| Titin (N-terminal fragment) | Urine, Serum | Skeletal & Cardiac Muscle | High specificity for muscle tissue, non-invasive (urine), early detection potential.[1][2][3] | Potential for cardiac interference, less established than CK. |
| Creatine Kinase (CK) | Serum | Skeletal & Cardiac Muscle, Brain | Well-established, widely available assays. | Lacks tissue specificity (CK-MM, -MB, -BB isoforms exist), levels influenced by muscle mass and activity.[4] |
| Myoglobin | Serum, Urine | Skeletal & Cardiac Muscle | Rapid increase after injury, early marker. | Very short half-life, low specificity, rapidly cleared by kidneys.[5] |
| Lactate Dehydrogenase (LDH) | Serum | Ubiquitous | Elevated in various tissue damage. | Very low tissue specificity. |
| Aspartate Aminotransferase (AST) | Serum | Liver, Heart, Skeletal Muscle | Part of standard liver function panels. | Low tissue specificity, elevated in liver disease. |
| Alanine Aminotransferase (ALT) | Serum | Primarily Liver | More specific to liver than AST. | Less sensitive for muscle damage compared to other markers. |
| Troponin I (cTnI) & T (cTnT) | Serum | Primarily Cardiac Muscle | High specificity and sensitivity for cardiac injury. | Generally low levels in skeletal muscle injury, but can be elevated in severe cases, potentially confounding cardiac assessment.[6] |
Table 2: Quantitative Comparison in Different Muscle Damage Scenarios
| Condition | Titin vs. Other Biomarkers | Key Findings |
| Exercise-Induced Muscle Damage | Urinary Titin N-fragment (U-titin) shows a strong positive correlation with serum CK.[4] | U-titin may appear in urine earlier than the peak of serum CK.[4] |
| Duchenne Muscular Dystrophy (DMD) | U-titin levels are significantly higher in DMD patients compared to healthy controls and correlate with serum CK.[7] | Titin may be a more sensitive marker for monitoring disease progression and therapeutic efficacy. |
| Inflammatory Myopathies (Polymyositis/Dermatomyositis) | U-titin levels are significantly elevated in patients with inflammatory myopathies and correlate with CK levels.[4][8] | U-titin demonstrates high sensitivity (87.8%) and specificity (100%) for diagnosing skeletal muscle damage in this context.[8] |
| Rhabdomyolysis | Titin fragments are released during rhabdomyolysis, though direct comparative kinetics with CK and myoglobin are less established.[1] | Myoglobin is an early and sensitive marker, while CK peaks later and remains elevated for longer.[9][10] |
| Drug-Induced Myopathy (e.g., Statins) | Limited direct comparative data for Titin. | A genetic variant in the SLCO1B1 gene is a known biomarker for statin-induced myopathy risk.[11] |
Signaling Pathways and Experimental Workflows
Titin Degradation and Release Pathway
Muscle injury, stemming from mechanical stress, disease, or drugs, triggers an influx of calcium into the muscle cells. This elevated intracellular calcium activates proteases, notably calpain-3 and matrix metalloproteinase-2 (MMP-2), which then cleave the giant protein Titin into smaller fragments.[12][13] These fragments are subsequently released into the bloodstream and can be excreted in the urine.
Caption: Signaling pathway of Titin degradation and release upon muscle injury.
Experimental Workflow for Biomarker Comparison
A typical workflow for comparing muscle damage biomarkers involves collecting samples at multiple time points following a muscle-damaging event. These samples are then processed and analyzed using specific assays for each biomarker. The resulting data is then statistically analyzed to compare their performance characteristics.
Caption: General workflow for comparing muscle damage biomarkers.
Experimental Protocols
Urinary Titin N-terminal Fragment (U-titin) ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of the N-terminal fragment of Titin in urine.
Materials:
-
Microplate pre-coated with anti-Titin monoclonal antibody
-
Standard (recombinant human Titin N-fragment)
-
Biotin-conjugated anti-Titin antibody
-
HRP-conjugated avidin
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
-
Urine samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute urine samples as required (e.g., 1:10 or higher) with EIA buffer.
-
Standard Curve: Prepare a serial dilution of the Titin standard.
-
Incubation: Add 100 µL of standard or diluted sample to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the wells three times with wash buffer.
-
Detection: Add 100 µL of biotin-conjugated antibody to each well. Incubate for 1 hour at 37°C. Wash wells.
-
Enzyme Reaction: Add 100 µL of HRP-conjugated avidin. Incubate for 30 minutes at 37°C. Wash wells.
-
Color Development: Add 100 µL of TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 100 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Calculate the concentration of U-titin in the samples from the standard curve.
Serum Creatine Kinase (CK) UV-Kinetic Assay
Principle: This method measures the rate of NADP+ reduction to NADPH, which is proportional to the CK activity. The reaction is monitored by the increase in absorbance at 340 nm.
Materials:
-
CK reagent (containing creatine phosphate, ADP, glucose, NADP+, hexokinase, and G6PDH)
-
Serum samples
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Reconstitute the CK reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C.
-
Sample Addition: Add a small volume of serum (e.g., 25 µL) to the pre-warmed reagent (e.g., 1 mL).[14]
-
Incubation: Mix and incubate for a short period (e.g., 2 minutes) at 37°C to allow for the lag phase to pass.[14]
-
Measurement: Measure the change in absorbance at 340 nm over a fixed time interval (e.g., every minute for 3 minutes).[15]
-
Calculation: Calculate the rate of change in absorbance per minute (ΔA/min). The CK activity (U/L) is calculated using the molar extinction coefficient of NADPH.
Serum Myoglobin Immunoassay
Principle: A sandwich immunoassay, often using chemiluminescence (CLIA) or electrochemiluminescence (ECLIA), is used for the quantitative determination of myoglobin in serum.[16][17]
Materials:
-
Microparticles coated with anti-myoglobin antibody
-
Acridinium-ester labeled anti-myoglobin antibody (for CLIA)
-
Calibrators and controls
-
Wash buffer
-
Trigger solutions
-
Automated immunoassay analyzer
Procedure (Automated):
-
Sample and Reagent Loading: Load serum samples, calibrators, controls, and reagent cartridges onto the analyzer.
-
Incubation: The analyzer automatically pipettes the sample, microparticles, and labeled antibody into a reaction vessel. A sandwich complex forms during incubation.
-
Washing: Unbound reagents are washed away.
-
Signal Generation: Trigger solutions are added to initiate the chemiluminescent reaction.
-
Detection: The light emitted is measured by a photomultiplier tube.
-
Calculation: The myoglobin concentration is calculated from the calibration curve.
Serum Lactate Dehydrogenase (LDH) Kinetic Assay
Principle: This assay measures the rate of conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the LDH activity.[1]
Materials:
-
LDH reagent (containing pyruvate and NADH)
-
Serum samples
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare the working LDH reagent by mixing the buffer and substrate reagents. Pre-warm to 37°C.[1][18]
-
Reaction Initiation: Add a small volume of serum (e.g., 20 µL) to the pre-warmed reagent (e.g., 1 mL).[19]
-
Measurement: After a brief incubation (e.g., 30-60 seconds), measure the decrease in absorbance at 340 nm over a fixed time period (e.g., for 3 minutes).[1][19]
-
Calculation: Determine the average change in absorbance per minute (ΔA/min) and calculate the LDH activity (U/L).
Serum Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) Kinetic Assays
Principle: These are coupled enzyme assays that measure the rate of NADH oxidation to NAD+, which is proportional to the AST or ALT activity. The decrease in absorbance is monitored at 340 nm.
Materials:
-
AST and ALT reagents
-
Serum samples
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare the working reagents for AST and ALT. Pre-warm to 37°C.
-
Reaction Initiation: Add serum to the respective pre-warmed reagents.
-
Measurement: After a brief lag phase, measure the decrease in absorbance at 340 nm over a fixed time.
-
Calculation: Calculate the AST and ALT activities (U/L) based on the rate of absorbance change.
Conclusion
The validation of Titin as a biomarker for muscle damage is a rapidly evolving field. Current evidence strongly suggests that urinary Titin N-terminal fragments offer a non-invasive, specific, and sensitive alternative to traditional serum markers, particularly in the context of exercise-induced muscle damage and muscular dystrophies. While further head-to-head comparative studies across a broader range of myopathies are warranted to fully establish its clinical utility, Titin holds significant promise for advancing the diagnosis, monitoring, and therapeutic development for muscle diseases. This guide provides a foundational framework for researchers and clinicians to understand and apply this novel biomarker in their work.
References
- 1. medichem-me.com [medichem-me.com]
- 2. diatek.in [diatek.in]
- 3. assaygenie.com [assaygenie.com]
- 4. The Diagnostic Potential of Urinary Titin Fragment in Neuromuscular Diseases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extremely High Creatine Kinase Activity in Rhabdomyolysis without Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. The diagnostic value of urinary N-terminal fragment of titin for skeletal muscle damage in idiopathic inflammatory myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bench-to-bedside review: Rhabdomyolysis – an overview for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The correlation between creatine kinase and myoglobin in critical ill patients with rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarker Identified for Statin Induced Myopathy - molecular-diagnostics - mobile.Labmedica.com [mobile.labmedica.com]
- 12. CAPN3: A muscle-specific calpain with an important role in the pathogenesis of diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. interchim.fr [interchim.fr]
- 15. medichem-me.com [medichem-me.com]
- 16. jmitra.co.in [jmitra.co.in]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. atlas-medical.com [atlas-medical.com]
- 19. labcarediagnostics.com [labcarediagnostics.com]
A Functional Comparison of Titin and Nebulin in Muscle Function: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of the giant muscle proteins, titin and nebulin, is critical for deciphering muscle function in both health and disease. This guide provides an objective comparison of their functions, supported by experimental data, detailed methodologies, and visual representations of their involvement in key cellular processes.
Introduction
Striated muscle, the engine of vertebrate movement, relies on the precise orchestration of a complex assembly of proteins within the sarcomere, its fundamental contractile unit. While the interplay of actin and myosin is central to force generation, two other colossal proteins, titin and nebulin, play indispensable and distinct roles in ensuring the structural integrity, elasticity, and proper regulation of muscle contraction. This guide delves into a functional comparison of titin and nebulin, highlighting their unique contributions to muscle mechanics and signaling.
Core Functional Roles: A Tale of Two Giants
Titin, the largest known protein, acts as a molecular spring, providing passive elasticity to the muscle fiber.[1] It spans from the Z-disk to the M-line, anchoring the thick filaments and contributing to the resting tension of the muscle.[1] This elasticity is crucial for preventing overstretching and for the recoil of the sarcomere to its resting length. Conversely, nebulin is a filamentous protein that extends along the actin (thin) filament, acting as a "molecular ruler" to regulate its length.[2][3] This precise control of thin filament length is vital for optimal overlap with thick filaments and, consequently, for efficient force generation.
Quantitative Comparison of Muscle Mechanics
The distinct roles of titin and nebulin are underscored by quantitative data from studies on muscle preparations lacking these proteins.
Passive Mechanical Properties
Titin's primary role in passive elasticity is evident from experiments on muscle with dysfunctional or absent titin. A "mechanical knockout" of titin in mice, where the protein is severed without being removed, leads to a dramatic decrease in passive stiffness.
| Parameter | Wild-Type Muscle | Titin Mechanical Knockout (mKO) Muscle | Reference |
| Passive Stiffness | Baseline | ↓ 35-65% | [4] |
This substantial reduction highlights titin's role as the primary contributor to passive force in the physiological range of sarcomere lengths.
Active Contractile Properties
Nebulin's influence is most pronounced in active force generation and calcium sensitivity. Studies on nebulin knockout (KO) mice consistently demonstrate a significant reduction in maximal active force and altered calcium sensitivity.
| Parameter | Wild-Type (WT) Muscle | Nebulin Knockout (KO) Muscle | Reference |
| Maximal Active Tension (pCa 4.5) | 71 ± 8 mN/mm² | 5 ± 1 mN/mm² (in NEM patients) | [5] |
| Calcium Sensitivity (pCa₅₀) | 5.67 ± 0.08 | 5.28 ± 0.07 (in NEM patients) | [5] |
| Thin Filament Length | Uniform (e.g., ~1.16 µm in tibialis anterior) | Shorter and variable (e.g., 0.4 to 1.2 µm in tibialis anterior) | [6] |
These data illustrate that the absence of nebulin leads to shorter and less uniform thin filaments, impairing the interaction between actin and myosin and thereby reducing force output.[1][6] The rightward shift in the force-pCa relationship in nebulin-deficient muscle indicates a decreased sensitivity of the contractile apparatus to calcium.[5]
Experimental Protocols
The quantitative data presented above are derived from key experimental techniques that allow for the precise measurement of muscle fiber mechanics.
Skinned Muscle Fiber Mechanics
This technique is central to studying the contractile properties of muscle independent of the sarcolemma and excitation-contraction coupling.
Methodology:
-
Fiber Preparation: Single muscle fibers or small bundles are dissected from a muscle of interest.
-
Skinning: The sarcolemma is chemically removed or made permeable using detergents (e.g., Triton X-100) or mechanical peeling.[7][8][9] This allows for direct access to the myofilaments.
-
Mounting: The skinned fiber is mounted between a force transducer and a length controller in an experimental chamber.
-
Solutions: The fiber is bathed in a series of solutions with precisely controlled concentrations of ions, ATP, and calcium (buffered with EGTA).[4][10] Relaxing solutions have a very low calcium concentration (pCa > 9), while activating solutions have progressively higher calcium concentrations (up to pCa 4.5 for maximal activation).
-
Force Measurement:
-
Passive Tension: The force generated by stretching the relaxed fiber to different sarcomere lengths is measured to determine passive stiffness.
-
Active Tension: The fiber is exposed to activating solutions with varying calcium concentrations, and the resulting isometric force is recorded to generate a force-pCa curve.
-
Workflow for Skinned Fiber Experiment:
Caption: Workflow for skinned muscle fiber mechanics experiments.
Immunofluorescence Microscopy for Thin Filament Length Measurement
This technique allows for the direct visualization and quantification of thin filament length within the sarcomere.
Methodology:
-
Sample Preparation: Muscle tissue is cryo-sectioned to obtain thin slices.
-
Fixation: The sections are fixed, typically with paraformaldehyde, to preserve the cellular structure.
-
Permeabilization: A detergent (e.g., Triton X-100) is used to permeabilize the cell membranes, allowing antibodies to access the intracellular proteins.
-
Blocking: A blocking solution (e.g., containing serum) is applied to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with primary antibodies that specifically target proteins at the ends of the thin filament (e.g., anti-tropomodulin for the pointed end) and a Z-disk marker (e.g., anti-α-actinin).
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies that bind to the primary antibodies are added. Phalloidin, a fluorescently labeled peptide that binds to F-actin, can also be used to visualize the entire thin filament.[11]
-
Imaging: The stained sections are imaged using a confocal or super-resolution microscope.
-
Analysis: The distance from the Z-disk to the pointed end of the thin filament is measured using specialized software to determine the thin filament length.[12][13]
Workflow for Thin Filament Length Measurement:
Caption: Experimental workflow for measuring thin filament length.
Signaling Pathways
Beyond their structural roles, both titin and nebulin are implicated in cellular signaling pathways, particularly in response to mechanical and physiological cues.
Titin: A Mechanosensory Hub
Titin's strategic location spanning the sarcomere makes it an ideal mechanosensor.[14][15] Different regions of the titin molecule house binding sites for a variety of signaling proteins, allowing it to translate mechanical stimuli into biochemical signals.
A key signaling complex is located in the M-band region of titin, involving the titin kinase (TK) domain.[16][17] Under mechanical stretch, the TK domain can be activated, leading to a signaling cascade that influences gene expression related to muscle growth and atrophy. This pathway involves proteins such as the muscle-specific RING finger proteins (MuRFs), which are E3 ubiquitin ligases involved in protein degradation.
Caption: Simplified titin mechanosensing pathway.
Nebulin's Role in Signaling
Nebulin's signaling role is less characterized than titin's but is emerging as an important aspect of muscle regulation. Evidence suggests that nebulin influences myofilament calcium sensitivity.[18] The absence of nebulin leads to a decrease in the sensitivity of the contractile apparatus to calcium, suggesting that nebulin may modulate the conformational changes in troponin and tropomyosin that regulate actin-myosin interactions.[19][20] Furthermore, nebulin deficiency has been linked to alterations in calcium homeostasis, including the upregulation of sarcolipin, an inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA).[18] This suggests that nebulin may indirectly influence calcium signaling within the muscle cell.
Caption: Nebulin's influence on calcium sensitivity and homeostasis.
Conclusion
Titin and nebulin, the two behemoths of the sarcomere, have distinct yet complementary roles in muscle function. Titin serves as the primary determinant of passive elasticity, acting as a molecular spring that protects the sarcomere from damage and contributes to its resting tension. Nebulin, in contrast, is the architect of the thin filament, precisely regulating its length to ensure optimal force generation. Furthermore, emerging evidence highlights their roles in cellular signaling, with titin acting as a direct mechanosensor and nebulin influencing calcium sensitivity and homeostasis. A thorough understanding of the individual and combined functions of these giant proteins is paramount for developing therapeutic strategies for a range of muscle diseases, known as titinopathies and nemaline myopathy, which arise from mutations in their respective genes. Future research will undoubtedly continue to unravel the intricate ways in which these two proteins govern the complex machinery of muscle.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Downsizing the molecular spring of the giant protein titin reveals that skeletal muscle titin determines passive stiffness and drives longitudinal hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Measurement of force and calcium release using mechanically skinned fibers from mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. Functional and structural differences between skinned and intact muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Software-based measurement of thin filament lengths: an open-source GUI for Distributed Deconvolution analysis of fluorescence images - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Alterations in thin filament length during postnatal skeletal muscle development and aging in mice [frontiersin.org]
- 13. Thin-filament length correlates with fiber type in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformation-regulated mechanosensory control via titin domains in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Titin, a Central Mediator for Hypertrophic Signaling, Exercise-Induced Mechanosignaling and Skeletal Muscle Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Titin-based mechanosensing and signaling: role in diaphragm atrophy during unloading? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytoskeletal protein kinases: titin and its relations in mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nebulin, a major player in muscle health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nebulin and titin modulate cross-bridge cycling and length-dependent calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
cross-species comparison of the Titin gene and protein structure
A Comparative Guide to the Titin Gene and Protein Structure Across Species
Introduction
Titin (also known as connectin) is a colossal protein, the largest known in the human body, encoded by the TTN gene.[1][2] It is a crucial component of the sarcomere in striated muscle, acting as a molecular spring that contributes to the passive elasticity of muscle.[1] A single Titin molecule spans half the length of a sarcomere, from the Z-disc to the M-line.[1] Its immense size and modular structure, composed of hundreds of individually folded protein domains, allow for a remarkable diversity of isoforms through alternative splicing, leading to tissue-specific mechanical properties.[1][2] This guide provides a cross-species comparison of the Titin gene and protein, offering insights for researchers in muscle biology and drug development.
Cross-Species Comparison of the Titin Gene
The Titin gene is one of the largest and most complex genes in vertebrates. Its structure, including its size and number of exons, varies significantly across species, reflecting evolutionary adaptations in muscle function.
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Zebrafish (Danio rerio) |
| Gene Symbol | TTN | Ttn | ttna / ttnb |
| Chromosomal Location | 2q31.2[3] | 2 C3[4] | Chromosome 9[3] |
| Gene Size (approx.) | 283 kb[3] | 278 kb[5] | ttna: 176 kb, ttnb: 137 kb[3] |
| Number of Exons | 363[1][2] | 347 (coding exons: 346)[5] | ttna: 235, ttnb: 201[3] |
Cross-Species Comparison of the Titin Protein
The Titin protein's primary structure is dominated by a series of immunoglobulin (Ig) and fibronectin type III (Fn3) domains, interspersed with specialized regions like the PEVK and N2A/N2B elements that contribute to its elastic properties.[6][7] The size and domain composition of Titin isoforms differ substantially between species and even between different muscle types within the same organism.
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Zebrafish (Danio rerio) |
| Protein Size (approx.) | 3,816 kDa (canonical isoform)[1] | 3,906 kDa[1] | Varies by isoform |
| Amino Acid Count | ~34,350 (canonical isoform)[1] | ~35,213[1] | ttna: ~35,173, ttnb: ~29,094[3] |
| Number of Ig Domains | ~144[5] | ~144[5] | Similar to human in conserved regions[3] |
| Number of Fn3 Domains | ~134[5] | ~134[5] | Similar to human in conserved regions[3] |
| Key Isoforms | N2A, N2B, N2BA, Novex[7] | N2A, N2B, N2BA[4] | N2A and N2B-like isoforms from ttna and ttnb[8] |
Titin-Mediated Signaling in Muscle Hypertrophy
Titin is not merely a structural protein; it also functions as a mechanosensor and a signaling hub that plays a critical role in muscle growth and remodeling (hypertrophy).[9][10] When muscles are subjected to mechanical stress, Titin is stretched, initiating a signaling cascade that leads to changes in gene expression and protein synthesis. A key pathway involves Titin's interaction with a complex of proteins, including Muscle-Specific Ring Finger proteins (MuRFs) and Muscle Ankyrin Repeat Proteins (MARPs), which can influence protein turnover and hypertrophic signaling.[9][11]
Titin-mediated mechanosignaling pathway in muscle hypertrophy.
Experimental Protocols
Quantification of Titin Isoforms by SDS-Agarose Gel Electrophoresis
Due to its immense size, separating Titin isoforms requires specialized gel electrophoresis techniques. Vertical SDS-agarose gel electrophoresis (SDS-AGE) provides the necessary resolution to distinguish between different high-molecular-weight isoforms.
a. Sample Preparation:
-
Flash-freeze muscle tissue in liquid nitrogen and pulverize it into a fine powder.
-
Solubilize the tissue powder in a urea-based sample buffer (e.g., 8 M urea, 2 M thiourea, 3% SDS, 75 mM DTT, 0.05 M Tris-HCl, pH 6.8).[11]
-
Incubate the mixture at 60°C for 10 minutes to ensure complete solubilization.
-
Centrifuge at 12,000 rpm to pellet any insoluble debris and collect the supernatant.[9]
b. Gel Electrophoresis:
-
Prepare a 1% agarose gel in a vertical gel electrophoresis system (e.g., Hoefer SE600X). The gel buffer should contain SDS (e.g., 0.1% SDS).
-
Load the prepared protein samples into the wells.
-
Run the gel at a constant current (e.g., 15 mA per gel) for approximately 3-4 hours.[9][10]
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.[11]
-
Densitometry analysis of the stained gel can be used to quantify the relative abundance of different Titin isoforms (e.g., N2A and N2B).
Analysis of Titin Isoform Gene Expression by Quantitative PCR (qPCR)
qPCR is a sensitive method to quantify the mRNA expression levels of different Titin isoforms, providing insights into the regulation of their expression under various physiological and pathological conditions.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from muscle tissue using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with an appropriate priming strategy (e.g., oligo(dT) or random hexamers).
b. qPCR Reaction:
-
Design primers specific to the different Titin isoforms of interest. The primers should span exon-exon junctions unique to each isoform to avoid amplification of genomic DNA.
-
Prepare the qPCR reaction mixture containing cDNA template, isoform-specific primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target Titin isoforms to a stable reference gene (e.g., GAPDH or ACTB).
-
Calculate the relative expression levels of the different Titin isoforms using a suitable method, such as the ΔΔCt method.
Experimental Workflow for Cross-Species Titin Analysis
The following diagram outlines a typical workflow for a comparative study of the Titin gene and protein across different species.
Workflow for comparative analysis of the Titin gene and protein.
References
- 1. Determining the Molecular Mechanism of Titin-Based Longitudinal Hypertrophy in Skeletal Muscle - ProQuest [proquest.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Depletion of Zebrafish Titin Reduces Cardiac Contractility by Disrupting the Assembly of Z-Discs and A-Bands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ttn titin [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. ks.uiuc.edu [ks.uiuc.edu]
- 7. The Giant Protein Titin: A Regulatory Node That Integrates Myocyte Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An internal promoter underlies the difference in disease severity between N- and C-terminal truncation mutations of Titin in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Titin, a Central Mediator for Hypertrophic Signaling, Exercise-Induced Mechanosignaling and Skeletal Muscle Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Titin‐based mechanosensing modulates muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Mouse Models of Titinopathies: A Comparative Guide for Researchers
A comprehensive analysis of key experimental findings from murine models of Titin (TTN)-related myopathies and their correlation with human clinical data, providing a crucial resource for researchers and drug development professionals.
Titinopathies, a group of muscle disorders caused by mutations in the TTN gene, present a significant challenge in both clinical management and therapeutic development due to their diverse and complex pathologies. Mouse models are indispensable tools for dissecting the molecular mechanisms underlying these diseases and for testing novel therapeutic strategies. This guide provides a detailed comparison of findings from various mouse models of Titinopathies with corresponding human studies, validating their clinical relevance and utility in preclinical research.
I. Comparative Analysis of Pathophysiological Findings
To facilitate a clear comparison, the following tables summarize key quantitative data from prominent mouse models of Titinopathies and their human counterparts.
Table 1: Skeletal Muscle Phenotypes
| Feature | Mouse Model | Mutation/Targeted Region | Key Findings | Human Phenotype Correlation | Reference |
| Muscle Weakness | mdm (muscular dystrophy with myositis) | Spontaneous deletion in the N2A region | Reduced active stress in soleus muscle. | Limb-girdle muscular dystrophies (LGMD) and congenital myopathies with muscle weakness. | [1][2][3] |
| Titin mKO (mechanical knock-out) | Site-directed cleavage of titin | 38% loss of muscle mass in homozygous mice within 21 days. | Severe muscle atrophy observed in various Titinopathies. | ||
| Passive Stiffness | TtnΔ112–158 | Deletion of 47 PEVK exons | Increased passive stiffness at the sarcomere level, compensated by longitudinal hypertrophy. | Altered muscle stiffness is a feature of some congenital myopathies. | [1] |
| IG-KO (Immunoglobulin-like domains knock-out) | Deletion of 9 Ig-like domains in the proximal I-band | Increased titin-related diastolic stiffness. | Relevant to myopathies with increased muscle stiffness. | [1] | |
| Histopathology | Congenital Titinopathy Models | Various mutations | Increased fiber size variation, internalized nuclei, and core lesions. | Core myopathies, centronuclear myopathies, and other congenital titinopathies.[4][5] | |
| Titin mKO | Site-directed cleavage of titin | Centralized nuclei and desmin mislocalization. | Myofibrillar myopathies and other Titinopathies with structural disorganization. |
Table 2: Cardiac Muscle Phenotypes
| Feature | Mouse Model | Mutation/Targeted Region | Key Findings | Human Phenotype Correlation | Reference |
| Dilated Cardiomyopathy (DCM) | Ttn knock-in (c.43628insAT) | Mimics human DCM-causing mutation | Stress-induced left ventricular dilatation and impaired fractional shortening. | Familial dilated cardiomyopathy, where mutations in TTN are a common cause.[6] | |
| Homozygous ΔMex5 | Deletion of exon 363 (is7+) | Dilated cardiomyopathy with heart muscle fibrosis and left ventricular dysfunction. | Dilated cardiomyopathy. | [1] | |
| Cardiac Hypertrophy | PEVK-KO | Deletion of PEVK domain | Hypertrophied hearts with upregulated FHL proteins. | Hypertrophic cardiomyopathy (less common for TTN mutations). | [1] |
| IG-KO | Deletion of 9 Ig-like domains | Cardiac hypertrophy. | Hypertrophic cardiomyopathy. | [1] | |
| Cardiac Function | Titin A178D missense variant (homozygous) | A178D missense variant | Mildly reduced systolic function (reduced fractional shortening) and enlarged systolic and diastolic dimensions. | Dilated cardiomyopathy with reduced ejection fraction.[7] | [8] |
| Ttn knock-in (c.43628insAT) | Mimics human DCM-causing mutation | Normal cardiac function at baseline, but develops DCM under stress. | Incomplete penetrance of TTN mutations in human DCM, with disease manifestation often triggered by stressors. |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments commonly used in the study of Titinopathies.
Protocol 1: Isometric and Eccentric Force Measurement in Isolated Mouse Muscle
This protocol is adapted from established methods for assessing skeletal muscle function ex vivo.[9][10]
1. Muscle Dissection and Preparation:
- Anesthetize the mouse using an approved protocol (e.g., ketamine/xylazine).
- Dissect the extensor digitorum longus (EDL) or soleus muscle, keeping the tendons intact.
- Immediately place the muscle in an oxygenated Ringer's solution.
- Tie suture loops to both tendons for mounting.
2. Mounting and Equilibration:
- Mount the muscle in an organ bath containing oxygenated Ringer's solution maintained at a physiological temperature (e.g., 25-30°C).
- Attach one tendon to a fixed post and the other to a force transducer/lever arm.
- Adjust the muscle to its optimal length (Lo) by delivering single twitch stimulations and adjusting the length until maximal twitch force is achieved.
- Allow the muscle to equilibrate for at least 10-15 minutes.
3. Isometric Force Measurement:
- Stimulate the muscle with a series of increasing frequencies (e.g., 10, 30, 50, 80, 100, 150 Hz) to determine the force-frequency relationship.
- Measure the maximum isometric tetanic force (Po).
- Calculate specific force by normalizing Po to the muscle cross-sectional area.
4. Eccentric Contraction Protocol:
- Subject the muscle to a series of eccentric contractions (stretch during stimulation). For example, stimulate the muscle tetanically and, after reaching the force plateau, stretch the muscle by a defined percentage of Lo (e.g., 10%) at a specific velocity.
- Measure the force drop after each eccentric contraction to assess susceptibility to injury.
Protocol 2: Western Blot Analysis of Titin and Associated Proteins
This protocol outlines the general steps for quantifying protein expression levels in muscle tissue.[11][12][13][14][15]
1. Protein Extraction:
- Homogenize frozen muscle tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
- Determine the protein concentration using a standard assay (e.g., BCA assay).
2. Gel Electrophoresis:
- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein into the wells of a polyacrylamide gel (large format gels are often required for titin).
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Titin, anti-FHL2, anti-Calpain-3).
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane thoroughly.
5. Detection and Quantification:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure equal loading.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is essential for a deeper understanding of Titinopathy pathogenesis and research strategies.
Signaling Pathways in Titinopathies
Mutations in titin can disrupt its structural integrity and its role as a signaling hub, leading to downstream pathological effects. The following diagram illustrates a simplified signaling pathway implicated in some Titinopathies.
Caption: Simplified signaling cascade in Titinopathies.
Experimental Workflow for Validating a Titinopathy Mouse Model
The validation of a new mouse model for a human Titinopathy involves a multi-step process, from genetic confirmation to functional analysis.
Caption: Workflow for validating a Titinopathy mouse model.
IV. Conclusion
Mouse models of Titinopathies have proven to be invaluable in recapitulating key aspects of the human diseases, from muscle weakness and cardiomyopathy to specific histopathological features. While no single model perfectly mirrors the full spectrum of a human Titinopathy, the collective findings from these models provide a robust platform for investigating disease mechanisms and evaluating potential therapies. The continued development and thorough characterization of these models, with a focus on quantitative and functional outcomes that are translatable to the human condition, will be essential for advancing the field and ultimately bringing effective treatments to patients.
References
- 1. Use of animal models to understand titin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a titin mutation on force enhancement and force depression in mouse soleus muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Congenital Titinopathy: Comprehensive characterization and pathogenic insights. — Oxford Big Data Institute [bdi.ox.ac.uk]
- 5. A new congenital multicore titinopathy associated with fast myosin heavy chain deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTN gene: MedlinePlus Genetics [medlineplus.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. cris-portal.uni-muenster.de [cris-portal.uni-muenster.de]
- 9. Video: Isometric and Eccentric Force Generation Assessment of Skeletal Muscles Isolated from Murine Models of Muscular Dystrophies [jove.com]
- 10. Video: Evaluation of Muscle Function of the Extensor Digitorum Longus Muscle Ex vivo and Tibialis Anterior Muscle In situ in Mice [jove.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. pubcompare.ai [pubcompare.ai]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Unmasking the Giant: A Comparative Guide to Proteomic Approaches for Identifying Titin-Interacting Proteins
For researchers, scientists, and drug development professionals investigating the intricate world of the giant protein Titin, identifying its binding partners is paramount to understanding its role in muscle mechanics, signaling, and disease. This guide provides an objective comparison of two powerful proteomic techniques—Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS) and Tandem Affinity Purification with Mass Spectrometry (TAP-MS)—for elucidating the Titin interactome.
This comparison delves into the methodologies, presents hypothetical quantitative outcomes, and provides detailed experimental protocols to assist in selecting the most suitable approach for your research needs.
At a Glance: Co-IP-MS vs. TAP-MS for Titin Interactome Analysis
Choosing the right technique depends on the specific research question. Co-IP-MS is often the go-to method for confirming interactions with a known or suspected partner under near-physiological conditions. In contrast, TAP-MS is a more robust method for discovering novel, high-confidence interactors within a stable complex, thanks to its two-step purification process that significantly reduces background noise.
| Feature | Co-Immunoprecipitation (Co-IP)-MS | Tandem Affinity Purification (TAP)-MS |
| Primary Use Case | Validation of suspected protein-protein interactions; study of endogenous protein complexes. | Discovery of novel, high-confidence protein interaction partners in a stable complex. |
| Bait Protein | Endogenous or overexpressed Titin (or a specific domain). | Genetically tagged Titin (or a specific domain) expressed in a cell line. |
| Purification Steps | Single-step affinity capture. | Two-step affinity purification. |
| Specificity | Moderate to high; can be prone to non-specific binders. | Very high; significantly reduces non-specific background. |
| Potential for False Positives | Higher, due to single purification step. | Lower, due to the stringent two-step purification. |
| Throughput | Higher; relatively faster protocol. | Lower; more complex and time-consuming protocol. |
| Physiological Relevance | High, especially when using endogenous protein. | Moderate; requires overexpression of a tagged protein, which may alter its function or interactions. |
Expected Quantitative Outcomes: A Representative Comparison
| Metric | Co-IP-MS (Hypothetical Data) | TAP-MS (Hypothetical Data) |
| Total Proteins Identified | 250 | 150 |
| High-Confidence Interactors (Score > 0.8) | 45 | 65 |
| Known Titin Interactors Identified | 15 | 12 |
| Novel Potential Interactors Identified | 30 | 53 |
| Common Non-Specific Binders (e.g., heat shock proteins, ribosomal proteins) | High Abundance | Low to Negligible Abundance |
| Reproducibility (Overlap between replicates) | ~60% | ~85% |
Experimental Workflows
To visualize the operational differences between these two powerful techniques, the following diagrams illustrate their respective experimental workflows.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step protocols for both Co-IP-MS and TAP-MS, with considerations for the large size and complexity of Titin.
Protocol 1: Co-Immunoprecipitation (Co-IP) of Titin and Interacting Proteins
This protocol is designed for the immunoprecipitation of endogenous or overexpressed Titin from muscle cell culture or tissue.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Titin antibody (validated for immunoprecipitation)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Neutralization buffer (if using low pH elution)
-
Enzymes for protein digestion (e.g., Trypsin)
-
Reagents for mass spectrometry sample preparation
Procedure:
-
Cell/Tissue Lysis:
-
Harvest cells or pulverized tissue and wash with ice-cold PBS.
-
Lyse the sample in ice-cold lysis buffer containing protease and phosphatase inhibitors. Due to Titin's size, ensure thorough but gentle homogenization.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate). Determine protein concentration.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a fraction of the lysate, add Protein A/G beads and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-Titin antibody. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. Increase the salt concentration in the wash buffer for higher stringency if needed.
-
-
Elution:
-
Elute the protein complexes from the beads using the chosen elution buffer. If using a low pH buffer, neutralize the eluate immediately.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil to elute and denature the proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-gel or in-solution digestion of the eluted proteins with Trypsin.
-
Desalt and concentrate the resulting peptides for LC-MS/MS analysis.
-
Protocol 2: Tandem Affinity Purification (TAP) of Titin Complexes
This protocol requires the generation of a cell line expressing Titin (or a domain of interest) fused to a TAP tag (e.g., Protein A - TEV cleavage site - Calmodulin Binding Peptide).
Materials:
-
Lysis buffer (e.g., Tris-based buffer with 150 mM NaCl, 0.1% NP-40, and protease/phosphatase inhibitors)
-
IgG-coupled beads
-
TEV (Tobacco Etch Virus) protease
-
TEV cleavage buffer
-
Calmodulin-coupled beads
-
Calmodulin binding buffer (containing Ca2+)
-
Calmodulin elution buffer (containing EGTA)
-
Reagents for protein digestion and mass spectrometry
Procedure:
-
Cell Lysis:
-
Harvest cells expressing the TAP-tagged Titin construct.
-
Lyse the cells in a gentle lysis buffer to maintain complex integrity.
-
Clarify the lysate by centrifugation.
-
-
First Affinity Purification:
-
Incubate the cell lysate with IgG-coupled beads for 2-4 hours at 4°C. The Protein A part of the TAP tag will bind to the IgG beads.
-
Wash the beads extensively with lysis buffer to remove non-specific proteins.
-
-
First Elution (TEV Cleavage):
-
Resuspend the beads in TEV cleavage buffer containing TEV protease.
-
Incubate for 2 hours at 16°C (or overnight at 4°C) to cleave the protein complex from the Protein A tag.
-
Collect the eluate containing the Titin complex with the remaining part of the tag.
-
-
Second Affinity Purification:
-
Add Calmodulin binding buffer (containing Ca2+) to the eluate.
-
Incubate with Calmodulin-coupled beads for 2 hours at 4°C. The Calmodulin Binding Peptide on the tag will bind to the beads in the presence of calcium.
-
Wash the beads with Calmodulin binding buffer.
-
-
Second Elution:
-
Elute the highly purified protein complex using Calmodulin elution buffer containing a calcium chelator like EGTA.
-
-
Sample Preparation for Mass Spectrometry:
-
Concentrate the eluted sample.
-
Proceed with protein digestion and peptide cleanup for LC-MS/MS analysis as described in the Co-IP protocol.
-
Titin Signaling Pathways
Titin is not merely a structural protein; it is a key player in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. Understanding the signaling pathways involving Titin and its interactors is crucial for developing therapeutic strategies for muscle diseases.
This diagram illustrates how mechanical stretch can induce conformational changes in Titin, influencing its interaction with binding partners like Telethonin at the Z-disk and the E3 ubiquitin ligase MuRF1. These interactions are critical for modulating downstream signaling pathways that control muscle growth (hypertrophy) and muscle wasting (atrophy). The ubiquitination of Titin by MuRF1 can target it for degradation by the proteasome, a key process in muscle homeostasis.
By carefully selecting and optimizing proteomic methodologies, researchers can continue to unravel the complex network of Titin interactions, paving the way for novel therapeutic interventions in a range of muscular and cardiac diseases.
comparing the efficacy of different therapeutic approaches for Titinopathies
For Researchers, Scientists, and Drug Development Professionals
Titinopathies, a group of cardiac and skeletal myopathies caused by mutations in the TTN gene, present a significant challenge in clinical management due to the gene's immense size and the diverse phenotypic spectrum of the resulting diseases. The most common form, dilated cardiomyopathy (DCM) with titin-truncating variants (TTNtv), is a leading cause of inherited heart failure. This guide provides a comparative overview of the efficacy of three prominent therapeutic approaches currently under investigation: Antisense Oligonucleotide (AON)-Mediated Exon Skipping, Modulation of RNA Binding Motif Protein 20 (RBM20), and CRISPR-Cas9-based Gene Editing.
At a Glance: Comparative Efficacy of Therapeutic Approaches
The following table summarizes the quantitative efficacy of each therapeutic strategy based on available preclinical data. Direct comparison is challenging due to variations in experimental models and methodologies.
| Therapeutic Approach | Primary Mechanism | Key Efficacy Parameters | Animal/Cell Model | Notable Findings |
| Antisense Oligonucleotide (AON)-Mediated Exon Skipping | Restoration of the open reading frame by skipping the mutated exon. | - Protein Restoration: Partial restoration of a shorter, functional titin protein. - Functional Improvement: Prevention of DCM phenotype development in heterozygous mice; improved sarcomere formation and contractile performance in homozygous embryos.[1] | Knock-in mouse models with specific Ttn mutations, human iPSC-derived cardiomyocytes. | Demonstrates proof-of-concept for reframing TTN transcripts and rescuing cellular and in vivo phenotypes. |
| RBM20 Modulation | Altering the splicing of TTN pre-mRNA to favor the expression of more compliant titin isoforms. | - Isoform Shift: Increased N2BA:N2B titin isoform ratio. - Functional Improvement: Improved diastolic function and exercise tolerance in a mouse model of heart failure with preserved ejection fraction.[2] | Conditional Rbm20 knockout mouse models, in vitro splice reporter assays. | Shows potential for treating diastolic dysfunction by modulating titin's mechanical properties. Cardenolides identified as potential small molecule inhibitors.[3][4][5][6] |
| CRISPR-Cas9 Gene Editing | Permanent correction of the underlying genetic mutation. | - Gene Correction Efficiency: Variable, dependent on delivery and repair pathway. - Protein Restoration: Upregulation of TTN expression with CRISPR activation (CRISPRa) reverses haploinsufficiency.[7] - Functional Improvement: CRISPRa reversed contractility deficits in a human cardiomyocyte model of DCM.[7] | Human iPSC-derived cardiomyocytes, potential for in vivo animal models. | Offers the potential for a curative, one-time treatment by correcting the root cause of the disease. |
In-Depth Analysis of Therapeutic Strategies
Antisense Oligonucleotide (AON)-Mediated Exon Skipping
This approach utilizes synthetic AONs to bind to specific sequences on the TTN pre-mRNA, leading to the skipping of the exon containing the truncating mutation during the splicing process. This can restore the reading frame and lead to the production of a slightly shorter but still functional titin protein.
Experimental Evidence: Studies have successfully demonstrated the efficacy of AON-mediated exon skipping in preclinical models of DCM. In a knock-in mouse model with a Ttn frameshift mutation, systemic AON administration prevented the development of the DCM phenotype in heterozygous animals and improved sarcomere organization and contractile function in homozygous embryos.[1] In human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) carrying a TTN truncation, AON treatment rescued defective myofibril assembly and stability.
Experimental Workflow:
Caption: Preclinical workflow for AON therapy development.
RBM20 Modulation
RNA Binding Motif Protein 20 (RBM20) is a key splicing factor that regulates the isoform expression of titin. By inhibiting RBM20, it is possible to shift the splicing of TTN pre-mRNA to produce larger, more compliant N2BA isoforms, which can be beneficial in conditions of increased myocardial stiffness, such as diastolic dysfunction.
Experimental Evidence: In a mouse model of heart failure with preserved ejection fraction (HFpEF), experimental inhibition of RBM20 led to the expression of more compliant titin isoforms and resulted in improved diastolic function and exercise tolerance.[2] High-throughput screening has identified cardenolides, such as digoxin, as small molecules that can inhibit RBM20-mediated splicing, at least in part by reducing RBM20 protein levels.[3][4][5][6]
Signaling Pathway:
Caption: RBM20-mediated splicing of titin pre-mRNA.
CRISPR-Cas9 Gene Editing
CRISPR-Cas9 technology offers the potential for a permanent cure for titinopathies by directly correcting the disease-causing mutation in the TTN gene. This can be achieved through different strategies, including homology-directed repair (HDR) to precisely correct the mutation or non-homologous end joining (NHEJ) to disrupt a dominant-negative allele. A newer approach, CRISPR activation (CRISPRa), aims to upregulate the expression of the healthy TTN allele to compensate for haploinsufficiency.
Experimental Evidence: A recent study using a CRISPRa system in human iPSC-CMs with a TTN truncating variant demonstrated that upregulating the expression of the wild-type TTN allele successfully reversed haploinsufficiency.[7] This led to a rescue of the hypocontractile phenotype and restored sarcomere content.[7] While in vivo studies for titinopathy are still in early stages, the technology has shown promise for other genetic cardiomyopathies.
Experimental Workflow:
References
- 1. youtube.com [youtube.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Drug discovery with an RBM20 dependent titin splice reporter identifies cardenolides as lead structures to improve cardiac filling | PLOS One [journals.plos.org]
- 4. Drug discovery with an RBM20 dependent titin splice reporter identifies cardenolides as lead structures to improve cardiac filling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RBM20, a Therapeutic Target to Alleviate Myocardial Stiffness via Titin Isoforms Switching in HFpEF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Safety and Handling Protocols
Proper disposal of Tytin, a precapsulated dental amalgam, is crucial for environmental safety and regulatory compliance due to its mercury content. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals who may encounter this material. Adherence to these protocols will minimize environmental contamination and ensure a safe laboratory environment.
Prior to handling this compound, it is imperative to be aware of its hazardous nature and to use appropriate personal protective equipment (PPE). This compound is classified as hazardous, with potential risks including inhalation toxicity, reproductive harm, and damage to organs through prolonged exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Always wear impervious, chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory to prevent contact with eyes.[1]
-
Protective Clothing: A lab coat or apron should be worn to protect skin and clothing.[1][3]
-
Respiratory Protection: In situations where dust or vapors may be generated, use a properly fitted particulate filter respirator.[2]
Safe Handling Practices:
-
Avoid all contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling the material.[1]
-
Do not eat, drink, or smoke in the work area where this compound is handled.[1]
-
Store this compound in its original, tightly closed container in a cool, dry, well-ventilated area away from direct sunlight.[1]
-
Empty containers retain hazardous product residues and should be handled with the same precautions as the product itself.[1][2]
Composition of this compound Dental Amalgam
The following table summarizes the chemical composition of this compound, highlighting the significant proportion of mercury and other metals.
| Component | CAS Number | Amount (%) |
| Mercury | 7439-97-6 | 30-60% |
| Silver | 7440-22-4 | 30-60% |
| Tin | 7440-31-5 | 10-30% |
| Copper | 7440-50-8 | 5-10% |
| Data sourced from the this compound Safety Data Sheet.[1] |
Operational Protocol for Accidental Spills
Prompt and correct cleanup of spilled this compound is necessary to mitigate exposure and environmental release.[1]
For Small Spills:
-
Evacuate the immediate spill area of unprotected personnel.[1]
-
Wearing the appropriate PPE, cover all liquid droplets with a commercially available mercury vapor suppressant, such as HG-X or elemental sulfur.[1][4]
-
Collect the treated droplets using specialized mercury vacuum cleaners.[1][4] Never use a standard vacuum cleaner , as this will vaporize the mercury and increase the risk of inhalation.[4]
For Large Spills:
-
Isolate the area immediately.
-
Do not attempt to clean up the spill yourself.[1]
-
Notify your laboratory manager or Environmental Health and Safety (EHS) department for further instructions.[1][4]
Proper Disposal Procedures for this compound Waste
The disposal of this compound and associated waste must comply with federal, state, and local regulations. The primary goal is to prevent the release of mercury into the environment.[1] In a dental or clinical setting, this is largely governed by the EPA's "Dental Rule," which mandates the use of amalgam separators.[5][6][7]
Step-by-Step Disposal Guide:
-
Segregate Amalgam Waste: All forms of amalgam waste must be segregated from regular trash, infectious waste ("red bags"), and sharps containers.[8][9]
-
Unused and Excess this compound:
-
Any leftover or unused this compound from a procedure is considered hazardous waste.
-
Place this excess amalgam into a designated, airtight "amalgam waste" or "dry bucket" container.[9] This container should be specifically for recycling.
-
-
Used this compound Capsules:
-
Contaminated Items:
-
Items such as chairside traps, saliva ejectors, and extracted teeth with amalgam restorations are considered contaminated with amalgam.[6][9]
-
These items must be placed in the appropriate amalgam waste collection container.
-
Do not rinse reusable traps over a drain that does not flow through an amalgam separator.[6]
-
-
Container Disposal:
-
The final amalgam waste container must be sent to a licensed mercury waste recycler.[8][9] Ensure you receive and maintain compliance documentation from the recycler.[9]
-
Dispose of the empty original this compound product container in accordance with federal and local regulations, recognizing that it may retain hazardous residues.[1]
-
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. henryschein.ca [henryschein.ca]
- 2. amtouch.com [amtouch.com]
- 3. psdcdn.blob.core.windows.net [psdcdn.blob.core.windows.net]
- 4. beaufort.tricare.mil [beaufort.tricare.mil]
- 5. solmetex.com [solmetex.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mercurypoisoned.com [mercurypoisoned.com]
- 9. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
